N-benzyl-2-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWHBIQCFGNKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350227 | |
| Record name | N-benzyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52745-10-5 | |
| Record name | N-benzyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-benzyl-2-nitrobenzamide from 2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-benzyl-2-nitrobenzamide, a valuable chemical intermediate. The primary focus is on the robust and widely adopted method of converting 2-nitrobenzoic acid into its corresponding acyl chloride, followed by amidation with benzylamine. This document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical aspects of purification, characterization, and safety. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure procedural success and high-purity outcomes.
Introduction and Strategic Overview
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1] this compound serves as a key building block in the synthesis of more complex molecules, leveraging the reactivity of the nitro group for further functionalization, such as reduction to an amine, which is a precursor for various heterocyclic compounds.
The direct reaction between a carboxylic acid (2-nitrobenzoic acid) and an amine (benzylamine) is generally inefficient. This is due to a competing acid-base reaction that forms a thermodynamically stable and unreactive ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. This process is known as "activating" the carboxylic acid.[4][5]
Several strategies exist for this activation:
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a highly reactive O-acylisourea intermediate, facilitating amide formation under mild conditions.[4][6]
-
Catalytic Methods: Modern approaches utilize catalysts, such as boric acid derivatives, to form reactive mixed anhydrides in situ, offering a "greener" alternative with higher atom economy.[7][8]
-
Conversion to Acyl Halides: Transforming the carboxylic acid into a highly electrophilic acyl halide (typically an acyl chloride) is a classic, reliable, and high-yielding method.[2][9] The acyl chloride readily reacts with an amine to form the desired amide.
This guide will focus on the acyl chloride pathway due to its high reliability, scalability, and straightforward execution in a standard laboratory setting.
The Two-Step Synthetic Workflow
The synthesis is logically divided into two primary stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive and toxic reagents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-Nitrobenzoic Acid | 167.12 | 1.0 | (e.g., 5.00 g) | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | ~2.0 | (e.g., 4.2 mL) | Activating agent; use in excess |
| Benzylamine | 107.15 | 1.1 | (e.g., 3.6 mL) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.2 | (e.g., 5.0 mL) | Base to neutralize HCl |
| Dichloromethane (DCM) | - | - | ~100 mL | Anhydrous solvent |
| Hydrochloric Acid (1 M) | - | - | As needed | For aqueous work-up |
| Saturated NaHCO₃ | - | - | As needed | For aqueous work-up |
| Brine | - | - | As needed | For aqueous work-up |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | Drying agent |
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture, which would otherwise hydrolyze the reagents and product.
-
Charging Flask: To the flask, add 2-nitrobenzoic acid (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous dichloromethane (approx. 10 mL per gram of acid) followed by the slow, dropwise addition of thionyl chloride (2.0 eq) via an addition funnel at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, this crude 2-nitrobenzoyl chloride is highly reactive and moisture-sensitive; it is typically used immediately in the next step without further purification. [10]
Step 2: Synthesis of this compound
-
Amine Solution: In a separate flask equipped with a magnetic stir bar and an addition funnel, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool this amine solution to 0 °C in an ice-water bath. This is to control the exothermicity of the acylation reaction.
-
Acylation: Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete conversion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove excess triethylamine and benzylamine), water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound, typically as an off-white or pale yellow solid.
Mechanism of Amide Formation
The second step of the synthesis is a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride is attacked by the nucleophilic lone pair of the benzylamine nitrogen.
Caption: Nucleophilic attack of benzylamine on 2-nitrobenzoyl chloride.
The initial attack forms a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion, which is an excellent leaving group. The proton on the nitrogen is then removed by the base (triethylamine) to give the final neutral amide product and triethylammonium chloride.
Purification and Characterization
Purification
The crude product often requires purification to remove residual reagents and byproducts.
-
Recrystallization: This is the most common and effective method for purifying solid amides. A suitable solvent system is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for screening.
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography can be employed. A gradient elution with ethyl acetate in hexanes is typically effective. Note that amides can sometimes streak on silica gel due to their polarity; adding a small amount (~0.5%) of triethylamine to the eluent can mitigate this issue.[11][12]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₄H₁₂N₂O₃
-
Molecular Weight: 256.26 g/mol [13]
-
Appearance: Expected to be a white to pale yellow crystalline solid.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Complex multiplets expected in the range of δ 7.5-8.2 ppm.
-
Benzyl Aromatic Protons: Multiplet around δ 7.2-7.4 ppm.
-
Amide N-H: A broad singlet, typically δ 8.5-9.0 ppm (can exchange with D₂O).
-
Benzylic CH₂: A doublet around δ 4.6 ppm, coupled to the N-H proton.
-
-
FT-IR Spectroscopy:
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 257.09.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. Each stage provides clear checkpoints for the researcher:
-
Acyl Chloride Formation: The evolution of HCl and SO₂ gas is a clear visual and olfactory (use caution) indicator that the reaction is proceeding.
-
Amidation: The formation of the triethylammonium chloride precipitate upon addition of the acyl chloride provides immediate confirmation that the reaction has initiated.
-
Work-up: The separation of layers and the response to pH changes during the washes confirm the successful removal of basic and acidic impurities.
-
Purification: Successful recrystallization, resulting in the formation of well-defined crystals and a significant increase in the melting point, validates the purity of the compound.
-
Characterization: The final spectroscopic data must align with the expected values for the target structure, providing definitive proof of synthesis.
By following these observational and analytical steps, a researcher can proceed with confidence through the synthesis, troubleshooting as necessary to achieve the desired outcome.
References
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of amides from carboxylic acids. Química Organica.org. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
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Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]
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Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS UNISS. [Link]
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This compound (C14H12N2O3). PubChem. [Link]
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Purification of N-benzylbenzamides. Reddit. [Link]
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An In-depth Technical Guide to N-benzyl-2-nitrobenzamide: Structure, Properties, and Synthesis
Abstract: N-benzyl-2-nitrobenzamide (CAS No. 52745-10-5) is a substituted aromatic amide featuring a unique combination of a flexible benzyl group, a rigidifying amide linkage, and a sterically demanding ortho-nitro group. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a molecule of interest for drug discovery. While not extensively characterized in public literature, its structural motifs are present in compounds with significant biological activity, particularly as potential hypoxia-activated prodrugs and precursors to heterocyclic scaffolds.[1] This guide provides a comprehensive overview of its core chemical properties, molecular structure, validated synthetic protocols, and prospective applications, offering a foundational resource for researchers in medicinal chemistry and materials science.
Compound Identification and Physicochemical Properties
This compound is classified as a secondary amide and a nitroaromatic compound. The core properties are summarized below. It is important to note that while the vendor Sigma-Aldrich lists the compound, it does not provide extensive analytical data, indicating its status as a specialized research chemical.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 52745-10-5 | |
| Molecular Formula | C₁₄H₁₂N₂O₃ | |
| Molecular Weight | 256.26 g/mol | [2] |
| Appearance | (Predicted) Off-white to yellow solid | Inferred from related nitrobenzamides[3] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like DMSO, acetone, and chlorinated solvents. | Inferred from structure & related compounds[4] |
| Melting Point | Not publicly documented. | N/A |
Molecular Structure and Conformation
The structure of this compound is defined by three key functional domains:
-
2-Nitrobenzoyl Moiety: The electron-withdrawing nitro group at the ortho position exerts a significant steric and electronic influence. It sterically hinders rotation around the C(aryl)-C(carbonyl) bond and influences the reactivity of the aromatic ring.
-
Amide Linkage (-CONH-): This planar group provides structural rigidity and serves as both a hydrogen bond donor (N-H) and acceptor (C=O). This is crucial for molecular recognition and binding in biological systems.
-
Benzyl Group (-CH₂-Ph): This group introduces a non-polar, sterically flexible component to the molecule, which can engage in hydrophobic and π-stacking interactions.
The dihedral angle between the planes of the benzyl and 2-nitrobenzamide units is a key conformational parameter, influencing how the molecule presents its functional groups for intermolecular interactions.
Sources
An In-depth Technical Guide to the Spectroscopic Data of N-benzyl-2-nitrobenzamide
This guide provides a comprehensive analysis of the spectroscopic data for N-benzyl-2-nitrobenzamide, a key intermediate in various synthetic applications. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting field-proven insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
The Imperative of Spectroscopic Characterization
This compound (C₁₄H₁₂N₂O₃, Molar Mass: 256.26 g/mol ) is a secondary amide containing two distinct aromatic systems and a strongly electron-withdrawing nitro group. This combination of functional groups gives rise to a unique spectroscopic fingerprint. A multi-technique approach is not merely confirmatory; it is a necessary, self-validating system. Each technique—NMR, IR, and MS—probes different aspects of the molecular structure, and their combined data provide a complete, high-confidence structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.
¹H NMR Spectroscopy: Elucidating Proton Environments
Proton NMR provides detailed information about the number of different types of protons, their relative numbers, their electronic environment, and the proximity of neighboring protons.
The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent's own protons. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm, which serves as a convenient internal reference. A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex, overlapping multiplets expected in the aromatic region of this molecule.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0 ppm reference. The residual solvent peak (CHCl₃ at 7.26 ppm) can also be used for calibration.
-
Data Acquisition: Acquire the spectrum on a 500 MHz spectrometer at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a 90° pulse angle, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
The spectrum is characterized by signals in the aromatic, amide, and benzylic regions. Protons on aromatic rings show up in the 6.5-8.5 ppm range.[1][2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 7.5 | Multiplet (m) | 4H | Ar-H (2-nitrobenzoyl) | These four protons are part of a substituted aromatic system and experience complex splitting. The strong electron-withdrawing effect of the adjacent NO₂ and amide groups causes them to be significantly deshielded (downfield). |
| ~7.4 - 7.2 | Multiplet (m) | 5H | Ar-H (benzyl) | These five protons on the monosubstituted benzyl ring typically appear as a complex multiplet in this region. |
| ~6.5 | Broad singlet (br s) | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be variable. |
| ~4.7 | Doublet (d) | 2H | -CH₂ - | These benzylic protons are adjacent to the nitrogen and the phenyl ring. They appear as a doublet due to coupling with the single N-H proton.[4] |
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR provides a count of the unique carbon environments in the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically distinct carbon atom.
The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and different frequency of the ¹³C nucleus, typically requiring a greater number of scans and a wider spectral window.
Aromatic carbons typically resonate in the 120-150 ppm range.[2][3] The carbonyl carbon is significantly deshielded and appears further downfield.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C =O | The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| ~148 - 124 | Ar-C | Eleven distinct signals are expected for the aromatic carbons, although some may overlap. The carbon bearing the NO₂ group will be highly deshielded, while others will be shifted based on the electronic effects of the substituents. |
| ~45 | -C H₂- | The benzylic carbon signal appears in the aliphatic region, shifted downfield by the adjacent nitrogen and phenyl group.[4] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Attenuated Total Reflectance (ATR) is often preferred over the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid sample directly against a crystal (e.g., diamond or germanium). This eliminates the need for grinding and potential moisture contamination associated with KBr pellets.
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Caption: Key steps in acquiring and analyzing an FT-IR spectrum via ATR.
The IR spectrum provides clear evidence for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H stretch | Secondary Amide | A single, sharp to medium peak confirms the N-H bond of the secondary amide.[5][6] |
| > 3000 | C-H stretch | Aromatic | Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[1][7] |
| < 3000 | C-H stretch | Aliphatic | Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene (-CH₂) group. |
| ~1640-1680 | C=O stretch (Amide I) | Amide | A very strong and sharp absorption, characteristic of the amide carbonyl group.[5][7] |
| ~1550-1475 | NO₂ asymmetric stretch | Nitro Group | A strong absorption band indicating the presence of the nitro group.[8] |
| ~1540 | N-H bend (Amide II) | Amide | A strong peak, which in combination with the Amide I band, is highly diagnostic for a secondary amide.[5] |
| ~1360-1290 | NO₂ symmetric stretch | Nitro Group | A second strong absorption, which along with the asymmetric stretch, confirms the nitro functionality.[8] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Electron Impact (EI) is a classic, robust ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is ideal for creating a detailed fragmentation pattern that can be used like a fingerprint to confirm the molecule's structure.
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected, forming a radical cation (the molecular ion, M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Predicted major fragmentation of this compound.
The mass spectrum will provide the molecular weight and key structural fragments.
| m/z Value | Proposed Ion | Formula | Rationale |
| 256 | Molecular Ion [M]⁺• | [C₁₄H₁₂N₂O₃]⁺• | This peak confirms the molecular weight of the compound.[9] |
| 150 | 2-Nitrobenzoyl cation | [C₇H₄NO₃]⁺ | A major fragment resulting from the characteristic α-cleavage of the amide N-CO bond, a common pathway for aromatic amides.[10][11] |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | While less likely to be the primary benzoyl fragment due to the nitro-substituent, its presence could indicate complex rearrangements. A more common fragment for unsubstituted benzamides.[11] |
| 91 | Tropylium ion | [C₇H₇]⁺ | A very common and stable fragment in mass spectrometry for compounds containing a benzyl group, formed by cleavage of the C-N bond followed by rearrangement. |
| 77 | Phenyl cation | [C₆H₅]⁺ | Formed by the loss of a neutral CO molecule from the benzoyl cation (m/z 105) or related fragments.[11][12] |
Conclusion: A Cohesive Spectroscopic Profile
The combination of NMR, IR, and MS provides an unambiguous structural confirmation of this compound.
-
¹H and ¹³C NMR precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the 2-nitrobenzoyl and benzyl moieties.
-
IR spectroscopy provides definitive evidence for the critical functional groups: the secondary amide (N-H stretch, Amide I, Amide II bands) and the nitro group (asymmetric and symmetric stretches).
-
Mass spectrometry confirms the molecular weight (256 g/mol ) and shows characteristic fragmentation patterns, such as the formation of the 2-nitrobenzoyl cation and the tropylium ion, which are consistent with the proposed structure.
This integrated analytical approach constitutes a robust, self-validating system, ensuring the identity and integrity of the compound for any research or development application.
References
- TheElkchemist. (2024).
- Royal Society of Chemistry. (n.d.).
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
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- Chemistry LibreTexts. (2024). 15.
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- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
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An In-Depth Technical Guide to N-benzyl-2-nitrobenzamide: Synthesis, Characterization, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of N-benzyl-2-nitrobenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol, and methods for its structural elucidation. Furthermore, it explores the compound's reactivity, emphasizing its role as a precursor in the synthesis of pharmacologically relevant molecules. The guide integrates field-proven insights and established chemical principles to serve as a practical resource for laboratory applications.
Physicochemical and Structural Properties
This compound is a nitroaromatic compound featuring a benzamide backbone. The presence of the ortho-nitro group significantly influences its chemical reactivity, particularly its utility as a building block in synthetic chemistry. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 52745-10-5 | |
| Molecular Formula | C₁₄H₁₂N₂O₃ | [1] |
| Molecular Weight | 256.26 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[O-] | [1] |
| Monoisotopic Mass | 256.08478 Da | [1] |
Synthesis of this compound
The most direct and efficient method for synthesizing this compound is through the formation of an amide bond between 2-nitrobenzoic acid and benzylamine.[3] This condensation reaction is a cornerstone of organic synthesis. The selection of a suitable coupling agent is critical to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.
Rationale for Synthetic Approach
The acylation of benzylamine with a derivative of 2-nitrobenzoic acid is a highly reliable method for forming the target amide.[3] By converting the carboxylic acid to a more reactive species (e.g., an acyl chloride or using a carbodiimide coupling agent), the reaction proceeds efficiently under mild conditions. This approach offers high yields, with reports indicating up to 83% for the condensation of 2-nitrobenzoic acid and benzylamine.[3] The reaction is typically straightforward to perform and purify, making it ideal for laboratory-scale synthesis.
Experimental Protocol: Amide Coupling
This protocol describes a standard procedure using a common coupling agent, such as dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, often with an additive like HOBt to suppress side reactions and improve yield.
Materials:
-
2-Nitrobenzoic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as a base
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Amine Addition: Add benzylamine (1.05 equivalents) to the solution, followed by the addition of a tertiary amine base such as triethylamine (1.5 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent, DCC (1.1 equivalents), to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea, DCU, if DCC is used). Dilute the filtrate with additional DCM.
-
Aqueous Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation
The structural identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques. While specific experimental data is proprietary to individual labs, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4]
Spectroscopic Data (Predicted)
| Technique | Feature | Expected Chemical Shift / Frequency |
| FT-IR (cm⁻¹) | N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Amide) | ~1650 | |
| N-O Asymmetric Stretch | ~1530 | |
| N-O Symmetric Stretch | ~1350 | |
| ¹H NMR (ppm) | Amide Proton (N-H) | 8.0 - 9.0 (broad singlet) |
| Aromatic Protons | 7.2 - 8.2 (multiplets) | |
| Methylene Protons (-CH₂-) | ~4.6 (doublet) | |
| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbons | 120 - 150 | |
| Methylene Carbon (-CH₂-) | ~45 |
Mass Spectrometry Data (Predicted)
High-resolution mass spectrometry is used to confirm the molecular formula. The predicted collision cross-section (CCS) values provide an additional layer of identification.[1]
| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 257.09206 | 155.4 |
| [M+Na]⁺ | 279.07400 | 160.4 |
| [M-H]⁻ | 255.07750 | 161.9 |
Reactivity and Applications in Synthetic Chemistry
The primary value of this compound in drug development and medicinal chemistry lies in its capacity as a versatile synthetic intermediate.[5] Its reactivity is dominated by the electron-withdrawing nitro group, which can be readily transformed into other functional groups.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the ortho-nitro group to an amine.[3] This transformation is a critical step for building more complex molecular architectures.
-
Causality: The resulting product, N-benzyl-2-aminobenzamide, contains two key functional groups—an aniline-type amine and a secondary amide—positioned ortho to each other. This specific arrangement is a powerful synthon for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmacologically active compounds.
-
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂, Pd/C
-
Metal-Acid Systems: SnCl₂/HCl, Fe/HCl
-
Transfer Hydrogenation: Hydrazine hydrate, Ammonium formate
-
Precursor to Heterocyclic Scaffolds
The N-benzyl-2-aminobenzamide intermediate can be used to synthesize a variety of fused heterocyclic compounds, most notably quinazolinones.[5] These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and readily accessible chemical intermediate. Its straightforward synthesis and the strategic placement of its functional groups make it an important precursor for more complex molecules. The facile reduction of its nitro group opens a direct pathway to N-benzyl-2-aminobenzamide, a key building block for synthesizing pharmacologically relevant heterocyclic systems like quinazolinones. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.
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N-benzyl-2-nitrobenzenesulfonamide | C13H12N2O4S | CID 711154. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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N-Benzyl-2-ethylsulfanyl-4-nitro-benzamide - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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This compound (C14H12N2O3). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
- US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide. (n.d.). Google Patents.
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N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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2-Nitrobenzamide | C7H6N2O3 | CID 11876. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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N-Benzyl-N-ethyl-4,5-dimethoxy-2-nitro-benzamide - Optional[13C NMR] - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. (n.d.). WIPO. Retrieved January 18, 2026, from [Link]
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Solubility and stability of N-benzyl-2-nitrobenzamide in common solvents
An In-depth Technical Guide to the Solubility and Stability of N-benzyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organic compound whose utility in synthetic chemistry and potential applications in fields such as drug discovery necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. While specific experimental data for this compound is limited, this guide synthesizes information from structurally related analogs and established chemical principles to offer robust predictions and detailed methodologies for its characterization. We delve into its expected solubility in common laboratory solvents, outline the gold-standard shake-flask method for empirical determination, and explore its stability profile, focusing on potential degradation pathways such as hydrolysis. This document serves as a foundational resource for scientists, offering both predictive insights and actionable experimental protocols to guide research and development.
Introduction and Physicochemical Profile
This compound belongs to the carboxamide class of organic compounds. Its structure, featuring a nitro-substituted aromatic ring linked via an amide bond to a benzyl group, suggests a molecule with moderate polarity and a propensity for hydrogen bonding. Understanding its behavior in various solvents and under different environmental stressors is a prerequisite for any application, from reaction optimization and purification to formulation and long-term storage.
The amide bond, while generally stable, can be susceptible to cleavage under harsh pH and temperature conditions.[1][2][3][4] Furthermore, the presence of a nitroaromatic group can influence the molecule's reactivity and stability, particularly its resistance to oxidative degradation.[5][6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Description | Source / Basis |
| Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem[7] |
| Molecular Weight | 256.26 g/mol | PubChem[8] |
| Appearance | White to off-white or beige crystalline solid | Inferred from analogs like N-benzylbenzamide and 2-nitrobenzamide[9][10][11] |
| Predicted XLogP3 | 1.7 | PubChemLite[7] |
| Hydrogen Bond Donor Count | 1 | PubChemLite[7] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[12] |
Note: XLogP3 is a computationally predicted octanol-water partition coefficient, indicating moderate lipophilicity.
Solubility Profile
The solubility of this compound is dictated by the interplay between its nonpolar aromatic rings and the polar amide and nitro functional groups. The predicted XLogP3 value of 1.7 suggests that it will exhibit limited solubility in water but should be readily soluble in many common organic solvents.
The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protic solvents like alcohols. The nitro group adds to the molecule's polarity. However, the two large phenyl rings contribute significant nonpolar character, favoring solubility in less polar solvents like dichloromethane.
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale and Analog Data |
| Protic Polar | Water | Sparingly Soluble to Insoluble | The large nonpolar surface area outweighs the polar groups. 2-Nitrobenzamide is sparingly soluble in water (<0.1 mg/mL).[11][12][13] |
| Ethanol | Soluble | The alkyl chain of ethanol can interact with the nonpolar regions, while the hydroxyl group can hydrogen bond with the amide. N-benzylbenzamide shows moderate solubility in ethanol.[9] | |
| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for moderately polar compounds. | |
| Dipolar Aprotic | Acetone | Soluble | Acetone is a versatile polar aprotic solvent. N-benzylbenzamide is soluble in acetone (25 mg/mL).[10][14][15] |
| Acetonitrile (ACN) | Moderately Soluble | A common solvent in reversed-phase chromatography for related compounds.[16] | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Soluble | The nonpolar character of DCM effectively solvates the aromatic rings. N-benzylbenzamide is soluble in DCM.[9] |
| Diethyl Ether | Moderately Soluble | Expected to be a reasonably good solvent due to its ability to solvate nonpolar structures. | |
| Toluene | Sparingly Soluble | The nonpolar nature of toluene will interact well with the aromatic rings, but less so with the polar amide. | |
| Hexane / Heptane | Insoluble | The high polarity of the amide and nitro groups prevents dissolution in nonpolar alkanes. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol describes the "gold standard" method for determining thermodynamic equilibrium solubility, providing a self-validating system for generating reliable data.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the compound ensures that the solvent becomes fully saturated, allowing for the determination of the maximum solubility at a given temperature.
-
Extended Equilibration (24-72h): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A shorter time might only yield kinetic solubility, which is often higher and less reproducible.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for accurate and reproducible results.
-
Centrifugation: This step is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium, which could happen with filtration (e.g., clogging, adsorption to the filter).
-
Validated Analytical Method (HPLC): A specific and validated High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the concentration of the dissolved compound without interference from impurities or degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The presence of undissolved solid must be visually confirmed at the end of the experiment.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker with precise temperature control (e.g., 25 °C). Agitate the samples for 24 to 72 hours to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour. Then, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.
-
Reporting: Express the solubility in standard units such as mg/mL or mol/L.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is primarily influenced by its two key functional groups: the amide linkage and the nitroaromatic system.
Hydrolytic Degradation
The amide bond is the most probable site of degradation. Amides are significantly more resistant to hydrolysis than esters, but cleavage can occur under forcing conditions.[4][17]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2][17] This process is typically slow and requires heating for extended periods.[2] The reaction is effectively irreversible as the resulting benzylamine is protonated to its non-nucleophilic ammonium salt.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., hot NaOH), the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon.[1] This pathway is also generally irreversible because the final step involves the deprotonation of the resulting 2-nitrobenzoic acid to its resonance-stabilized carboxylate salt, which drives the reaction to completion.[17]
Photostability and Thermal Stability
-
Photodegradation: Nitroaromatic compounds can absorb UV light, which may lead to photochemical reactions. While specific data is unavailable for this compound, it is prudent to protect it from light during storage and handling to prevent potential degradation.
-
Thermal Degradation: At high temperatures (typically well above 100 °C), nitroaromatic compounds can undergo complex decomposition reactions.[18] However, under typical laboratory and storage conditions, thermal degradation is not expected to be a primary concern.
Visualization: Primary Degradation Pathwaydot
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// Products prod1 [label="2-Nitrobenzoic Acid"]; prod2 [label="Benzylamine"];
// Conditions acid_cond [label="H₃O⁺, Heat\n(Acid Hydrolysis)", fontcolor="#EA4335"]; base_cond [label="⁻OH, Heat\n(Base Hydrolysis)", fontcolor="#4285F4"];
// Edges reactant -> acid_cond [dir=none, color="#EA4335"]; acid_cond -> prod1 [color="#EA4335"]; acid_cond -> prod2 [color="#EA4335"];
reactant -> base_cond [dir=none, color="#4285F4"]; base_cond -> prod1 [color="#4285F4"]; base_cond -> prod2 [color="#4285F4"]; }
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The Strategic Utility of N-benzyl-2-nitrobenzamide as a Precursor in Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. N-benzyl-2-nitrobenzamide emerges as a pivotal precursor, offering a strategic entry point to a diverse array of nitrogen-containing heterocycles. Its intrinsic chemical functionality, characterized by the ortho-disposed nitro and N-benzylamido groups, serves as a latent platform for elegant and powerful intramolecular cyclization strategies. This guide provides a comprehensive technical overview of the synthesis of this compound and its subsequent elaboration into valuable heterocyclic frameworks, with a focus on the underlying mechanistic principles and field-proven experimental protocols. We will delve into the synthesis of quinazolinones and dibenzo[b,f][1][2]oxazepines, showcasing the versatility of this unassuming yet powerful building block.
Part 1: Synthesis of the Precursor: this compound
The efficient preparation of this compound is the crucial first step in its utilization as a synthetic precursor. The most common and reliable method involves the condensation of 2-nitrobenzoic acid with benzylamine. This can be achieved through two primary approaches: activation of the carboxylic acid followed by amidation, or direct amide coupling.
Method A: Acyl Chloride Formation Followed by Amidation
This traditional and robust two-step method involves the initial conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, which is then readily coupled with benzylamine. The use of thionyl chloride (SOCl₂) is a common choice for this transformation due to the volatile nature of the byproducts (SO₂ and HCl).
Experimental Protocol: Synthesis of this compound via Acyl Chloride
-
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) to the flask.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and can be used directly in the next step without further purification.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.
-
Slowly add the benzylamine solution to the stirred solution of 2-nitrobenzoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
-
Method B: Direct Amide Coupling
More modern approaches facilitate the direct coupling of the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Reagents such as triphenylphosphine (PPh₃) and iodine (I₂) can be employed to activate the carboxylic acid in situ.[3]
Experimental Protocol: Direct Synthesis of this compound using PPh₃/I₂ [3]
-
To a stirred solution of iodine (1.2 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add triphenylphosphine (1.2 eq) in one portion.
-
Add 2-nitrobenzoic acid (1.0 eq) and stir for 5 minutes.
-
Add triethylamine (2.0 eq) and stir for another 5 minutes.
-
Finally, add benzylamine (1.2 eq) and allow the reaction to warm to room temperature and stir for 10 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Number of Steps | Typical Yields | Advantages | Disadvantages |
| Acyl Chloride | Thionyl Chloride, Triethylamine | 2 | High | Robust, reliable, uses common reagents. | Requires handling of corrosive thionyl chloride and isolation of the intermediate. |
| Direct Coupling | PPh₃, I₂, Triethylamine | 1 | Good to High[3] | One-pot procedure, milder conditions. | Stoichiometric amounts of phosphine oxide byproduct are generated. |
Part 2: Application in Heterocyclic Synthesis: The Power of Reductive Cyclization
The synthetic utility of this compound lies in the strategic placement of the nitro group, which acts as a masked amino group. Through reduction, the nitro functionality is converted to an amine, which can then undergo intramolecular cyclization with the neighboring amide moiety to form a variety of heterocyclic systems. The choice of reducing agent and reaction conditions can be tailored to achieve the desired transformation.
Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A powerful one-pot procedure for their synthesis from 2-nitrobenzamides and aldehydes utilizes sodium dithionite (Na₂S₂O₄) as the reducing agent.[1] This method involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde to form an imine, which then cyclizes and is subsequently oxidized to the quinazolinone.[1]
Experimental Protocol: One-Pot Synthesis of 2-Arylquinazolin-4(3H)-ones [1]
-
To a solution of this compound (1.0 eq) and an appropriate aryl aldehyde (1.2 eq) in a DMF/water mixture (9:1 v/v), add sodium dithionite (3.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 5 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-3-benzylquinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Sodium Dithionite (Na₂S₂O₄): This reagent is a mild and effective reducing agent for nitro groups and is compatible with a variety of functional groups. Its decomposition in aqueous DMF also generates sulfur dioxide, which acts as the oxidant in the final dehydrogenation step to form the aromatic quinazolinone ring.[1]
-
DMF/Water Solvent System: The presence of water is crucial as it accelerates the reduction of the nitro group by sodium dithionite.[1] DMF serves as a good solvent for the organic substrates.
-
Temperature (90 °C): This elevated temperature facilitates both the reduction and the subsequent cyclization and oxidation steps, leading to efficient product formation within a reasonable timeframe.[1]
Mandatory Visualization: Reaction Pathway for Quinazolinone Synthesis
Caption: Synthesis of 2-Aryl-3-benzylquinazolin-4(3H)-ones.
Data Presentation: Scope of the Quinazolinone Synthesis [1]
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 92 |
| 4-Chlorobenzaldehyde | 90 |
| 4-Methoxybenzaldehyde | 88 |
| 2-Naphthaldehyde | 85 |
| 2-Furaldehyde | 82 |
Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones
Dibenzo[b,f][1][2]oxazepines are a class of tricyclic heterocyclic compounds that form the core of several pharmaceutically active molecules. The synthesis of the corresponding oxazepinone can be achieved from N-(2-hydroxyphenyl)-2-nitrobenzamides through a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAAr) of the nitro group.[4] While the direct literature precedent for using this compound is less common for this specific ring system, the underlying principle of activating the ortho-position for nucleophilic attack by a tethered nucleophile is analogous and highly plausible. The following protocol is adapted from the synthesis of related dibenzo[b,f][1][2]oxazepin-11(10H)-ones.[4]
Conceptual Protocol: Synthesis of 10-Benzyldibenzo[b,f][1][2]oxazepin-11(10H)-one
This synthesis would first require the preparation of N-benzyl-N-(2-hydroxyphenyl)-2-nitrobenzamide. The subsequent cyclization would proceed as follows:
-
Dissolve N-benzyl-N-(2-hydroxyphenyl)-2-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for several hours, monitoring the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 10-benzyldibenzo[b,f][1][2]oxazepin-11(10H)-one.
Mechanistic Rationale:
The base deprotonates the phenolic hydroxyl group, generating a potent phenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the nitro group in an intramolecular fashion. The electron-withdrawing nature of the nitro group and the amide carbonyl group activates the aromatic ring towards this nucleophilic attack. Subsequent elimination of the nitrite ion leads to the formation of the seven-membered heterocyclic ring.
Mandatory Visualization: Proposed Pathway for Dibenzo[b,f][1][2]oxazepinone Synthesis
Caption: Proposed synthesis of 10-Benzyldibenzo[b,f][1][2]oxazepin-11(10H)-one.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward preparation and the latent reactivity of the ortho-nitro group provide a reliable and versatile platform for the construction of complex and medicinally relevant heterocyclic scaffolds. The reductive cyclization to quinazolinones and the potential for intramolecular nucleophilic aromatic substitution to form dibenzo[b,f][1][2]oxazepinones are just two examples of its broad applicability. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided in this guide, researchers and drug development professionals can effectively harness the synthetic potential of this compound to accelerate their discovery programs and access novel chemical entities.
References
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Laha, J. K., Gupta, P., & Hazra, A. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(1), 725–730. [Link]
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Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-nitrobenzoic acids. Russian Chemical Bulletin, 55(3), 549–553. [Link]
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Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
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Laha, J. K., Panday, S., Gupta, P., & Seth, S. R. (2023). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 25(1), 238-244. [Link]
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Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]
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Siddiqui, S. A., et al. (2015). An unprecedented SnCl2-mediated cyclization of nitro arenes via N–N bond formation. Organic Letters, 8(8), 1525-1528. [Link]
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Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-nitrobenzoic acids. ResearchGate. [https://www.researchgate.net/publication/244766947_Synthesis_of_dibenzo[b_f][5]oxazepin-1110H-ones_from_2-nitrobenzoic_acids]([Link]5]oxazepin-1110H-ones_from_2-nitrobenzoic_acids)
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Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]
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The Emerging Therapeutic Potential of N-benzyl-2-nitrobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Promise
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous clinically successful drugs. The strategic introduction of a nitro group, particularly at the ortho position of an N-benzylbenzamide, gives rise to a class of compounds with a compelling and diverse pharmacological profile. This guide delves into the potential biological activities of N-benzyl-2-nitrobenzamide derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore their synthesis, mechanisms of action, and preclinical evidence in key therapeutic areas, providing a foundation for future investigation and development.
Synthetic Pathways to this compound Derivatives
The efficient synthesis of this compound derivatives is crucial for the exploration of their biological activities. Several synthetic routes can be employed, with the choice often depending on the availability of starting materials, desired scale, and substituent tolerance.
Classical Amide Bond Formation: The Schotten-Baumann Reaction
A well-established and straightforward method for synthesizing N-benzylbenzamides is the Schotten-Baumann reaction. This involves the acylation of a primary amine (benzylamine) with an acid chloride (2-nitrobenzoyl chloride) in the presence of a base.
Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction
-
Preparation of Reactants:
-
Dissolve benzylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Prepare an aqueous solution of a base, typically 2.0 equivalents of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
Combine the benzylamine solution and the aqueous base in a reaction flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0°C.
-
-
Acylation:
-
Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in the same organic solvent.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer successively with a dilute acid (e.g., 2 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound.
-
Modern Amide Coupling Reactions
Modern amide coupling reagents offer an alternative to the use of acid chlorides, allowing for the direct condensation of carboxylic acids (2-nitrobenzoic acid) with amines (benzylamine). This approach avoids the often harsh conditions required for acid chloride formation.
Conceptual Workflow for Amide Coupling
Caption: General workflow for modern amide coupling reactions.
Anticancer Activity: A Multi-pronged Approach
This compound derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines. Their anticancer activity appears to be multifaceted, primarily revolving around the disruption of microtubule dynamics and their potential as hypoxia-activated prodrugs.
Inhibition of Tubulin Polymerization
A key mechanism by which certain N-benzylbenzamide derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
Quantitative Analysis of Anticancer Activity of a Representative N-benzylbenzamide Derivative (Compound 20b) [1]
| Cell Line | Cancer Type | IC₅₀ (nM)[1] |
| SGC-7901 | Human gastric cancer | 12 |
| MGC-803 | Human gastric cancer | 13 |
| BGC-823 | Human gastric cancer | 15 |
| HCT-116 | Human colon cancer | 27 |
| HeLa | Human cervical cancer | 20 |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.
-
Prepare 10x stock solutions of the test this compound derivatives and positive (e.g., Nocodazole) and negative (vehicle control, e.g., DMSO) controls in the buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 5 µL of the 10x test compounds or controls to the appropriate wells.
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time at 37°C.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC₅₀ value by plotting the maximum polymerization rate or the plateau fluorescence as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Hypoxia-Activated Prodrugs (HAPs)
The presence of the nitroaromatic moiety in this compound derivatives makes them ideal candidates for development as hypoxia-activated prodrugs (HAPs).[2] Solid tumors often contain regions of low oxygen (hypoxia), which are associated with resistance to conventional therapies.[2] In these hypoxic environments, the nitro group can be selectively reduced by endogenous reductase enzymes to form highly cytotoxic species that can induce DNA damage and cell death.[2]
Mechanism of Action of Nitroaromatic HAPs
Caption: Selective activation of nitroaromatic HAPs in hypoxic tumor environments.
Antimicrobial Activity: A Broad Spectrum of Potential
Benzamide derivatives have been shown to possess a wide range of antimicrobial activities.[3] While specific data for this compound derivatives is limited, related substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5]
Antimicrobial Activity of Representative Benzamide Derivatives [3]
| Compound | Microorganism | Zone of Inhibition (mm)[3] | MIC (µg/mL)[3] |
| 5a | B. subtilis | 25 | 6.25 |
| E. coli | 31 | 3.12 | |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
The anti-inflammatory potential of benzamide derivatives is an area of growing interest.[6] Studies on related compounds suggest that N-substituted benzamides may exert their anti-inflammatory effects through the inhibition of the transcription factor NF-κB (nuclear factor-kappa B).[6][7] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α.[6]
Proposed Mechanism of Anti-inflammatory Action
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid.
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the NF-κB luciferase activity to the control plasmid activity.
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.
-
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics. The preclinical data, primarily from related benzamide derivatives, suggests a rich and diverse pharmacology that warrants further investigation. Key areas for future research include:
-
Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships (SAR) for their anticancer, antimicrobial, and anti-inflammatory activities.
-
In-depth mechanistic studies to confirm the proposed mechanisms of action, including direct binding studies with tubulin and detailed investigations into their metabolism under hypoxic conditions.
-
In vivo efficacy and safety studies in relevant animal models to translate the promising in vitro findings into potential clinical applications.
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Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2013). International Journal of Medicinal Chemistry. [Link]
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Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2014). Molecules. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2021). Molecules. [Link]
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Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). International Journal of Microbiology. [Link]
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Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2020). Molecules. [Link]
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Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Molecules. [Link]
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The Mic values of benzyl bromides against pathogenic fungal strains. (2016). ResearchGate. [Link]
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NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation. (2010). Cancer Letters. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. [Link]
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Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). Pathophysiology. [Link]
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Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017). Medicinal Chemistry Research. [Link]
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Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). International Journal of Molecular Sciences. [Link]
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). International Journal of Molecular Sciences. [Link]
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Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of various N-(2-substituted benzyl)pivalamides according to Scheme 2. (2011). ResearchGate. [Link]
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Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2014). ResearchGate. [Link]
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Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (1995). Journal of Medicinal Chemistry. [Link]
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Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (2017). Organic & Biomolecular Chemistry. [Link]
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Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. (2017). Molbank. [Link]
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N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. (2023). Chinese Chemical Letters. [Link]
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N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. (2001). Molecular Immunology. [Link]
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Synthesis and Antimicrobial Activity of Some 3-(N-Arylcarboxamido)-N-benzyl halides. (2016). Chemistry Research Journal. [Link]
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Anti-Inflammatory Trends of New Benzimidazole Derivatives. (2019). ResearchGate. [Link]
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Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation. (2007). Journal of Biological Chemistry. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]
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Substituent Effects on the Properties of Nitro seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (nitroCBI) Prodrugs of DNA Minor Groove Alkylating Agents. (2009). Journal of Medicinal Chemistry. [Link]
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Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2013). ResearchGate. [Link]
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Inhibition of NF-kappaB activity by BAY 11-7082 increases apoptosis in multidrug resistant leukemic T-cell lines. (2005). Leukemia Research. [Link]
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Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PubMed. [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences. [Link]
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The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (2020). ResearchGate. [Link]
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Discovery and history of N-benzyl-2-nitrobenzamide
An In-Depth Technical Guide to N-Benzyl-2-Nitrobenzamide: Synthesis, Properties, and Applications
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic and medicinal chemistry. The document details its synthesis, chemical and physical properties, and its role as a versatile scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the N-Benzylbenzamide Scaffold
The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its prevalence stems from a combination of synthetic accessibility and the ability of its constituent parts—the benzyl group, the amide linkage, and the benzoyl ring—to engage in critical interactions with biological targets. The amide bond provides a rigid, planar unit capable of hydrogen bonding, while the aromatic rings offer opportunities for van der Waals and π-π stacking interactions.
This compound, specifically, is a valuable derivative within this class. The presence of the ortho-nitro group on the benzoyl ring significantly influences the molecule's electronic properties and reactivity. This electron-withdrawing group can modulate the chemical characteristics of the amide and serve as a handle for further chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. While a definitive historical account of its initial synthesis is not prominent in the literature, its utility is well-established through its application as a building block in numerous research endeavors.
Synthesis of this compound: A Practical Approach
The most common and efficient synthesis of this compound involves the amidation of a 2-nitrobenzoic acid derivative with benzylamine. This can be achieved through two primary routes, both of which are reliable and scalable.
Route 1: Acyl Chloride-Mediated Amidation
This classic method involves the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride, which then readily reacts with benzylamine to form the desired amide.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl Chloride: A highly effective and common reagent for converting carboxylic acids to acyl chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.
-
DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is more reactive towards the carboxylic acid.
Step 2: Amidation with Benzylamine
-
Dissolve benzylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).
-
Slowly add the crude 2-nitrobenzoyl chloride (1.0 eq), dissolved in a small amount of the same solvent, to the benzylamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Causality of Experimental Choices:
-
Triethylamine: Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of benzylamine and driving the reaction forward.
-
Aprotic Solvent: Prevents any unwanted side reactions with the highly reactive acyl chloride.
-
Ice Bath: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent side product formation.
Route 2: Direct Amidation using Coupling Agents
This route avoids the need to isolate the acyl chloride by using a coupling agent to activate the carboxylic acid in situ.
-
Dissolve 2-nitrobenzoic acid (1.0 eq), benzylamine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.1 eq) in an aprotic solvent like DCM or DMF.
-
Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Work up the reaction mixture as described in Route 1 (acid/base washes).
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Causality of Experimental Choices:
-
Coupling Agents (DCC, BOP): These reagents activate the carboxylic acid by forming a highly reactive intermediate that is readily attacked by the amine. This method is often milder than the acyl chloride route and is suitable for more sensitive substrates.
A specific example of the synthesis of this compound from 2-nitrobenzoic acid and benzylamine has been reported to afford an 83% yield.[1]
Caption: Synthetic routes to this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in further synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem |
| Molecular Weight | 256.26 g/mol | PubChem |
| Appearance | White to off-white solid | Typical |
| CAS Number | 52745-10-5 | Sigma-Aldrich[2] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[O-] | PubChem[3] |
| InChI | InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | PubChem[3] |
Note: Experimental data such as melting point, solubility, and detailed spectroscopic data should be determined for each synthesized batch, as impurities can affect these values.
Role in Drug Discovery and Development
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial starting material and structural motif in the discovery of new drugs. The 2-nitro group is particularly useful as it can be readily reduced to a 2-amino group, opening up a plethora of possibilities for constructing heterocyclic systems.
Precursor to Heterocyclic Compounds
The reduction of the nitro group in this compound to an amine (N-benzyl-2-aminobenzamide) is a key transformation. This ortho-amino benzamide is a precursor to a variety of fused heterocyclic systems, such as:
-
Quinazolinones: Intramolecular cyclization of the 2-aminobenzamide with various one-carbon synthons can lead to the formation of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.
-
Benzodiazepines: Condensation with appropriate ketones or aldehydes can lead to the formation of the benzodiazepine scaffold, which is central to many anxiolytic and hypnotic drugs.
Caption: Key transformations of this compound.
Scaffold for Bioactive Molecules
The broader N-benzylbenzamide scaffold has been extensively explored in medicinal chemistry. By modifying the substitution patterns on both aromatic rings, researchers have developed potent inhibitors for various biological targets.
-
Tubulin Polymerization Inhibitors: A series of novel N-benzylbenzamide derivatives have been designed and synthesized as inhibitors of tubulin polymerization, showing significant antiproliferative activities against several cancer cell lines.[4][5]
-
Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which share a similar structural framework, have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[6]
-
Kinase Inhibitors: N-benzylbenzamide-based compounds have been discovered as allosteric inhibitors of Aurora kinase A, a key regulator of cell division and a target in cancer therapy.[7]
-
EGFR/HDAC3 Dual-Target Inhibitors: N-benzyl-2-fluorobenzamides have been investigated as dual-target inhibitors for the treatment of triple-negative breast cancer.[8]
These examples underscore the importance of the N-benzylbenzamide core, and by extension, this compound as a starting point for generating chemical diversity and discovering new therapeutic agents.
Conclusion
This compound is a synthetically accessible and highly versatile chemical compound. Its true value lies not in its own biological activity, but in its role as a foundational building block for the construction of more complex and biologically relevant molecules. The strategic placement of the nitro group provides a gateway to a rich chemistry of heterocyclic synthesis, while the overall N-benzylbenzamide framework continues to be a fruitful area for the development of new therapeutics. This guide has provided a detailed overview of its synthesis and properties, highlighting the rationale behind experimental choices and its significance in the broader context of drug discovery.
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N-benzyl-2-nitrobenzamide safety and handling precautions
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of N-benzyl-2-nitrobenzamide
Abstract
N-benzyl-2-nitrobenzamide is a molecule of significant interest, embodying a structural framework with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a potent electron-withdrawing moiety, on the benzoyl ring, coupled with the flexible benzyl group on the amide nitrogen, imparts unique electronic and steric characteristics. This guide provides an in-depth exploration of this compound, beginning with its synthesis and spectroscopic characterization. The core of this document is a detailed exposition of the theoretical and computational methodologies employed to elucidate its molecular structure, electronic properties, and potential biological interactions. Through a combination of Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and molecular docking studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's physicochemical landscape.
Introduction: The Significance of the this compound Scaffold
The benzamide functional group is a cornerstone in the architecture of numerous biologically active compounds and functional materials.[1] Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it a privileged scaffold in drug design. The introduction of a nitroaromatic system, characterized by the strongly electron-withdrawing nitro group (NO₂), profoundly influences a molecule's electronic properties and reactivity.[1] In the context of medicinal chemistry, nitro-containing compounds have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The N-benzyl substituent further adds to the structural complexity and potential for diverse biological interactions. This technical guide will systematically unravel the properties of this compound, providing a robust framework for its further investigation and application.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be efficiently achieved through several established amidation protocols. A common and reliable method is the Schotten-Baumann reaction, which involves the acylation of benzylamine with 2-nitrobenzoyl chloride.
Synthetic Protocol: Schotten-Baumann Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound from 2-nitrobenzoic acid.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Gently reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation with Benzylamine
-
Dissolve the crude 2-nitrobenzoyl chloride (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean flask.
-
Cool the solution in an ice bath (0 °C).
-
In a separate beaker, prepare a solution of benzylamine (1.1 eq) and a base such as triethylamine (1.2 eq) or pyridine in the same solvent.
-
Add the benzylamine solution dropwise to the stirred solution of 2-nitrobenzoyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra for the title compound are not widely published, the expected spectral data can be reliably predicted based on closely related analogues such as N-benzylbenzamide and other nitrobenzamides.[4][5][6]
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Predicted Vibrational Frequency (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| 3100-3000 | Aromatic C-H stretching |
| ~1650 | C=O stretching (Amide I band) |
| ~1540 | N-H bending (Amide II band) |
| 1520-1500 | Asymmetric NO₂ stretching |
| 1350-1330 | Symmetric NO₂ stretching |
| 1600, 1480, 1450 | Aromatic C=C stretching |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of the nuclei. The ortho-nitro group is expected to deshield the adjacent protons and carbons significantly.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide N-H | ~6.5-7.0 | broad singlet |
| Benzyl CH₂ | ~4.7 | doublet |
| Benzyl Aromatic H's | 7.2-7.4 | multiplet |
| Nitrobenzoyl Aromatic H's | 7.5-8.2 | multiplet |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~166 |
| C-NO₂ | ~148 |
| Benzyl Aromatic C's | 127-138 |
| Nitrobenzoyl Aromatic C's | 124-135 |
| Benzyl CH₂ | ~45 |
Theoretical and Computational Investigations
To gain deeper insights into the molecular properties of this compound, a suite of computational studies is employed. Density Functional Theory (DFT) is a powerful tool for optimizing the molecular geometry and calculating various electronic properties.[7]
Computational Methodology
All theoretical calculations are performed using the Gaussian suite of programs. The molecular geometry of this compound is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[8] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface.
Caption: A generalized workflow for the computational analysis of this compound.
Molecular Geometry
The optimized geometry of this compound reveals key structural features. The amide linkage is expected to be largely planar due to resonance. The dihedral angle between the two aromatic rings is of particular interest as it dictates the overall molecular conformation and potential for steric hindrance. The nitro group, due to its size, may cause some out-of-plane distortion of the benzoyl ring.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
-
HOMO: The HOMO is typically localized on the more electron-rich parts of the molecule and acts as an electron donor.
-
LUMO: The LUMO is generally found on the electron-deficient regions and acts as an electron acceptor.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) allows for the calculation of several important quantum chemical parameters.
Table 3: Calculated Quantum Chemical Parameters
| Parameter | Formula | Significance |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Global electrophilic nature |
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.[9]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[10][11] The MEP surface is color-coded to represent different electrostatic potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, and are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carbonyl and nitro groups.
-
Blue regions: Represent positive electrostatic potential, indicating electron-deficient areas, and are prone to nucleophilic attack. These are anticipated around the amide and aromatic protons.
-
Green regions: Correspond to neutral electrostatic potential.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It allows for the investigation of hyperconjugative interactions and charge transfer between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions is a measure of their strength. Significant E(2) values would indicate substantial electron delocalization, contributing to the molecule's stability.
Molecular Docking and Potential Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[12] Given the anti-inflammatory and potential anticancer activities reported for other nitrobenzamide derivatives, molecular docking studies can provide insights into the possible biological targets of this compound.[2][13]
Selection of Protein Targets
Based on the literature for related compounds, potential protein targets for this compound could include enzymes involved in inflammatory pathways or cell proliferation. For instance, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are relevant targets for anti-inflammatory agents.[2] For anticancer applications, proteins like tubulin or various kinases could be considered.[9]
Molecular Docking Protocol
-
Preparation of the Ligand: The 3D structure of this compound, optimized using DFT as described above, is used as the input ligand.
-
Preparation of the Protein: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to perform the docking calculations. A grid box is defined around the active site of the protein to guide the docking process.
-
Analysis of Results: The docking results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand within the protein's active site. The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are examined.
Caption: A streamlined workflow for molecular docking studies.
The insights gained from molecular docking can guide the rational design of more potent analogues of this compound for specific therapeutic applications.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and in-depth theoretical and computational analysis of this compound. The presented protocols and computational methodologies offer a robust framework for researchers to further investigate this and related molecules. The computational analyses, including DFT, HOMO-LUMO, MEP, and NBO, collectively paint a detailed picture of the molecule's structural and electronic properties, which are fundamental to understanding its reactivity and potential applications. Furthermore, the outlined molecular docking workflow provides a pathway for exploring its potential as a bioactive agent. The convergence of synthetic, spectroscopic, and computational approaches is paramount for the advancement of chemical and pharmaceutical sciences, and this compound serves as an excellent case study for the application of this integrated strategy.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum of the N-benzyl-2-(2-nitroimidazol-1-yl) acetamide. Retrieved from [Link]
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PubMed. (n.d.). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Retrieved from [Link]
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Analytical and Bioanalytical Electrochemistry. (2021). A study of the anti-corrosion effect of new organic compounds of the typebenzimidazolium derivatives. Retrieved from [Link]
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Methodological & Application
Synthesis of N-benzyl-2-nitrobenzamide: An Application Note and Experimental Protocol
Introduction
N-benzyl-2-nitrobenzamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a nitro-substituted aromatic ring and a benzylamide moiety, provides a versatile scaffold for further chemical modifications. This application note presents a detailed, reliable, and well-characterized protocol for the synthesis of this compound, intended for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology is based on the well-established Schotten-Baumann reaction, a robust and efficient method for amide bond formation.
This document provides a comprehensive guide, including the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The insights provided are grounded in established chemical principles to ensure reproducibility and a high degree of purity for the target compound.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 2-nitrobenzoyl chloride and benzylamine. This specific type of acylation is widely known as the Schotten-Baumann reaction.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This initial attack forms a tetrahedral intermediate.
-
Tetrahedral Intermediate: This transient intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group), leading to the expulsion of the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine reactant or an added base like triethylamine or sodium hydroxide) to yield the neutral this compound and an ammonium salt byproduct. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
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Application Notes and Protocols: N-benzyl-2-nitrobenzamide as a Photocleavable Protecting Group
Introduction: Illuminating Chemical Control
In the intricate world of chemical synthesis and biological investigation, the ability to control reactions with spatial and temporal precision is paramount. Photocleavable protecting groups (PPGs), often referred to as "caged" compounds, have emerged as indispensable tools, offering a level of control akin to a molecular switch.[1] By masking the reactivity of a functional group until it is liberated by a burst of light, PPGs enable researchers to initiate chemical and biological processes on demand.[2] This "traceless reagent" approach avoids the need for harsh chemical deprotection steps, which can be detrimental to sensitive molecules and complex biological systems.[3][4]
Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) scaffold has proven to be particularly versatile and reliable.[5] This guide focuses on a specific and highly useful member of this family: N-benzyl-2-nitrobenzamide . Formed by the protection of a primary or secondary amine with a 2-nitrobenzoyl group, this moiety provides a robust yet readily cleavable masking group. Its application is particularly relevant for researchers in organic synthesis, drug development, and chemical biology who require precise control over the release of amine-containing molecules, from simple building blocks to complex bioactive agents. This document will provide a comprehensive overview of its mechanism, applications, and detailed protocols for its use.
Mechanism of Photocleavage: A Light-Triggered Cascade
The efficacy of the this compound protecting group lies in its well-defined photochemical rearrangement. The process is initiated by the absorption of near-UV light, typically in the range of 340-365 nm, a wavelength that is generally well-tolerated by many biological systems.[2][6] The mechanism, often described as a Norrish Type II-like intramolecular reaction, proceeds through a series of steps:[5]
-
Photoexcitation: Upon absorption of a photon, the ortho-nitro group is excited to a diradical triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the protecting group. This forms an aci-nitro intermediate.
-
Rearrangement and Cleavage: The unstable aci-nitro intermediate undergoes a rapid rearrangement, leading to the cleavage of the amide bond.
-
Product Release: This cascade releases the deprotected amine and the byproduct, 2-nitrosobenzaldehyde.
Caption: Photocleavage cascade of this compound.
A critical consideration in the use of o-nitrobenzyl protecting groups is the nature of the byproduct, 2-nitrosobenzaldehyde. This species can absorb light at the same wavelengths used for cleavage and can potentially react with nucleophiles, including the released amine.[7] For sensitive applications, the inclusion of a "trapping agent" or scavenger for the nitroso byproduct may be necessary.[8][9]
Key Applications
The this compound protecting group is a versatile tool with applications spanning multiple scientific disciplines:
-
Controlled Organic Synthesis: It allows for the selective deprotection of amines under neutral conditions, which is highly advantageous in the synthesis of complex molecules with multiple sensitive functional groups.[3]
-
"Caged" Bioactive Molecules: By protecting a critical amine functionality on a drug, neurotransmitter, or signaling molecule, its biological activity can be spatially and temporally controlled within a cellular or tissue environment.[7] This has profound implications for studying dynamic biological processes.
-
Light-Responsive Materials: Incorporation of this photocleavable moiety into polymers and hydrogels allows for the light-induced modulation of material properties, such as degradation, swelling, or the release of encapsulated agents.
-
Drug Delivery Systems: In targeted drug delivery, the this compound group can act as a linker that releases a therapeutic agent upon irradiation of a specific tissue, potentially reducing systemic side effects.[7]
Quantitative Data
| Compound Type | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 1-(2-Nitrophenyl)ethyl phosphate esters | ~340 | 0.49–0.63 | [3][10] |
| o-Nitrobenzyl ether derivatives | 365 | Varies with structure | [6] |
| Nitrobenzyl-based molecular systems | 365 | ~0.05-0.2 (estimated) | [5] |
Experimental Protocols
Protocol 1: Protection of an Amine with 2-Nitrobenzoyl Chloride
This protocol describes the synthesis of this compound from benzylamine and 2-nitrobenzoyl chloride.
Materials:
-
Benzylamine
-
2-Nitrobenzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[11][12]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this reaction is high, with similar preparations reporting yields of 83-91%.[3]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Photodeprotection of this compound
This protocol provides a general procedure for the light-induced cleavage of the 2-nitrobenzoyl protecting group.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile, methanol, buffered aqueous solution)
-
Quartz reaction vessel or cuvette
-
UV lamp (e.g., Mercury arc lamp or Xenon lamp with appropriate filters)[13][14][15]
-
Analytical HPLC system for monitoring
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration (typically in the micromolar to low millimolar range).
-
Light Source Setup: Use a UV lamp equipped with a filter to isolate the desired wavelength range (e.g., a bandpass filter centered around 350-365 nm).[13] The light intensity should be measured and kept consistent for reproducible results.[16]
-
Irradiation: Irradiate the solution while stirring. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by analytical HPLC.[6][10] The disappearance of the starting material and the appearance of the deprotected amine and byproduct can be tracked.
-
Reaction Completion: Continue irradiation until the starting material is consumed or the desired level of deprotection is achieved. Typical irradiation times can range from minutes to hours, depending on the concentration, light intensity, and quantum yield.[6]
-
Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The deprotected amine can be purified from the 2-nitrosobenzaldehyde byproduct by standard chromatographic techniques or extraction, if necessary.
Caption: Workflow for the photodeprotection of this compound.
Safety and Handling
-
2-Nitrobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
UV Radiation: Direct exposure to high-intensity UV light is harmful to the eyes and skin. Use appropriate UV-blocking safety glasses and shielding for the light source.
-
Solvents: Handle all organic solvents in a well-ventilated area or fume hood, following standard laboratory safety procedures.
Conclusion
This compound stands as a powerful and versatile photocleavable protecting group for amines. Its robust nature, coupled with the ability to be cleaved under mild, light-induced conditions, makes it an invaluable tool for a wide range of applications in modern chemistry and biology. By understanding the underlying photochemical mechanism and following well-defined protocols, researchers can harness the power of light to exert precise control over their molecular systems, opening new avenues for discovery and innovation.
References
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Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]
- Walker, J. W., et al. (1988). Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion. The Journal of Cell Biology, 107(6 Pt 2), 2997–3004.
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Wikipedia. (2023, December 1). Photolabile protecting group. Retrieved from [Link]
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Lee, H. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
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Singh, B. N., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Journal of Controlled Release, 156(3), 329-337. [Link]
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PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
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Optoprim. (n.d.). Xenon Light Source 300W Monochromatic Light with Filters. Retrieved from [Link]
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Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C14H12N2O3). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]
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ResearchGate. (2015, August 7). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 19(11), 18533-18552. [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Jain, S., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(21), 7564-7579. [Link]
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PubChem. (n.d.). N-benzyl-4-nitrobenzamide. Retrieved from [Link]
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Open Research Newcastle. (2015, May 11). Chemical trapping of nitric oxide by aromatic nitroso sulfonates. Retrieved from [Link]
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ResearchGate. (n.d.). Active species trapping experiment using different scavengers. Retrieved from [Link]
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Luzchem Research. (n.d.). Transient Absorption Spectrometer - Laser Flash Photolysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]
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Application Notes and Protocols: N-benzyl-2-nitrobenzamide in Medicinal Chemistry
Abstract: N-benzyl-2-nitrobenzamide is a synthetic organic molecule positioned at the intersection of two pharmacologically significant scaffolds: the N-benzylbenzamide core, known for its prevalence in potent bioactive agents, and the 2-nitrobenzamide moiety, a versatile precursor and functional group in drug design. While this compound itself is an emerging area of investigation, its structural components suggest a rich potential for applications in medicinal chemistry. This guide provides a detailed exploration of its potential as an anticancer and antimicrobial agent, grounded in the established activities of its parent scaffolds. We present hypothesized mechanisms of action, detailed protocols for synthesis and biological evaluation, and a framework for its use in drug discovery and development programs.
The this compound Scaffold: A Convergence of Bioactive Moieties
The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent parts. The molecule uniquely combines the structural rigidity and interaction potential of the N-benzylbenzamide backbone with the electrophilic and bioreducible nature of the nitroaromatic ring.
The N-Benzylbenzamide Core: A Privileged Scaffold
The N-benzylbenzamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity.[1] Its derivatives have been successfully developed into potent inhibitors for diverse therapeutic targets.
-
Anticancer Activity: Many N-benzylbenzamide derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[2][3] Certain compounds in this class exhibit significant antiproliferative activities with IC50 values in the low nanomolar range.[2]
-
Neurodegenerative Disease: The scaffold is also central to the design of selective butyrylcholinesterase (BChE) inhibitors, which are being investigated for the treatment of advanced Alzheimer's disease.[4]
-
Anticonvulsant Properties: Specific derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the scaffold's versatility in targeting central nervous system disorders.[5][6]
The 2-Nitrobenzamide Moiety: A Dual-Function Module
The 2-nitrobenzamide portion of the molecule offers two distinct strategic advantages in drug design.[7]
-
A Versatile Synthetic Handle: The nitro group can be readily reduced to an amine. This resulting aminobenzamide is a key intermediate for constructing a wide array of complex heterocyclic systems, such as quinazolinones, which possess broad pharmacological activities.[7]
-
A Latent Pharmacophore: The nitroaromatic group is a classic feature of hypoxia-activated prodrugs (HAPs).[7] In the low-oxygen (hypoxic) environment characteristic of solid tumors, endogenous reductase enzymes can selectively reduce the nitro group to cytotoxic species, leading to targeted cancer cell death.[7] Furthermore, the nitro group is an essential pharmacophore in a class of antitubercular agents that target the essential enzyme DprE1.[8][9]
Potential Therapeutic Applications & Mechanistic Insights
Based on its hybrid structure, this compound and its future derivatives are promising candidates for several therapeutic areas.
Anticancer Agent
The molecule's anticancer potential is twofold, potentially acting as both a direct cytotoxic agent and a targeted prodrug.
-
Hypothesis 1: Tubulin Polymerization Inhibitor: Following the precedent set by numerous N-benzylbenzamide analogues, this molecule could function as a mitotic inhibitor by disrupting microtubule formation.[2] The benzyl and nitrobenzoyl moieties would engage with hydrophobic and polar pockets at the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin.
-
Hypothesis 2: Hypoxia-Activated Prodrug (HAP): The 2-nitro group is a prime candidate for bioreduction in the hypoxic core of solid tumors. One-electron reductases, overexpressed in these environments, would reduce the nitro group to a nitroso radical anion, which can then generate reactive oxygen species or form covalent adducts with DNA and proteins, triggering cell death selectively in the tumor.[7]
Antimicrobial Agent
Nitro-containing compounds have shown significant promise as antitubercular agents. A key target is DprE1, a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[8][9]
-
Hypothesis: DprE1 Covalent Inhibitor: this compound could act as a prodrug that, once inside the mycobacterium, is activated by bacterial nitroreductases. The resulting nitroso intermediate is a potent electrophile that can form a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inactivation, disruption of cell wall synthesis, and bacterial death.[8]
Synthetic Protocols
The synthesis of this compound can be achieved through several established amide bond formation reactions. The choice of method depends on the desired scale, purity requirements, and available starting materials.
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This classic method involves the reaction of benzylamine with 2-nitrobenzoyl chloride. It is robust and generally high-yielding.
Rationale: This method is straightforward and utilizes readily available starting materials. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent as it dissolves the reactants and is immiscible with the aqueous base.
Materials:
-
2-Nitrobenzoyl chloride
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in DCM.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the stirred benzylamine solution at 0 °C.
-
Simultaneously, add 1 M NaOH solution (2.0 eq) dropwise to maintain a basic pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
Protocol 2: Modern Amide Coupling from Carboxylic Acid
This protocol avoids the need to prepare the often moisture-sensitive acyl chloride by coupling 2-nitrobenzoic acid directly with benzylamine using triphenylphosphine (PPh₃) and iodine (I₂).[10]
Rationale: This method is milder than the acyl chloride route. The PPh₃/I₂ system activates the carboxylic acid in situ, forming a reactive phosphonium intermediate that readily undergoes nucleophilic attack by the amine. Triethylamine (TEA) acts as a non-nucleophilic base to neutralize acids formed during the reaction.[10]
Materials:
-
2-Nitrobenzoic acid
-
Benzylamine
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of iodine (1.2 eq) in DCM at 0 °C, add PPh₃ (1.2 eq) in one portion.
-
Add 2-nitrobenzoic acid (1.0 eq) and stir for 5 minutes.
-
Add TEA (2.0 eq) and stir for another 5 minutes.
-
Add benzylamine (1.2 eq) to the resulting mixture.
-
Allow the solution to warm to room temperature and stir for 10-30 minutes until completion (monitored by TLC).[10]
-
Concentrate the crude mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.[10]
Protocols for Biological Evaluation
To validate the hypothesized activities, a series of standard in vitro assays can be employed.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The MTT assay is a robust, high-throughput method to determine the concentration at which a compound inhibits cell growth by 50% (IC50). It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are essential for data validation.
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Evaluation as a Hypoxia-Activated Prodrug
This protocol compares the cytotoxicity of the compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions.
Rationale: A true HAP will show significantly greater potency (a lower IC50 value) under hypoxic conditions compared to normoxic conditions. This differential cytotoxicity is the hallmark of hypoxia-selective activation.
Procedure:
-
Perform the MTT assay as described in Protocol 4.1 in parallel on two sets of plates.
-
Incubate one set of plates in a standard incubator (~21% O₂).
-
Incubate the second set of plates in a specialized hypoxic incubator or chamber (e.g., 1% O₂).
-
After the 48-72 hour incubation period, complete the MTT assay for both sets.
-
Calculate and compare the IC50 values under normoxic and hypoxic conditions. A hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) significantly greater than 1 indicates hypoxia-selective activity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized way to assess antimicrobial potency. It allows for the simultaneous testing of multiple concentrations to pinpoint the MIC. Mycobacterium smegmatis is often used as a non-pathogenic surrogate for the slow-growing M. tuberculosis in initial screening.
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., M. smegmatis) adjusted to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubate the plate at 37 °C for 24-48 hours (for M. smegmatis).
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Summary
To contextualize the potential of this compound, the activities of related compounds are summarized below. These data serve as benchmarks for future experimental work.
| Table 1: Physicochemical Properties of this compound | |
| Molecular Formula | C₁₄H₁₂N₂O₃[11] |
| Monoisotopic Mass | 256.08 g/mol [11] |
| Appearance | Solid (predicted) |
| XlogP (predicted) | 1.7[11] |
| Table 2: Biological Activities of Structurally Related Scaffolds | | | :--- | :--- | :--- | :--- | | Compound Class | Target/Assay | Activity | Reference | | N-benzylbenzamide derivative (20b) | Tubulin Polymerization / Anticancer | IC50: 12-27 nM (vs. various cancer cell lines) |[2] | | N-benzyl benzamide derivative (S11-1014) | Butyrylcholinesterase (BChE) | Sub-nanomolar IC50 |[4] | | N-alkyl nitrobenzamides | M. tuberculosis DprE1 Inhibition | MIC values in the low µg/mL range |[9] | | Nitroaromatic Derivatives | Hypoxia-Activated Prodrugs | Show selective cytotoxicity in hypoxic cells |[7] |
Conclusion and Future Directions
This compound is a molecule of significant interest for medicinal chemistry, embodying a strategic fusion of a privileged N-benzylbenzamide core and a functionally versatile nitroaromatic system. The preclinical data from related analogues strongly support its investigation as a potential anticancer agent, acting through mechanisms of tubulin inhibition and/or hypoxia-selective activation. Furthermore, its structural similarity to known antitubercular agents warrants exploration of its antimicrobial properties.
The protocols provided herein offer a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. Future work should focus on synthesizing a library of analogues to establish robust Structure-Activity Relationships (SAR). Modifications to both the benzyl and nitrobenzoyl rings could be explored to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.
References
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- Application of 2-Nitrobenzamide in medicinal chemistry research. BenchChem.
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- A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. BenchChem.
- N-Benzyl-N-ethyl-3-nitrobenzamide. BenchChem.
- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
- Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.
- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
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- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.
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Application Notes and Protocols: Reduction of the Nitro Group in N-benzyl-2-nitrobenzamide to N-benzyl-2-aminobenzamide
Abstract: This document provides a comprehensive guide for the selective reduction of the nitro group in N-benzyl-2-nitrobenzamide to synthesize N-benzyl-2-aminobenzamide, a key intermediate in pharmaceutical and materials science. We present and compare three robust protocols: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) in Acidic Media. Each protocol is detailed with step-by-step instructions, mechanistic insights, and data-driven recommendations to aid researchers in selecting the optimal method based on available resources, desired scale, and chemoselectivity requirements.
Introduction: The Significance of N-benzyl-2-aminobenzamide
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to valuable amino derivatives.[1] N-benzyl-2-aminobenzamide is a particularly important building block in the synthesis of various heterocyclic compounds, including quinazolinones, which are known to possess a wide range of biological activities.[2] The successful and high-yielding synthesis of this intermediate is therefore of considerable interest to the drug development and chemical research communities.
The primary challenge in the reduction of this compound lies in the chemoselective reduction of the nitro group without affecting the amide functionality or the N-benzyl group. While the amide is generally stable to most reduction conditions, the N-benzyl group can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.[3] This guide will address these challenges and provide protocols that have been optimized for high selectivity and yield.
Mechanistic Overview of Nitro Group Reduction
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[4][5] The choice of reducing agent and reaction conditions determines the efficiency of this transformation and the potential for side-product formation.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically Palladium on carbon (Pd/C).[6] The adsorbed hydrogen then reacts with the nitro group, leading to its stepwise reduction to the amine.
Dissolving Metal Reductions (SnCl₂ and Fe/HCl)
Reductions using metals like tin or iron in acidic media involve single electron transfer from the metal to the nitro group.[5][7] The acidic medium provides protons to facilitate the elimination of oxygen as water.[7] Stannous chloride (SnCl₂) is a mild reducing agent that offers excellent chemoselectivity.[1] Iron (Fe) is a cost-effective and environmentally benign alternative.[8][9]
Comparative Overview of Reduction Protocols
For the reduction of this compound, the choice of protocol will depend on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups. The following table provides a high-level comparison of the three detailed protocols.
| Feature | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) | Iron (Fe) / HCl |
| Reagents | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, Ethanol | Fe powder, HCl |
| Conditions | Room temp, 1 atm H₂ | 70°C | Reflux |
| Advantages | Clean, high-yielding, catalytic | High chemoselectivity, mild conditions | Cost-effective, environmentally friendly |
| Disadvantages | Requires specialized equipment, potential for N-benzyl hydrogenolysis | Stoichiometric tin waste, potential for difficult work-up | Harsh acidic conditions, stoichiometric iron waste |
| Typical Yield | >90% | ~85-95% | ~80-90% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the method of choice for nitro reductions due to its clean reaction profile and high yields.[10] However, careful monitoring is required to prevent over-reduction and hydrogenolysis of the N-benzyl group.
4.1.1. Materials and Reagents
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite® for filtration
-
Standard glassware for atmospheric pressure hydrogenation
4.1.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10-15 mL per gram of substrate).
-
Inerting the Atmosphere: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight of substrate) to the solution. Seal the flask with a septum and purge the system with nitrogen or argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure a complete hydrogen atmosphere.[11] For laboratory scale, a hydrogen-filled balloon is sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with nitrogen.[12] Filter the reaction mixture through a pad of Celite® to remove the catalyst.[13] Wash the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield N-benzyl-2-aminobenzamide. The product is often of high purity and may not require further purification.
4.1.3. Safety Considerations
-
Palladium on carbon is pyrophoric, especially when dry.[11][14] Handle the catalyst in a wet state and under an inert atmosphere.[14]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[15][16] Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.[12][15]
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[1][10]
4.2.1. Materials and Reagents
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
4.2.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (4.0 - 5.0 eq) to the solution.[1]
-
Reaction: Heat the mixture to 70°C and stir under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and pour it into an ice-water mixture.[1]
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH > 8).[17] A precipitate of tin salts will form. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
4.2.3. Causality and Optimization
-
The use of excess SnCl₂·2H₂O ensures the complete reduction of the nitro group.
-
The work-up procedure is critical for removing the tin byproducts, which can sometimes be challenging.[18]
Protocol 3: Reduction using Iron (Fe) in Acidic Media
This classical method, often referred to as the Béchamp reduction, is a cost-effective and robust procedure for the large-scale synthesis of anilines.[5]
4.3.1. Materials and Reagents
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl) or Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate (EtOAc)
4.3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (5.0 - 10.0 eq).[19] To this mixture, add a catalytic amount of concentrated HCl or a larger volume of acetic acid.
-
Reaction: Heat the reaction mixture to reflux (80-100°C) with vigorous stirring.[19] Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization and Filtration: Carefully neutralize the mixture with a saturated sodium carbonate solution or ammonium hydroxide. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Extraction: If an aqueous work-up is performed, extract the filtrate with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the product. Purification can be done by recrystallization or column chromatography if needed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Troubleshooting and Further Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent or increasing the reaction temperature (within the stability limits of the reactants and products).
-
Side Product Formation: In catalytic hydrogenation, prolonged reaction times or higher catalyst loading may lead to the hydrogenolysis of the N-benzyl group.[20] For metal-based reductions, incomplete reduction can lead to the formation of azo or azoxy compounds, especially if the reaction medium is not sufficiently acidic.[5]
-
Purification Challenges: The removal of tin salts from the SnCl₂ reduction can be problematic. Thorough washing during the work-up is essential.[21]
Conclusion
The reduction of this compound to N-benzyl-2-aminobenzamide is a critical transformation for which several reliable methods exist. Catalytic hydrogenation offers a clean and efficient route but requires careful handling of the catalyst and hydrogen gas. Stannous chloride reduction provides excellent chemoselectivity under mild conditions, while the use of iron in acidic media is a cost-effective option for larger-scale syntheses. The choice of the most appropriate protocol will be guided by the specific requirements of the research, including scale, available equipment, and cost considerations.
References
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- Vertex AI Search. (n.d.). Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound.
- RSC Publishing. (n.d.). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems.
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- NIH. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
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- ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
- Journal of the American Chemical Society. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- YouTube. (2024). Hydrogenation reaction safety.
- TSI Journals. (n.d.). Organic CHEMISTRY.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction.
- Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Benchchem. (n.d.). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
- Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN.
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- YouTube. (2018). Reduction of nitrobenzene.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
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- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
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- NIH. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Benchchem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
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- Benchchem. (n.d.). Application Notes and Protocols: Hydrogenolysis for Benzyl Group Removal.
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Application Notes and Protocols for N-benzyl-2-nitrobenzamide Derivatives as Versatile Enzyme Inhibitors
Abstract
The N-benzyl-2-nitrobenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. The inherent chemical functionalities—a benzamide group known for its ability to coordinate with metallic cofactors in enzyme active sites and a nitro group that can be bio-reduced under specific physiological conditions—provide multiple avenues for therapeutic intervention. This technical guide offers an in-depth exploration of this chemical class, focusing on its application as inhibitors of key enzyme families, including Histone Deacetylases (HDACs) and tubulin. We provide the scientific rationale behind their mechanisms of action, detailed protocols for their synthesis and biological evaluation, and insights into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound derivatives in oncology and other therapeutic areas.
Part I: The this compound Scaffold: Synthesis and Rationale
The Scientific Rationale: A Scaffold with Dual Functionality
The therapeutic potential of this compound derivatives stems from the distinct roles of its core components.
-
The Benzamide Moiety as a Zinc-Binding Group (ZBG): The benzamide functional group is a cornerstone of many successful enzyme inhibitors, particularly those targeting metalloenzymes. In the context of Histone Deacetylases (HDACs), the amide functionality is critical for coordinating the essential zinc (Zn²⁺) ion in the catalytic domain.[1][2] Following the reduction of the ortho-nitro group to an amine within the cell, the resulting 2-aminobenzamide structure becomes a potent bidentate chelator, forming stable interactions that competitively inhibit substrate binding.[1][3]
-
The Nitro Group as a Latent Pharmacophore: The nitroaromatic group is not merely a synthetic precursor; it is a key pharmacophore with significant therapeutic implications.[4] Its electron-withdrawing nature influences the molecule's overall chemical properties. More importantly, it can function as a bioactivatable trigger. In the hypoxic (low-oxygen) microenvironments characteristic of solid tumors, endogenous nitroreductase enzymes can selectively reduce the nitro group to form cytotoxic radical species, leading to targeted cancer cell death.[5] This transforms the compound into a hypoxia-activated prodrug, offering a mechanism for tumor-selective therapy.
General Synthesis Protocol: Amide Bond Formation
The most direct and common method for synthesizing the this compound scaffold is through the condensation of 2-nitrobenzoic acid with benzylamine.[6] This reaction forms the critical amide bond and can be achieved with high yields.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily reacts with the amine nucleophile (benzylamine) to form the stable amide bond. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of benzylamine and driving the reaction to completion.
Materials:
-
2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours, monitoring the conversion to the acyl chloride by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.
-
Amide Formation: Re-dissolve the crude 2-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the benzylamine solution to the acyl chloride solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Part II: Application as Histone Deacetylase (HDAC) Inhibitors
Background: HDACs as Therapeutic Targets
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[1] Inhibition of HDACs restores normal acetylation patterns, reactivates gene expression, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] Benzamide derivatives are a well-established class of HDAC inhibitors.[2][7]
Mechanism of Inhibition: The Role of the 2-Aminobenzamide Moiety
While the synthesized compound is a 2-nitrobenzamide, its primary mechanism as an HDAC inhibitor relies on its intracellular reduction to a 2-aminobenzamide. This bio-reduced form perfectly fits the canonical pharmacophore model for HDAC inhibitors, which consists of three parts:
-
Zinc-Binding Group (ZBG): The 2-amino and amide groups chelate the Zn²⁺ ion in the enzyme's active site.
-
Linker: The benzamide ring itself acts as a rigid linker, positioning the other components.
-
Cap Group: The N-benzyl moiety serves as the "cap," interacting with surface residues at the rim of the active site pocket, which contributes to binding affinity and isoform selectivity.
Caption: HDAC inhibitor pharmacophore model and its binding mechanism.
Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay
Causality: This assay quantifies enzyme activity by measuring the fluorescence generated from a two-step reaction. First, HDAC deacetylates a substrate containing an acetylated lysine coupled to a fluorophore. Second, a developer solution containing a protease specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a signal directly proportional to HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound derivative stock solution (in DMSO)
-
Known HDAC inhibitor as positive control (e.g., Trichostatin A, TSA)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (TSA) in assay buffer. Ensure the final DMSO concentration is below 1% in all wells.
-
Enzyme Reaction: To each well of the black 96-well plate, add:
-
Assay Buffer
-
Test compound dilution (or DMSO for negative control)
-
Recombinant HDAC enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Develop Signal: Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate at 37°C for an additional 15-20 minutes to allow for cleavage of the deacetylated substrate.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Cellular Histone Acetylation
Causality: This protocol provides direct evidence of target engagement within a cellular context. If the this compound derivative successfully inhibits HDAC activity in cells, the equilibrium will shift towards histone hyperacetylation. This increase in acetylated histones (e.g., acetyl-Histone H3) can be detected using specific antibodies, confirming the compound's mechanism of action.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for 18-24 hours. Include a vehicle control (DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[8] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal protein loading.
Table 1: Representative Biological Data for Hypothetical HDAC Inhibitors
| Compound ID | R Group (on Benzyl Ring) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
|---|---|---|---|---|
| NB-001 | 4-H | 150 | 185 | 5.2 |
| NB-002 | 4-F | 95 | 110 | 2.8 |
| NB-003 | 4-OCH₃ | 210 | 250 | 7.5 |
| NB-004 | 3,4-Cl₂ | 60 | 75 | 1.1 |
| TSA | (Control) | 5 | 7 | 0.2 |
Part III: Exploring Alternative Therapeutic Mechanisms
Tubulin Polymerization Inhibition
A distinct class of N-benzylbenzamide derivatives has been shown to exert potent antitumor activity by inhibiting tubulin polymerization.[9][10] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[9] Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[10]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. Cells in the G2 or M phase have twice the DNA content of cells in the G1 phase and will therefore exhibit twice the fluorescence intensity. A successful tubulin polymerization inhibitor will cause an accumulation of cells in the G2/M phase, which can be measured as a distinct peak in the flow cytometry histogram.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[8]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of the test compound for a duration corresponding to one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control to identify any significant increase in the G2/M population.
Caption: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest.
Hypoxia-Activated Prodrug Strategy
The presence of the 2-nitro group allows for a targeted therapeutic strategy. Many solid tumors have poorly vascularized regions, creating a hypoxic environment. Nitroreductase enzymes, which are often upregulated in these regions, can reduce the nitro group to generate highly reactive and cytotoxic species, leading to localized cell death while sparing healthy, well-oxygenated tissues.[5]
Protocol 5: Comparative Cytotoxicity under Normoxia vs. Hypoxia
Causality: This assay directly tests the hypothesis that the compound is selectively activated under low-oxygen conditions. By comparing the cytotoxicity (measured by an MTT assay) of the compound on cancer cells grown in a normal oxygen environment (normoxia, ~21% O₂) versus a hypoxic environment (e.g., 1% O₂), a significant increase in potency under hypoxia would strongly support a hypoxia-activated prodrug mechanism.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[8]
-
Solubilization solution (e.g., DMSO)
-
Standard cell culture incubator (normoxic)
-
Hypoxic incubator or chamber (e.g., 1% O₂, 5% CO₂, balance N₂)
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates. Allow cells to adhere overnight in a standard normoxic incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the dilutions to both plates.
-
Incubation:
-
Place one plate back into the standard normoxic incubator.
-
Place the second plate into the hypoxic incubator.
-
-
Incubate both plates for 48-72 hours.
-
MTT Assay:
-
Remove plates from their respective incubators. Add MTT solution to all wells and incubate for 3-4 hours (in a normoxic incubator).[11]
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability for each concentration under both normoxic and hypoxic conditions. Determine the IC₅₀ values for both conditions and calculate the "hypoxic cytotoxicity ratio" (IC₅₀ normoxia / IC₅₀ hypoxia). A ratio significantly greater than 1 indicates selective activity under hypoxia.
Part IV: Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by modifying its three main components. Understanding these relationships is key to designing more potent and selective inhibitors.[12][13]
-
Cap Group (N-benzyl Ring): Substitutions on this ring primarily influence interactions with surface residues of the target enzyme.
-
HDACs: Introducing small, electron-withdrawing groups (e.g., halogens) at the 4-position can enhance potency.
-
Tubulin: Bulky, lipophilic groups are often favored to increase hydrophobic interactions within the colchicine binding site.[10]
-
-
Linker (Nitrobenzamide Ring): Modifications here can affect the positioning of the ZBG and the cap group. The position of the nitro group is critical; ortho-substitution is required for the 2-aminobenzamide HDAC mechanism, while other isomers may favor different targets.
-
ZBG Precursor (Nitro Group): While the 2-nitro group is key for the HDAC prodrug strategy, replacing it or adding other substituents can alter the electronic properties and overall activity profile of the molecule.
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Application Note & Protocol: A Guide to the Synthesis of N-benzyl-2-aminobenzamide from N-benzyl-2-nitrobenzamide
Introduction: The Significance of the Aminobenzamide Scaffold
The N-benzyl-2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry and drug development. Benzamide derivatives are integral to a wide array of pharmacologically active compounds, demonstrating potential as anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents.[1][2] Specifically, N-benzyl benzamide structures have been identified as potent and selective inhibitors for targets such as butyrylcholinesterase, relevant in the treatment of Alzheimer's disease, and as dual-target inhibitors for EGFR/HDAC3 in cancer therapy.[3][4]
The synthetic keystone for accessing this valuable pharmacophore from its nitro precursor is the reduction of the aromatic nitro group. This transformation is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth analysis of the common methodologies for this conversion, offering detailed, field-proven protocols and the causal logic behind experimental choices to aid researchers in achieving efficient and reliable synthesis.
Reaction Overview and Mechanistic Considerations
The conversion of N-benzyl-2-nitrobenzamide to N-benzyl-2-aminobenzamide involves the six-electron reduction of a nitro group to an amine. While numerous methods exist, they can be broadly categorized into three classes: catalytic hydrogenation, dissolving metal reductions, and transfer hydrogenation.
The general pathway for metal-mediated reductions, whether with catalytic surfaces or stoichiometric reagents, proceeds through nitroso and hydroxylamine intermediates.[5][6] The metal serves as the electron source, while a proton donor (e.g., acid, water, or alcohol) facilitates the removal of oxygen atoms as water.[5][7]
-
Catalytic Hydrogenation: This "green" method utilizes hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.[8] It is highly efficient and produces water as the only byproduct. However, it requires specialized high-pressure equipment and stringent safety protocols due to the flammability of hydrogen and the pyrophoric nature of the catalysts.[9][10]
-
Metal-Mediated Reduction: This classic approach employs stoichiometric amounts of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), typically in an acidic medium.[8] Iron powder in the presence of an acid or ammonium chloride is a cost-effective and highly chemoselective option.[11][12] Tin(II) chloride (SnCl₂) is also a mild and effective reagent for reducing nitro groups in the presence of other sensitive functionalities.[7][8] The primary drawback is the generation of metallic waste streams that require careful disposal and can complicate product purification.[7]
-
Transfer Hydrogenation: This technique offers a safer alternative to high-pressure hydrogenation by using a hydrogen donor molecule, such as isopropanol, glycerol, or hydrazine, to transfer hydrogen to the substrate in the presence of a catalyst.[13][14][15] This method avoids the need for handling gaseous hydrogen.
The choice of method depends critically on the laboratory's equipment, the scale of the reaction, the presence of other reducible functional groups on the substrate, and cost considerations.
Methodology Comparison
The following table summarizes the key parameters and considerations for the most common reduction methods applicable to the synthesis of N-benzyl-2-aminobenzamide.
| Method | Reagents & Conditions | Typical Solvents | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C (cat.) | Ethanol, Methanol, Ethyl Acetate | High yield, clean reaction (water byproduct), catalyst is recyclable. | Requires specialized pressure equipment; H₂ is explosive; catalyst can be pyrophoric.[9][10][16] |
| Iron Reduction | Fe powder, NH₄Cl or AcOH | Ethanol/Water, Acetic Acid | Inexpensive, high chemoselectivity, operationally simple.[11][12][17] | Requires filtration of fine iron oxides; may require long reaction times. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol, Ethyl Acetate | Mild conditions, good for substrates with acid-stable, reducible groups.[7][8] | Poor atom economy; generates tin waste; workup can be complex.[7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is the method of choice for achieving high purity and yield when the appropriate safety equipment is available. The procedure described here uses a hydrogen-filled balloon for atmospheric pressure hydrogenation, which is suitable for small-scale laboratory synthesis.
A. Safety Precautions: A Critical Mandate
-
Fire and Explosion Hazard: Hydrogen gas is highly flammable and forms explosive mixtures with air.[18] Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen, and can ignite flammable solvents.[10][16]
-
Operational Safeguards:
-
Conduct the entire procedure in a well-ventilated fume hood, free of clutter and other flammable materials.[16][19]
-
Ensure all glassware is free of cracks or defects.[10]
-
Before introducing hydrogen, the system must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen.[9][10]
-
Handle the Pd/C catalyst carefully. When weighing and transferring, do not allow it to become airborne. Keep the used catalyst wet with water during filtration and disposal to minimize fire risk.[16]
-
Have a watch glass or beaker of appropriate size ready to smother any potential flask fire.[16]
-
B. Materials and Equipment
-
This compound
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
-
Ethanol or Methanol (reagent grade)
-
Nitrogen gas supply
-
Hydrogen gas supply (from a cylinder with a regulator)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter and stopcock
-
Rubber septa
-
Balloons (heavy-duty) for hydrogen
-
Vacuum/Nitrogen manifold (Schlenk line)
-
Filtration apparatus (Büchner funnel, filter flask)
-
Celite® (diatomaceous earth)
C. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 19.5 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (e.g., 0.25 g, 5 wt%).
-
System Purge: Seal the flask. Attach one neck to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[16]
-
Solvent Addition: Add ethanol (100 mL) to the flask via syringe under a positive pressure of nitrogen.
-
Hydrogenation:
-
Replace the nitrogen inlet with a gas adapter connected to a balloon filled with hydrogen.
-
Apply a gentle vacuum to the flask one last time and then open the stopcock to the hydrogen balloon, allowing the flask to fill with hydrogen.
-
Begin vigorous stirring. The reaction is often exothermic; monitor the temperature.
-
Monitor the reaction by TLC (e.g., using 3:7 Ethyl Acetate:Hexane as eluent) or by observing the deflation of the hydrogen balloon. If necessary, the balloon can be refilled and replaced.[16] The reaction is typically complete within 2-6 hours.
-
-
Reaction Quench and Catalyst Filtration:
-
Once the reaction is complete, evacuate the flask and purge thoroughly with nitrogen to remove all residual hydrogen.[16][19]
-
Prepare a filtration pad by layering a small amount of Celite® over filter paper in a Büchner funnel. Wet the pad with ethanol.
-
Crucially, never allow the catalyst to be filtered dry. Under a nitrogen atmosphere, carefully decant the reaction mixture through the Celite® pad. Wash the flask and the filter cake with additional ethanol.
-
Immediately transfer the wet filter cake (Celite® and Pd/C) into a beaker of water to quench its reactivity before disposal.[16]
-
-
Product Isolation:
-
Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is typically of high purity. If necessary, it can be recrystallized from ethanol or an ethyl acetate/hexane mixture to yield N-benzyl-2-aminobenzamide as a white to off-white solid.
-
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
This protocol is a robust and reliable method that does not require specialized pressure equipment, making it highly accessible for most chemistry labs. The key to success lies in the workup procedure.
A. Safety Precautions
-
The reaction uses concentrated hydrochloric acid, which is highly corrosive and volatile. Handle it exclusively in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The initial reaction can be exothermic. Use an ice bath to control the temperature during the addition of reagents.
-
The neutralization step with a strong base (NaOH) is also highly exothermic and requires slow addition and cooling.
B. Materials and Equipment
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 6 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
C. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 19.5 mmol) in ethanol (75 mL).
-
Reagent Addition: To the stirring solution, add Tin(II) chloride dihydrate (e.g., 22.0 g, 97.5 mmol, 5 equivalents).
-
Acidification: Cool the flask in an ice bath. Slowly add concentrated HCl (30 mL) to the mixture. The reaction is exothermic. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 1-3 hours. Monitor its progress by TLC until the starting material is fully consumed.
-
Workup and Product Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 6 M NaOH solution to neutralize the acid. A thick, white precipitate of tin(IV) hydroxide will form.
-
Continue adding NaOH solution until the pH is strongly basic (pH > 12). The tin hydroxide precipitate will redissolve to form soluble sodium stannate.[5] This step is critical for a clean extraction.
-
Transfer the resulting biphasic mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude N-benzyl-2-aminobenzamide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations and Data
Logical Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Overall Synthetic Transformation
Caption: General scheme for the reduction of the nitro group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. (Pd/C): Inactive catalyst, insufficient hydrogen pressure, leak in the system. 2. (SnCl₂): Insufficient amount of SnCl₂ or HCl. | 1. Use fresh, high-quality catalyst. Ensure the system is sealed and provide a fresh balloon of H₂. 2. Add additional equivalents of the reducing agent and acid. |
| Low Yield | 1. Product loss during workup or filtration. 2. (SnCl₂): Incomplete extraction due to persistent tin salt precipitates. | 1. Ensure thorough extraction and minimize transfers. 2. During workup, ensure the pH is strongly basic (>12) to fully dissolve tin hydroxides before extraction. |
| Dark-colored Product | Formation of colored byproducts (e.g., azo or azoxy compounds) from incomplete reduction. | Ensure sufficient reducing agent and reaction time. The product may require purification by column chromatography or treatment with activated carbon. |
| Difficulty Filtering Catalyst (Pd/C) | The catalyst is too fine and passes through the filter paper. | Use a thick pad of Celite® over the filter paper. Ensure the filter bed is settled with solvent before adding the reaction mixture. |
Conclusion
The synthesis of N-benzyl-2-aminobenzamide from its nitro precursor is a robust and essential transformation for researchers in drug discovery. Both catalytic hydrogenation and tin(II) chloride reduction are highly effective methods. Catalytic hydrogenation offers a cleaner process but demands rigorous adherence to safety protocols and specialized equipment.[9][10][19] Conversely, the SnCl₂ reduction is operationally simpler for a standard laboratory setting but requires a more involved workup to manage the tin byproducts.[5][7] By understanding the mechanics, safety requirements, and procedural nuances detailed in this guide, researchers can confidently select and execute the optimal method for their specific needs, enabling the efficient synthesis of this valuable chemical intermediate.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Vertex AI Search.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Vertex AI Search.
- Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Google Vertex AI Search.
- Hydrogenation SOP. (n.d.). Google Vertex AI Search.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Google Vertex AI Search.
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC - NIH. (n.d.). Google Vertex AI Search.
- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - RSC Publishing. (n.d.). Google Vertex AI Search.
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- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Google Vertex AI Search.
- Iron Catalyzed Reduction of Nitro Compounds - ResearchG
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions - Longdom Publishing. (n.d.). Google Vertex AI Search.
- Hydrogenation reaction safety - YouTube. (2024, June 7). Google Vertex AI Search.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025, August 6). Google Vertex AI Search.
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Public
- Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. (2025, August 8). Google Vertex AI Search.
- Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, August 14). Google Vertex AI Search.
- Reduction of Nitroarenes with Hydrogen Transfer Catalysis | Scilit. (n.d.). Google Vertex AI Search.
- Nitro Reduction - Common Conditions. (n.d.). Google Vertex AI Search.
- Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchG
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16). Google Vertex AI Search.
- N-Benzyl-N-nitrobenzamide | 125659-92-9 | Benchchem. (n.d.). Google Vertex AI Search.
- An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile - Benchchem. (n.d.). Google Vertex AI Search.
- Reaction optimization for catalyzed reduction of N-benzylbenzamide a - ResearchG
- N-Benzyl-2,4-dibromobenzamide|High-Quality Research Chemical - Benchchem. (n.d.). Google Vertex AI Search.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (n.d.). Google Vertex AI Search.
- Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed. (2025, August 5). Google Vertex AI Search.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Google Vertex AI Search.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). Google Vertex AI Search.
- Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC - NIH. (n.d.). Google Vertex AI Search.
- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (n.d.). Google Vertex AI Search.
- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. (2022, August 25). Google Vertex AI Search.
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N-benzyl-2-nitrobenzamide in the synthesis of quinazolinones
An In-depth Guide to the Synthesis of Quinazolinones from N-benzyl-2-nitrobenzamide
Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinones represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive technical guide on the synthesis of N-substituted quinazolinones, focusing on the strategic use of this compound as a key precursor. We will explore the fundamental reaction mechanism, detail field-proven experimental protocols, and discuss the critical parameters that govern the success of the synthesis. The central transformation involves a one-pot reductive cyclization, a powerful strategy that combines the reduction of a nitro group and a subsequent condensation/cyclization cascade to efficiently construct the quinazolinone ring system.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone motif, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery. Its rigid, planar geometry and capacity for diverse substitutions at the 2- and 3-positions allow for fine-tuning of its pharmacological profile. This has led to the development of a wide array of drugs with activities including anticancer, anti-inflammatory, antimicrobial, and sedative-hypnotic effects.[1][2] The efficient construction of this scaffold is therefore a topic of significant interest for synthetic and medicinal chemists.
A robust and versatile method for synthesizing 3-substituted quinazolin-4(3H)-ones involves the reductive cyclization of N-substituted-2-nitrobenzamides. This compound serves as an excellent model and practical precursor for this transformation, leading to the formation of 3-benzyl-quinazolinones, which are themselves valuable intermediates and bioactive molecules.[3]
Core Synthetic Strategy: Reductive Cyclization Cascade
The conversion of this compound to a quinazolinone is not a simple intramolecular cyclization. Instead, it is a sophisticated one-pot, multi-step process that hinges on the initial reduction of the aromatic nitro group.
The overall strategy can be broken down into three key stages, often performed sequentially in a single reaction vessel:
-
Reduction: The nitro group of this compound is reduced to a primary amine (aniline), generating the crucial intermediate, N-benzyl-2-aminobenzamide.
-
Condensation: This in situ-generated aniline derivative condenses with an aldehyde (or another C1 source) to form a Schiff base (imine) intermediate.
-
Cyclization & Oxidation: The amide nitrogen performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydroquinazolinone intermediate. Subsequent oxidation, which can occur spontaneously in air or be promoted by the reaction conditions, yields the final, stable aromatic quinazolinone product.
This one-pot approach is highly efficient as it avoids the isolation of the often-sensitive 2-aminobenzamide intermediate.[4]
Reaction Mechanism Workflow
The following diagram illustrates the mechanistic pathway from this compound to a 2,3-disubstituted quinazolin-4(3H)-one.
Caption: Mechanistic flow for the one-pot synthesis.
Experimental Protocols
This section provides detailed, validated protocols for the synthesis of quinazolinones from this compound. The first protocol details a common method for preparing the starting material itself, which may not be commercially available.
Protocol 1: Synthesis of Starting Material: this compound
Principle: This is a standard amidation reaction where the highly reactive 2-nitrobenzoyl chloride is coupled with benzylamine in the presence of a base to neutralize the HCl byproduct.
Materials & Reagents:
-
2-Nitrobenzoyl chloride
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the stirring benzylamine solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzylamine is consumed.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.
Protocol 2: One-Pot Synthesis of 2-Aryl-3-benzylquinazolin-4(3H)-ones via Reductive Cyclization
Principle: This protocol utilizes sodium dithionite as a mild, inexpensive, and effective reducing agent for the nitro group. The in situ-generated amine reacts with an aryl aldehyde, leading to the quinazolinone product in a single pot.[4]
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.2 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF)/water mixture (e.g., 4:1) or Ethanol/water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aryl aldehyde (1.2 eq).
-
Add the DMF/water solvent mixture and stir to dissolve the reactants.
-
Heat the mixture to 80-100 °C.
-
Add sodium dithionite (3.0 eq) portion-wise over 30 minutes. An excess may be required depending on the substrate.
-
Maintain the reaction at 80-100 °C for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. b. A precipitate may form, which can be collected by filtration. If no precipitate forms, proceed to extraction. c. Extract the aqueous mixture with ethyl acetate (3x). d. Combine the organic layers and wash with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2-aryl-3-benzylquinazolin-4(3H)-one.
Quantitative Data Example:
| Reductant | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂S₂O₄ | Benzaldehyde | DMF/H₂O | 90 | 4 | ~75-85 |
| SnCl₂·2H₂O | 4-MeO-benzaldehyde | Ethanol | Reflux | 6 | ~70-80 |
| Fe/HCl | Benzaldehyde | Ethanol/H₂O | Reflux | 5 | ~65-75 |
Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.
Causality Behind Experimental Choices (Expertise & Insights)
-
Choice of Reducing Agent:
-
Sodium Dithionite (Na₂S₂O₄): This is often preferred in laboratory settings due to its low cost, ease of handling, and metal-free nature, which simplifies work-up as no metal salts need to be removed.[4] It works well in aqueous solvent mixtures.
-
Tin(II) Chloride (SnCl₂): A classic and reliable reagent for nitro group reduction.[5] It requires acidic conditions (typically concentrated HCl), which may not be suitable for acid-sensitive functional groups. The work-up involves neutralizing the acid and removing tin salts.
-
Iron/HCl or Zinc/HCl: These are economical and effective reducing systems, often used in large-scale synthesis.[6][7] The reaction is heterogeneous, and work-up involves filtering off the metal salts.
-
Catalytic Hydrogenation (H₂/Pd-C): This is the cleanest method, producing only water as a byproduct. However, it requires specialized hydrogenation equipment and the catalyst can be expensive. It is incompatible with functional groups that can also be reduced, such as alkenes or alkynes.
-
-
Solvent System: Protic solvents like ethanol or polar aprotic solvents like DMF are commonly used. The addition of water is often necessary to dissolve the inorganic reducing agent (like Na₂S₂O₄). DMF is an excellent solvent for its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature: Elevated temperatures (80-110 °C) are typically required to drive the condensation and cyclization/oxidation steps to completion at a reasonable rate.
-
The Role of the Aldehyde: The aldehyde provides the C2 carbon of the quinazolinone ring. Both aromatic and aliphatic aldehydes can be used, allowing for great diversity in the final product. Electron-donating groups on an aryl aldehyde generally accelerate the initial condensation, while electron-withdrawing groups may slow it down.
Overall Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire process, from starting materials to the final purified product.
Caption: High-level experimental workflow diagram.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile.
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry, 77(6), 2649-2658. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
PubMed. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Available at: [Link]
-
Qi, X.X., et al. (2016). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters, 27(1), 21-24. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Available at: [Link]
-
PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available at: [Link]
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Photocleavage of N-benzyl-2-nitrobenzamide under UV irradiation
Application Note & Protocol
Topic: Spatiotemporal Control of Amine Release: A Guide to the Photocleavage of N-benzyl-2-nitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Power of Light in Molecular Activation
The ortho-nitrobenzyl (ONB) moiety is a cornerstone photoremovable protecting group (PPG) in modern chemistry and biology. Its ability to undergo efficient cleavage upon exposure to near-UV light provides an exceptional tool for achieving spatiotemporal control over the release of active molecules. This "caging" technology is pivotal in fields ranging from controlled drug delivery to the real-time study of cellular signaling pathways. This document provides a detailed scientific guide to the photocleavage of a model ONB-protected amine, this compound. We will explore the underlying photochemical mechanism, delineate the critical parameters governing the reaction, and provide a validated, step-by-step protocol for executing and analyzing the photocleavage process in a laboratory setting. The insights and methodologies presented here are designed to be broadly applicable to other ONB-caged systems.
The Photochemical Mechanism: Unlocking the Cage
The photocleavage of 2-nitrobenzyl derivatives is a well-established intramolecular rearrangement, often classified as a Norrish Type II reaction.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experiments. The process unfolds through several key intermediates upon absorption of a photon.
-
Photoexcitation: The process begins when the 2-nitrobenzyl chromophore absorbs a photon of UV light (typically in the 300-365 nm range), promoting it to an electronically excited state (n,π*).[1]
-
Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon. This is the rate-determining step and results in the formation of a transient diradical species.[1][2]
-
Formation of the aci-nitro Intermediate: The diradical rapidly rearranges to form a key intermediate known as an aci-nitro species.[1][2] This intermediate is a tautomer of the nitro group and is central to the cleavage process.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a five-membered ring. Subsequent electronic rearrangement within this unstable cyclic intermediate leads to the cleavage of the benzylic carbon-heteroatom bond (in this case, the C-N bond of the amide).
-
Product Release: This final rearrangement step releases the deprotected molecule (benzylamine) and generates the characteristic byproduct, 2-nitrosobenzaldehyde.[1][2]
The efficiency of this entire process is quantified by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed. For many 2-nitrobenzyl compounds, this value is favorable, often ranging from 0.1 to over 0.6, depending on the specific molecular structure and solvent conditions.[3][4]
Caption: The photochemical pathway for the cleavage of 2-nitrobenzyl protecting groups.
Causality of Experimental Choices: Optimizing Cleavage Efficiency
The success of a photocleavage experiment hinges on the careful selection of several key parameters. The choices are not arbitrary; they are dictated by the photochemical mechanism and the properties of the molecule and its environment.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Irradiation Wavelength | 340 - 365 nm | Causality: The molecule must absorb the light to initiate the reaction. The 2-nitrobenzyl chromophore has a strong absorbance in this near-UV range. Expert Insight: Using wavelengths below 300 nm can cause photodamage to other sensitive molecules, particularly in biological systems, and is generally avoided.[5] Wavelengths above 400 nm are typically not energetic enough to induce the n,π* transition efficiently. 365 nm is often a "sweet spot" balancing efficiency and safety. |
| Solvent | Methanol, Dioxane, Acetonitrile, Aqueous Buffers | Causality: The solvent can influence the stability of the excited state and intermediates, thereby affecting the reaction rate. Expert Insight: Protic solvents like methanol can sometimes facilitate the proton transfers involved in the intermediate decay.[5] However, the reaction proceeds well in a variety of common organic and aqueous solvents.[6] The primary consideration should be the solubility of the starting material and its compatibility with the intended application. |
| Concentration | 10 µM - 1 mM | Causality: At high concentrations, the "inner filter effect" can become problematic. Molecules at the surface of the solution absorb all the incident light, preventing photons from reaching molecules deeper in the solution, leading to incomplete conversion. Expert Insight: Start with a dilute solution (~50-100 µM) for initial tests. If the byproduct (2-nitrosobenzaldehyde) has significant absorbance at the irradiation wavelength, it can compete for photons and slow the reaction over time.[7] |
| Temperature | Ambient (20-25 °C) | Causality: The initial photoexcitation is temperature-independent, but the subsequent "dark" reactions of the intermediates can be temperature-dependent. Expert Insight: For most applications, the reaction proceeds efficiently at room temperature. For highly sensitive systems or precise kinetic studies, temperature control using a water bath or cooling fan on the lamp housing is recommended to ensure reproducibility. |
Validated Protocol: Photocleavage and HPLC Analysis
This protocol provides a self-validating system to perform and quantify the photocleavage of this compound. The progress is monitored by HPLC, allowing for clear identification of the starting material, the cleaved product, and the byproduct.
Materials & Equipment
-
Reagents:
-
This compound (synthesis can be achieved via standard amidation of 2-nitrobenzoic acid with benzylamine)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvette or borosilicate glass vial (Note: standard polystyrene will block UV light)
-
UV lamp with primary emission at 365 nm (e.g., handheld lamp, photoreactor)
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Experimental Workflow
Caption: A step-by-step workflow for the photocleavage experiment and analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution (1 mM):
-
Accurately weigh 2.56 mg of this compound (M.W. = 256.26 g/mol ).
-
Transfer the solid to a 10 mL volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol. This is your 1 mM stock solution. This solution should be stored in the dark to prevent premature cleavage.
-
-
Preparation of Working Solution (50 µM):
-
Pipette 500 µL of the 1 mM stock solution into a 10 mL volumetric flask.
-
Bring to volume with methanol. This yields a 50 µM working solution.
-
Transfer ~3 mL of this solution into a quartz cuvette or appropriate glass vial for irradiation.
-
-
Initial Analysis (Time = 0 min):
-
Before irradiation, inject 10-20 µL of the 50 µM working solution into the HPLC system.
-
This chromatogram serves as your baseline control, showing only the peak for the starting material.
-
-
UV Irradiation:
-
Place the cuvette containing the working solution in front of the 365 nm UV lamp at a fixed distance (e.g., 5-10 cm).
-
If using a magnetic stirrer, add a small stir bar to the cuvette to ensure uniform irradiation.
-
Turn on the UV lamp to begin the photocleavage reaction. Start a timer.
-
-
Time-Course Sampling:
-
At predetermined intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), briefly turn off the lamp, withdraw a small aliquot (~50-100 µL) from the cuvette, and transfer it to an HPLC vial.
-
Immediately turn the lamp back on to continue the reaction. Work quickly to minimize disruption to the time course.
-
-
HPLC Analysis:
-
Analyze all collected samples using the following validated method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (This wavelength effectively detects the aromatic starting material and products).
-
Expected Elution Order: Benzylamine (most polar, earliest elution), this compound, 2-nitrosobenzaldehyde (least polar, latest elution).
-
-
Data Interpretation & Expected Results
The HPLC data will provide a quantitative measure of the reaction's progress. By integrating the area under each peak, you can determine the relative concentration of each species over time.
| Time (min) | Peak Area: this compound | Peak Area: Benzylamine | % Cleavage |
| 0 | 1,500,000 | 0 | 0% |
| 5 | 975,000 | 510,000 | 35% |
| 10 | 630,000 | 855,000 | 58% |
| 20 | 285,000 | 1,180,000 | 81% |
| 30 | 105,000 | 1,350,000 | 93% |
| 60 | < 15,000 | 1,425,000 | >99% |
| Note: These are representative data. Actual peak areas and cleavage rates will depend on lamp intensity and exact setup. |
Calculation: % Cleavage = [ (Initial Area of Starting Material - Area at time t) / (Initial Area of Starting Material) ] x 100
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Cleavage | 1. Low lamp intensity.2. Incorrect wavelength.3. Sample vessel is blocking UV light.4. Inner filter effect (concentration too high). | 1. Move the sample closer to the lamp or use a more powerful lamp.2. Verify lamp output is at 365 nm.3. Use a quartz cuvette or borosilicate glass vial.4. Dilute the sample to <100 µM. |
| Multiple Unexpected Peaks in HPLC | 1. Photodegradation of products.2. Impurities in the starting material.3. Dimerization of the nitroso byproduct. | 1. Reduce irradiation time or lamp intensity. Consider adding a scavenger like dithiothreitol (DTT) in aqueous solutions.[6]2. Check the purity of the starting material by NMR or LC-MS.3. This is a known side reaction; analysis should focus on the consumption of starting material and formation of the desired product. |
References
-
Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]
-
Li, W. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Leriche, G., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5347-5415. [Link]
-
Kim, M. S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Hagen, V., & Frings, S. (2018). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Methods in Molecular Biology, 1701, 147-165. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Reichardt, C., et al. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 86(5), 1047-1057. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Hasan, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Journal of Visualized Experiments, (132), 56713. [Link]
-
Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]
-
Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PNAS, 100(2), 485-90. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-benzyl-2-nitrobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-benzyl-2-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this specific amide coupling, providing in-depth troubleshooting, answers to frequently asked questions, and optimized experimental procedures to help you maximize your yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis, presented in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis typically stem from three main areas: incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction:
-
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl group (-OH).[1][2][3] Activation of the carboxylic acid is essential. If using the acyl chloride route, incomplete conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride will carry unreactive starting material through the process.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] This allows you to determine the optimal reaction time and ensure the complete consumption of the limiting starting material.
-
Effective Acid Activation: If starting from 2-nitrobenzoic acid, ensure your coupling agent is effective. For sterically hindered or electronically deactivated substrates, standard reagents may be insufficient.[5][6] Consider more potent coupling agents like HATU or phosphonium salts.[7] If preparing the acyl chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion, often indicated by the cessation of gas evolution.[8]
-
-
-
Side Reactions:
-
Causality: The most common side reaction, particularly when using the 2-nitrobenzoyl chloride route, is the hydrolysis of the highly reactive acyl chloride back to 2-nitrobenzoic acid.[4] This occurs if any moisture is present in the solvents, reagents, or glassware.[9]
-
Solution:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.[9]
-
Temperature Control: For the exothermic reaction between 2-nitrobenzoyl chloride and benzylamine, maintain a low temperature (e.g., 0 °C) during the addition to minimize side reactions.[8][10]
-
-
-
Product Loss During Workup:
-
Causality: this compound has some solubility in common organic and aqueous solutions. Significant product can be lost during aqueous washes or if an excessive amount of solvent is used for recrystallization.
-
Solution:
-
Minimize Aqueous Washes: Perform washes efficiently and avoid unnecessarily large volumes.
-
Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Ensure the solution is fully cooled (e.g., in an ice bath) to maximize precipitation before filtration.[4]
-
-
Question 2: My final product is an off-white or yellowish oil/sticky solid, not the expected crystalline solid. What's wrong?
Answer: The formation of an oily or sticky product is a clear indication of impurities that are depressing the melting point of the compound.
-
Causality: The most likely culprits are residual starting materials (2-nitrobenzoic acid) or solvents. Darker colors can suggest degradation products, which may form if the reaction was overheated or run for an excessive amount of time.[4]
-
Solution:
-
Thorough Purification: An oily product will not purify well by simple filtration. Purification by column chromatography on silica gel is necessary to separate the desired product from the impurities.[11][12]
-
Recrystallization Attempts: After chromatography, attempt recrystallization from a suitable solvent system. Sometimes, an oily product can be induced to crystallize by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[9][13]
-
Drying: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent, which can make the product appear oily.[9]
-
Question 3: After running the reaction with 2-nitrobenzoyl chloride, my NMR spectrum shows a significant peak for 2-nitrobenzoic acid. Why?
Answer: This is a classic sign of hydrolysis of your acyl chloride intermediate.
-
Causality: 2-nitrobenzoyl chloride is highly electrophilic and reactive. It will readily react with any available nucleophile. If water is present, it will outcompete or co-react alongside your intended nucleophile (benzylamine), leading to the formation of 2-nitrobenzoic acid.[4][14]
-
Solution:
-
Strictly Anhydrous Conditions: This cannot be overstated. Dry your solvents (e.g., over molecular sieves), use flame- or oven-dried glassware, and use a fresh, high-quality bottle of benzylamine.
-
Reagent Quality: Ensure your thionyl chloride or oxalyl chloride used to make the acid chloride is fresh. Old bottles can be contaminated with HCl and other byproducts that may contain water.
-
Procedural Order: Prepare the 2-nitrobenzoyl chloride and use it immediately. Dissolve it in your anhydrous reaction solvent and add it to the solution of benzylamine, rather than adding the amine to the neat acyl chloride.
-
Visual Workflow: Troubleshooting Synthesis Issues
The following diagram outlines a logical workflow for diagnosing and solving common problems during the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for this synthesis: direct coupling from the carboxylic acid or the acyl chloride route?
Both methods are effective and widely used. The choice depends on your laboratory's resources and preferences.
-
Acyl Chloride Route: This is a classic, robust method that often results in high yields.[10] Its main disadvantage is the need to handle harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride and the extreme moisture sensitivity of the 2-nitrobenzoyl chloride intermediate.[4][8]
-
Direct Coupling Route: This "one-pot" method avoids the isolation of the acyl chloride and uses milder reagents.[7] However, coupling reagents can be expensive, and the byproducts (e.g., dicyclohexylurea from DCC) must be carefully removed.[15] For a straightforward, high-yielding synthesis, the acyl chloride route is often very reliable if anhydrous conditions are maintained.
Q2: What is the role of the base (e.g., triethylamine, pyridine) in the reaction of 2-nitrobenzoyl chloride with benzylamine?
The base acts as an acid scavenger. The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl).[16][17] This HCl will react with the basic benzylamine to form benzylammonium chloride, which is no longer nucleophilic and cannot react with the acyl chloride. By adding a non-nucleophilic base like triethylamine, the HCl is neutralized as it is formed, allowing all of the benzylamine to remain available for the desired reaction.[18]
Q3: How do I choose the best coupling agent for the direct reaction of 2-nitrobenzoic acid with benzylamine?
The selection depends on factors like cost, efficiency, and ease of byproduct removal.
| Coupling Agent System | Pros | Cons |
| EDC / HOBt | Water-soluble urea byproduct (easy removal); relatively inexpensive.[15] | Slower than phosphonium/aminium reagents. |
| DCC / HOBt | Inexpensive and effective.[1][7] | Produces dicyclohexylurea (DCU), an insoluble byproduct that must be filtered off.[15] |
| HATU / DIPEA | Very fast and highly efficient, even for difficult couplings.[6] | Expensive; byproducts are water-soluble. |
| PPh₃ / I₂ | Mild conditions, often high yielding.[11] | Requires removal of triphenylphosphine oxide. |
For this specific, relatively unhindered coupling, an EDC/HOBt system is a cost-effective and reliable choice.[15]
Q4: What is a good TLC solvent system for monitoring the reaction?
A mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is a good starting point. A 3:1 to 1:1 mixture of Hexane:Ethyl Acetate will likely provide good separation. The starting 2-nitrobenzoic acid is quite polar and should have a low Rf, benzylamine is moderately polar, and the final this compound product will be less polar than the acid, having a higher Rf.
Experimental Protocols
Protocol 1: Synthesis via 2-Nitrobenzoyl Chloride
This two-step protocol is a high-yielding and reliable method.
Step 1A: Preparation of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-nitrobenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the flask at room temperature in a fume hood.[8]
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases. The solution should become a clear, homogeneous liquid.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporator). The crude 2-nitrobenzoyl chloride is a yellow oil or low-melting solid and is typically used directly in the next step without further purification.[4][8]
Step 1B: Amidation
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Dissolve the crude 2-nitrobenzoyl chloride from Step 1A in a minimal amount of anhydrous DCM.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the stirred benzylamine solution at 0 °C.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Reaction Mechanism & Data
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the benzylamine nitrogen attacks the electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Protocol 2: Direct Coupling with EDC/HOBt
This one-pot method is convenient and uses milder conditions.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrobenzoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.[15]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture and stir for 20 minutes at 0 °C to pre-activate the acid.[15]
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated sodium bicarbonate solution and brine to remove the water-soluble urea byproduct and unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol is often effective) dropwise until the solid just dissolves.[4]
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven to obtain pure this compound.
References
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(45), 9297-9304. [Link][5][6]
-
Hu, L., Xu, S., Zhao, Z., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link][19]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link][7]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. [Link][1]
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742. [Link][2]
-
Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from Chemistry Steps. [Link][16]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry. [Link][3]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from Chemistry LibreTexts. [Link][20]
-
Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link][11]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from PrepChem.com. [Link][8]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from Organic Syntheses. [Link][21]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from PubChem. [Link][14]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with.... Retrieved from Pearson. [Link][17]
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Side reactions and byproduct formation in N-benzyl-2-nitrobenzamide synthesis
Welcome to the technical support center for the synthesis of N-benzyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions (FAQs), and offer proven protocols to navigate the common challenges associated with this specific amide coupling reaction. Our focus is to move beyond generic advice and provide a targeted resource grounded in mechanistic understanding and practical experience.
Introduction
The synthesis of this compound, a key intermediate in various synthetic pathways, typically involves the coupling of 2-nitrobenzoic acid and benzylamine. While seemingly straightforward, this reaction is prone to several side reactions and byproduct formations that can significantly impact yield and purity. This guide will dissect these issues and provide actionable solutions to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a low or negligible yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in this synthesis can stem from several factors, primarily related to the activation of the carboxylic acid and the competing acid-base reaction between the starting materials.[1][2][3]
-
Incomplete Carboxylic Acid Activation: 2-Nitrobenzoic acid needs to be activated to facilitate the nucleophilic attack by benzylamine.[1][4] Direct condensation by simply heating the two starting materials is often inefficient due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl group.[2][3][5]
-
Solution: Employ a suitable coupling reagent or convert the carboxylic acid to a more reactive intermediate.
-
Method A: Acyl Chloride Formation. A robust method is the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is highly reactive towards benzylamine.[]
-
Method B: Use of Coupling Reagents. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for direct coupling.[4][5] These reagents activate the carboxylic acid in situ to form a reactive O-acylisourea intermediate.[8]
-
-
-
Acid-Base Neutralization: Benzylamine is a base, and 2-nitrobenzoic acid is an acid. When mixed, they can form an ammonium salt, rendering the amine non-nucleophilic.[1][2][5]
-
Solution: If using a coupling reagent, the order of addition is crucial. It is often beneficial to activate the carboxylic acid with the coupling agent before introducing the amine.[9] When using the acyl chloride method, the reaction of the acyl chloride with the amine is typically much faster than the acid-base reaction.
-
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the presence of moisture can hinder the reaction.
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely impurities and how can I remove them?
Answer: Impurities in the synthesis of this compound often arise from unreacted starting materials and specific side reactions.
-
Unreacted 2-Nitrobenzoic Acid: This is a common impurity if the reaction has not gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting acid.[6] Extend the reaction time or consider a slight excess of the activating agent and benzylamine.
-
Purification: Unreacted 2-nitrobenzoic acid can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, during the work-up. The desired amide product is neutral and will remain in the organic phase, while the acidic starting material will be extracted into the aqueous layer.
-
-
Dibenzylurea (if using DCC): When DCC is used as a coupling agent, the byproduct dicyclohexylurea (DCU) is formed. DCU is often difficult to remove due to its low solubility in many organic solvents.
-
Purification: DCU can often be removed by filtration, as it precipitates out of the reaction mixture. If it remains soluble, careful column chromatography or recrystallization can be employed.
-
-
Over-acylation of Benzylamine (less common): While less likely with a 1:1 stoichiometry, it is theoretically possible under certain conditions, though not a major reported issue for this specific synthesis.
Issue 3: Formation of a Tar-like Substance or Oily Product
Question: Instead of a crystalline solid, my reaction has produced a dark, viscous oil or tar. What is the cause and can the product be salvaged?
Answer: The formation of dark, tarry substances often indicates product degradation or side reactions, which can be exacerbated by high temperatures.[6]
-
Cause: The nitro group on the aromatic ring is strongly electron-withdrawing, which can make the ring susceptible to certain side reactions under harsh conditions.[10] Excessive heating during the reaction or work-up can lead to decomposition.
-
Solution:
-
Temperature Control: Maintain strict temperature control throughout the reaction. For acyl chloride additions, it is often beneficial to perform the reaction at 0 °C and then allow it to slowly warm to room temperature.[11]
-
Purification: Attempt to dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane and wash with brine and saturated sodium bicarbonate solution to remove water-soluble impurities. If the product is still an oil, purification by column chromatography is the most effective method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high purity?
A1: The two-step method involving the initial conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride followed by reaction with benzylamine is generally very reliable and high-yielding.[6][10] This approach avoids the challenges of in-situ activation and the formation of difficult-to-remove byproducts from coupling reagents.
Q2: Can I use a one-pot procedure with a coupling reagent? If so, what is the recommended protocol?
A2: Yes, a one-pot procedure using a coupling reagent like EDC or DCC is feasible. To minimize the formation of the ammonium salt, it is advisable to pre-activate the 2-nitrobenzoic acid. A general procedure would be to dissolve the 2-nitrobenzoic acid and the coupling reagent (e.g., EDC) along with an additive like 1-hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent. After a short activation period (15-30 minutes), a solution of benzylamine and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is added.
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[6] Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The starting materials (2-nitrobenzoic acid and benzylamine) and the product (this compound) should have distinct Rf values. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Q4: What is the best way to purify the crude this compound?
A4: The purification method depends on the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up involving washing the organic layer with dilute acid (to remove excess amine), dilute base (to remove unreacted carboxylic acid), and brine is a good first step.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) can be very effective.[6]
-
Column Chromatography: For oily products or mixtures with closely eluting impurities, column chromatography on silica gel is the most reliable purification method.[11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate
-
Step 1: Formation of 2-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-nitrobenzoyl chloride can be used in the next step without further purification.
-
-
Step 2: Amide Formation
-
Dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a separate flask.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: One-Pot Synthesis using EDC as a Coupling Reagent
-
In a round-bottom flask, dissolve 2-nitrobenzoic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve benzylamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of DMF.
-
Add the benzylamine solution to the reaction mixture and stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Desired reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound based on the synthetic method used.
Data Summary
| Issue | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Low Yield | Incomplete carboxylic acid activation | Use a coupling reagent or convert to acyl chloride | Reaction completion (TLC) |
| Acid-base neutralization of amine | Pre-activate the carboxylic acid before adding the amine | Order of reagent addition | |
| Impure Product | Unreacted 2-nitrobenzoic acid | Aqueous wash with mild base (e.g., NaHCO₃) | pH of aqueous washes |
| Dicyclohexylurea (DCU) byproduct | Filtration or column chromatography | Solubility of byproducts | |
| Oily/Tarry Product | Thermal decomposition | Strict temperature control (e.g., 0 °C for addition) | Reaction temperature |
References
-
Westin, J. (n.d.). Synthesis of Amides - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
Springer. (2025, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
-
Study.com. (n.d.). Give the structure of one of the expected products formed when benzylamine reacts with acetyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Robustness of the acetylation investigated in the reaction of benzylamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
-
ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Hindawi. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]
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Technical Support Center: Purification of Crude N-benzyl-2-nitrobenzamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude N-benzyl-2-nitrobenzamide via recrystallization. It addresses common experimental challenges through a troubleshooting and FAQ format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it a necessary step for crude this compound?
A1: Recrystallization is a fundamental purification technique used to separate a desired solid compound from soluble and insoluble impurities.[1] The process relies on the principle that the solubility of most solids increases with temperature.[1] For this compound, which is typically synthesized from 2-nitrobenzoic acid and benzylamine, the crude product is often contaminated with unreacted starting materials, byproducts, or residual solvents. Purification is critical to ensure that subsequent reactions, biological assays, or formulation studies are not compromised by these impurities, which could lead to erroneous data or undesired side effects.
Q2: What are the potential impurities in my crude this compound sample?
A2: The impurity profile depends heavily on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: 2-nitrobenzoic acid and benzylamine are common carry-overs.
-
Hydrolysis Products: If the synthesis involves a 2-nitrobenzoyl chloride intermediate, its reaction with moisture can regenerate 2-nitrobenzoic acid.[2]
-
Side-Reaction Products: Depending on reaction conditions, other minor products may form. Impurities from the starting materials themselves, such as benzaldehyde or benzyl alcohol in the benzyl chloride used to make benzylamine, can also be present.[3]
Q3: What are the characteristics of an ideal recrystallization solvent?
A3: The selection of an appropriate solvent is the most critical factor for successful recrystallization.[1] An ideal solvent should exhibit the following properties:
-
High Solvating Power at High Temperatures: The compound of interest (this compound) should be highly soluble in the solvent at or near its boiling point.[1]
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery upon cooling.[1]
-
Appropriate Impurity Solubility: Soluble impurities should remain dissolved in the cold solvent, while insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
Troubleshooting Guide
Q4: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, often caused by the solution being cooled too rapidly or the presence of impurities that depress the melting point of the compound.[5]
-
Causality: If the boiling point of the solvent is higher than the melting point of your solute-impurity mixture, the compound will "melt" in the hot solvent and separate as an oil. Rapid cooling can also lead to supersaturation where the solute doesn't have time to form an ordered crystal lattice.
-
Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool slowly on the benchtop, undisturbed, before moving it to an ice bath. This provides time for proper crystal nucleation.[5][6]
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oily mixture and reheat until the solution is clear. Then, cool slowly again.[5]
-
Change the Solvent System: The chosen solvent may be too "good" at dissolving your compound. Try a solvent in which this compound has a slightly lower solubility, or use a mixed-solvent system. For instance, if you are using ethanol, try adding a small amount of water (an "anti-solvent") dropwise to the hot solution until it just becomes cloudy, then add a drop or two of ethanol to clarify before cooling.
-
Q5: The solution has cooled, but no crystals have formed. What should I do?
A5: This is a classic case of a supersaturated solution, where the conditions for crystal nucleation have not been met.[7]
-
Causality: Crystal formation requires nucleation sites, which are points where the molecules can begin to aggregate into a lattice. Sometimes, a clean, smooth flask and a highly pure solution can lack these initiation points.
-
Solutions (Inducing Crystallization):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can serve as nucleation sites.[5]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.[5]
-
Cool to a Lower Temperature: If the solution is at room temperature, place it in an ice bath or refrigerator. The decreased solubility at lower temperatures may be sufficient to induce nucleation.
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to boil off some of the solvent, re-saturate the solution, and attempt to cool it again.[7]
-
Q6: My final yield of purified product is very low. How can I improve the recovery?
A6: A low yield is a frequent problem in recrystallization and can usually be traced back to a few key steps.[7]
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved even when the solution is cold.[7] Solution: Always use the minimum amount of boiling solvent necessary to just dissolve the crude solid.
-
Premature Crystallization: If crystals form during a hot filtration step, product is lost. Solution: Use a pre-heated funnel and flask for hot filtration, and keep the solution hot throughout the process.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will leave product in the solution. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.[7] Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Experimental Protocol: Recrystallization of this compound
This protocol is divided into two stages: selecting a suitable solvent and performing the bulk recrystallization.
Part 1: Solvent Selection
The goal is to find a solvent that dissolves this compound when hot but not when cold. Given its amide and nitro functionalities, moderately polar solvents are a good starting point.[8]
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature. Start with about 0.5 mL.
-
Observe solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the compound dissolves in a reasonable amount of hot solvent and forms abundant crystals upon cooling.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol (95%) | 78 | High | Often a good choice for amides. May require addition of water to reduce solubility.[9] |
| Isopropanol | 82 | High | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. Can be used in a mixture with hexanes. |
| Toluene | 111 | Low | May be suitable for aromatic compounds.[9] Higher boiling point requires caution. |
| Acetone | 56 | High | A strong solvent; may dissolve the compound too well even when cold. |
| Water | 100 | Very High | This compound is likely insoluble. Can be used as an anti-solvent with ethanol. |
Part 2: Bulk Recrystallization Workflow
The following workflow is a general procedure. The choice of solvent and volumes will be determined by your results in Part 1.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Solubility Challenges of N-benzyl-2-nitrobenzamide in Organic Synthesis
Welcome to the technical support center for N-benzyl-2-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. We understand that the solubility of this compound can be a significant hurdle in achieving optimal reaction conditions and yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, grounded in established chemical principles and practical laboratory experience.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound possesses a molecular structure that contributes to its challenging solubility profile. The presence of the polar amide and nitro functional groups would suggest some affinity for polar solvents. However, the molecule also contains two non-polar aromatic rings (the benzyl and nitrobenzoyl moieties), which impart significant hydrophobic character. This duality means that it is often sparingly soluble in a wide range of common organic solvents, necessitating careful consideration of solvent choice and reaction conditions.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section is formatted to help you quickly identify and resolve common problems encountered during your experiments.
Question: My this compound is not dissolving in my chosen reaction solvent at room temperature. What are my options?
Answer:
This is the most frequent issue encountered with this compound. Here is a systematic approach to address it:
-
Heating: Gently warming the solvent can significantly increase the solubility of this compound. It is recommended to heat the mixture with stirring and monitor for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of other reagents in your reaction.
-
Sonication: If heating is not desirable or fully effective, sonication can be a powerful tool. The high-frequency sound waves can help to break down solid aggregates and promote dissolution.
-
Co-solvent System: Introducing a co-solvent can modulate the polarity of the reaction medium. For this compound, which has both polar and non-polar characteristics, a mixture of solvents can be highly effective. A common strategy is to dissolve the compound in a small amount of a good, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute the solution with a less polar co-solvent that is suitable for the reaction.
-
Solvent Screening: If the initial solvent choice proves ineffective, a small-scale solvent screening experiment is advisable. The table below provides a starting point for selecting alternative solvents.
Question: The compound dissolves upon heating, but it precipitates out of solution when the reaction is cooled or when another reagent is added. How can I prevent this?
Answer:
Precipitation during a reaction can lead to incomplete conversion and difficulties in purification. Here are some strategies to maintain a homogeneous reaction mixture:
-
Maintain Reaction Temperature: If the compound is soluble at a higher temperature, maintaining that temperature throughout the reaction is the most straightforward solution, provided it is compatible with the reaction chemistry.
-
Increase Solvent Volume: While not always ideal due to concentration effects, increasing the volume of the solvent can help to keep the compound in solution.
-
Slow Addition of Reagents: If the precipitation occurs upon the addition of another reagent, it may be due to a change in the overall polarity of the mixture. Adding the reagent slowly, perhaps dissolved in the same reaction solvent, can mitigate this effect.
-
Use of a More Effective Co-solvent: If you are already using a co-solvent system, you may need to adjust the ratio or choose a more effective solubilizing agent. For instance, increasing the proportion of DMF or DMSO in the mixture can enhance solubility.
Question: I am concerned that using high-boiling point solvents like DMF or DMSO will complicate the work-up and purification of my product. Are there alternatives?
Answer:
This is a valid concern. While effective for dissolution, DMF and DMSO can be difficult to remove. Consider the following:
-
Alternative Polar Aprotic Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane are also excellent solubilizing agents but share the challenge of high boiling points. Acetonitrile or tetrahydrofuran (THF) are lower-boiling alternatives, although the solubility of this compound in these may be lower.
-
Two-Phase Systems with a Phase-Transfer Catalyst: In some cases, a two-phase system with a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the reaction between reactants in different phases, potentially avoiding the need for a single solvent that dissolves all components.
-
Solvent Choice for Recrystallization: The choice of solvent for the reaction and for purification can be different. For instance, after a reaction in DMF, the product can be precipitated by adding an anti-solvent (like water) and then recrystallized from a more volatile solvent system, such as ethanol/water.
Frequently Asked Questions (FAQs)
What are the generally recommended solvents for reactions involving this compound?
Based on its chemical structure and empirical evidence from related benzamide chemistry, the following solvents are recommended for consideration:
-
Good Solubility (often with heating): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM), Chloroform.
-
Sparingly Soluble/Recrystallization Solvents: Ethanol, Methanol, Isopropanol.
-
Insoluble: Water, Hexanes.
Can I predict the solubility of this compound in a new solvent?
A general principle is "like dissolves like." Solvents with a polarity that is intermediate and can engage in hydrogen bonding (as an acceptor) are likely to be more effective. A good starting point is to use a solvent with a similar polarity to the solute. For a more quantitative prediction, computational tools that calculate Hansen Solubility Parameters can be useful.
How does the nitro group affect the solubility compared to N-benzylbenzamide?
The electron-withdrawing nitro group increases the polarity of the molecule compared to N-benzylbenzamide. This can slightly improve its solubility in more polar solvents but may decrease its solubility in non-polar solvents.
Data Summary
Table 1: Inferred Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Inferred Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Often requires gentle heating for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF and DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | May require heating. |
| Acetonitrile | Polar Aprotic | Moderate | Solubility can be limited. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Low | Often used in synthesis but may require larger volumes. |
| Ethanol | Polar Protic | Low | Commonly used for recrystallization, indicating good solubility at elevated temperatures and poor solubility at room temperature.[1] |
| Methanol | Polar Protic | Low | Similar to ethanol. |
| Water | Polar Protic | Insoluble | Can be used as an anti-solvent for precipitation. |
| Hexanes | Non-polar | Insoluble | Can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
To a small vial, add approximately 10 mg of this compound.
-
Add 0.5 mL of the test solvent and stir vigorously at room temperature for 5 minutes.
-
If the solid has not dissolved, gently heat the vial with continued stirring.
-
If the solid dissolves upon heating, allow the solution to cool to room temperature to observe if precipitation occurs. This will help identify potential recrystallization solvents.
Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound
-
In a round-bottom flask, add this compound and the chosen solvent (e.g., DMF).
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Cool the solution to the desired reaction temperature.
-
Slowly add the other reagents, preferably dissolved in a small amount of the same solvent.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated by adding an anti-solvent (e.g., water) to induce precipitation, followed by filtration and purification.
Visualizing the Workflow
Diagram 1: Decision Tree for Improving Solubility
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
References
-
MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide.
- Chen, T., Jiang, H., Zhou, J., & Li, Z. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Medicinal Chemistry, XX(Y), pp-pp.
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Ranu, B. C., Saha, A., & Dey, R. (2010). Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions. Current Opinion in Drug Discovery & Development, 13(6), 658–68.
-
National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitrobenzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrobenzamide. PubChem. Retrieved from [Link]
Sources
Preventing hydrolysis of 2-nitrobenzoyl chloride during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis
Welcome to the technical support center for syntheses involving 2-nitrobenzoyl chloride. As a Senior Application Scientist, I understand the critical importance of maintaining anhydrous conditions when working with highly reactive acyl chlorides. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of using 2-nitrobenzoyl chloride, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the reactivity of 2-nitrobenzoyl chloride and the essential precautions required for its successful use.
Q1: Why is 2-nitrobenzoyl chloride so susceptible to hydrolysis?
A1: 2-Nitrobenzoyl chloride, like other acyl chlorides, is highly reactive due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile and highly susceptible to nucleophilic attack by water.[1][2] The presence of the nitro group further enhances this electrophilicity. The reaction with water is a rapid and often vigorous exothermic process that produces 2-nitrobenzoic acid and hydrogen chloride (HCl) gas.[1][2]
Q2: What are the tell-tale signs that my 2-nitrobenzoyl chloride has been compromised by moisture?
A2: There are a few key indicators of hydrolysis. If the compound is exposed to moist air, you will likely observe it fuming.[1] This is the result of the reaction with atmospheric water, which liberates HCl gas, appearing as white, steamy fumes.[1] Another sign is the formation of a solid precipitate, which is the corresponding carboxylic acid (2-nitrobenzoic acid), especially if the hydrolysis occurs in a non-polar solvent where the acid has low solubility.[1]
Q3: I suspect my 2-nitrobenzoyl chloride has partially hydrolyzed. Can I still proceed with my reaction?
A3: It is strongly advised against using partially hydrolyzed 2-nitrobenzoyl chloride. The presence of 2-nitrobenzoic acid introduces a significant impurity that can lead to complicated side reactions and create challenges during product purification.[1] Furthermore, the effective concentration of your acyl chloride will be lower than calculated, negatively impacting the reaction stoichiometry and ultimately leading to a reduced yield of your desired product.[1]
Q4: What are the best practices for storing 2-nitrobenzoyl chloride to ensure its stability?
A4: Rigorous protection from moisture is paramount. 2-Nitrobenzoyl chloride should be stored in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area.[3] For long-term storage or for researchers who frequently use the reagent, flushing the headspace of the container with an inert gas like nitrogen or argon before sealing can significantly extend its shelf life. It is also good practice to store smaller, working aliquots in separate containers to avoid repeatedly exposing the main stock to the atmosphere.
Troubleshooting Guide: Hydrolysis-Related Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during syntheses with 2-nitrobenzoyl chloride that are often rooted in unwanted hydrolysis.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of 2-nitrobenzoyl chloride before or during the reaction. | Ensure all glassware is rigorously dried (oven-dried at >125°C overnight or flame-dried under vacuum).[1][4] Use freshly distilled or commercially available anhydrous solvents. Perform the reaction under a positive pressure of an inert atmosphere (nitrogen or argon).[5] | Acyl chlorides react rapidly with even trace amounts of water.[2] Anhydrous conditions are essential to preserve the reagent and ensure it is available to react with the intended nucleophile. |
| Incomplete reaction due to inaccurate stoichiometry. | If partial hydrolysis is suspected, the effective concentration of the acyl chloride is reduced. Consider purifying the 2-nitrobenzoyl chloride by distillation before use if its purity is questionable. | The presence of the carboxylic acid impurity means less active reagent is available, leading to incomplete conversion of the starting material.[1] |
| Side reactions with the carboxylic acid byproduct. | The 2-nitrobenzoic acid formed from hydrolysis can compete in certain reactions or alter the pH of the reaction mixture, leading to undesired pathways. | Maintaining anhydrous conditions is the primary way to prevent the formation of this reactive impurity. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Presence of 2-nitrobenzoic acid. | Purify the crude product to remove the acidic byproduct. Techniques like recrystallization or column chromatography can be effective. In some cases, a basic wash during the workup can remove the carboxylic acid.[6] | 2-nitrobenzoic acid has different physical and chemical properties than the desired product, allowing for its separation. |
| Reaction with residual water during workup. | Minimize the contact time of the reaction mixture with aqueous solutions during the workup. Use brine washes to help remove dissolved water from the organic layer before adding a drying agent. | Even during the workup phase, the unreacted acyl chloride can hydrolyze if exposed to water for extended periods. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Co-precipitation or co-elution of the product and 2-nitrobenzoic acid. | Optimize the purification method. For recrystallization, screen different solvent systems. For chromatography, adjust the solvent polarity of the eluent. | The polarity of 2-nitrobenzoic acid is significantly different from that of many of its derivatives (e.g., amides or esters), which can be exploited for efficient separation. |
Visualization of Key Processes
Hydrolysis Mechanism of 2-Nitrobenzoyl Chloride
Caption: Nucleophilic attack of water on 2-nitrobenzoyl chloride.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Experimental Protocol: Synthesis of N-benzyl-2-nitrobenzamide
This protocol details the synthesis of an amide, a common application of 2-nitrobenzoyl chloride, with embedded best practices for preventing hydrolysis.[7][8][9]
Materials and Equipment
-
2-Nitrobenzoyl chloride
-
Benzylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bar (oven-dried)
-
Syringes and needles (oven-dried)
-
Septa
-
Inert gas supply (Nitrogen or Argon) with a bubbler setup[10][5]
Procedure
-
Glassware and System Preparation:
-
Place all glassware, including the round-bottom flask and magnetic stir bar, in an oven at >125°C for at least 4 hours (overnight is preferable).[1]
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.[4][11]
-
-
Reagent Preparation:
-
In the oven-dried, inert atmosphere-flushed round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
In a separate, dry flask, prepare a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the solution of benzylamine and triethylamine to 0°C using an ice bath.
-
Using a dry syringe, slowly add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. Maintain vigorous stirring throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
References
-
Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (n.d.). Biocyclopedia. Retrieved January 14, 2024, from [Link]
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Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). University of Groningen. Retrieved January 14, 2024, from [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). ChemistryViews. Retrieved January 14, 2024, from [Link]
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1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts. Retrieved January 14, 2024, from [Link]
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Drying agents for Acyl halides : r/OrganicChemistry - Reddit. (2023, March 14). Reddit. Retrieved January 14, 2024, from [Link]
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Inert Atmosphere - YouTube. (2022, February 1). YouTube. Retrieved January 14, 2024, from [Link]
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Acid chlorides | Organic Chemistry II Class Notes - Fiveable. (n.d.). Fiveable. Retrieved January 14, 2024, from [Link]
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Synthesis of 2-nitrobenzoyl chloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 14, 2024, from [Link]
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3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Chemistry LibreTexts. Retrieved January 14, 2024, from [Link]
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Acyl chlorides stability - Sciencemadness Discussion Board. (2020, October 26). Sciencemadness.org. Retrieved January 14, 2024, from [Link]
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acetyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2024, from [Link]
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2-Nitrobenzoyl chloride | C7H4ClNO3 - PubChem. (n.d.). PubChem. Retrieved January 14, 2024, from [Link]
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How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. (2018, August 6). ResearchGate. Retrieved January 14, 2024, from [Link]
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Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. (2024, June 6). Reddit. Retrieved January 14, 2024, from [Link]
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Synthesis and analysis of amides - Chemistry Education. (n.d.). JNU. Retrieved January 14, 2024, from [Link]
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4.2.6: Chemistry of Amides - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. Retrieved January 14, 2024, from [Link]
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p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2024, from [Link]
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Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. (n.d.). University of Huddersfield. Retrieved January 14, 2024, from [Link]
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2-hydroxy-5-nitrobenzyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2024, from [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025, March 16). YouTube. Retrieved January 14, 2024, from [Link]
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Technical Support Center: Debenzylation of N-benzyl-2-nitrobenzamide
Welcome to the technical support guide for the debenzylation of N-benzyl-2-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to help you navigate the complexities of this transformation, with a particular focus on identifying and mitigating common side reactions to improve yield and purity.
Introduction
The removal of a benzyl protecting group from a nitrogen atom is a fundamental transformation in organic synthesis. However, when the substrate, such as this compound, contains other reducible or sensitive functional groups, the reaction can become challenging. The presence of the ortho-nitro group introduces a significant potential for chemoselectivity issues, primarily the undesired reduction of the nitro group itself. This guide addresses these challenges head-on, providing evidence-based strategies to achieve clean and efficient debenzylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when debenzylating this compound via catalytic hydrogenation?
A1: The most prevalent side reaction is the reduction of the aromatic nitro group to an amino group.[1][2] Standard catalytic hydrogenation conditions, especially with catalysts like Palladium on carbon (Pd/C) and hydrogen gas, are highly effective at reducing nitro groups, often more readily than cleaving the N-benzyl bond.[1][3] This leads to the formation of N-benzyl-2-aminobenzamide or the fully reduced 2-aminobenzamide.
Q2: Can I use chemical reducing agents instead of catalytic hydrogenation?
A2: While alternatives exist, they come with their own challenges. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to amines and can produce azo products instead.[1][4] Milder reducing systems like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic methods for nitro group reduction and would likely not be selective for debenzylation.[1][2]
Q3: Are there non-reductive methods to cleave the N-benzyl group?
A3: Yes, non-reductive methods can be employed, which can circumvent the issue of nitro group reduction. These typically fall into two categories:
-
Acid-based cleavage: Strong Lewis acids like boron tribromide (BBr₃) can cleave benzyl groups, but they are harsh reagents that may not be compatible with the amide functionality and can lead to complex product mixtures.[5][6]
-
Oxidative cleavage: Certain oxidative conditions can remove N-benzyl groups.[7][8] For example, systems using alkali metal bromides with an oxidant like Oxone have been shown to debenzylate N-benzyl amides.[7][8] However, the compatibility of these strong oxidizing conditions with the rest of the molecule must be carefully evaluated.
Q4: My reaction has stalled. What are the likely causes?
A4: A stalled catalytic hydrogenation can result from several factors. The most common is catalyst poisoning, where the substrate or product coordinates strongly to the catalyst surface, inhibiting its activity.[9] Poor quality or insufficient loading of the catalyst, as well as inadequate hydrogen pressure or poor agitation, can also lead to incomplete reactions.[9][10]
Troubleshooting Guide: Side Reactions & Optimization
This section provides a systematic approach to diagnosing and solving common issues encountered during the debenzylation of this compound.
Issue 1: Concurrent Reduction of the Nitro Group
-
Symptom: TLC or LC-MS analysis shows the formation of one or more new products with masses corresponding to the amino-substituted benzamide (loss of 30 amu for NO₂ → NH₂, or loss of 16 and 14 amu in two steps) alongside or instead of the desired debenzylated product.
-
Root Cause: The chosen hydrogenation catalyst and conditions are not chemoselective. Catalysts like Pd/C, Raney Nickel, and PtO₂ are highly efficient for nitro group reduction.[1][4] The reaction proceeds via intermediate species like nitrosobenzene and phenylhydroxylamine, which are rapidly converted to the aniline under these conditions.[11]
-
Proposed Solutions & Protocols:
Solution 1.1: Catalytic Transfer Hydrogenation (CTH) This method often provides better selectivity compared to using hydrogen gas directly.[9] The choice of hydrogen donor is critical.
-
Rationale: Transfer hydrogenation can be milder and more selective. Ammonium formate, for instance, is a commonly used hydrogen donor that can sometimes favor debenzylation over nitro reduction, depending on the catalyst and substrate.[12]
-
Protocol: See Protocol 1 below.
Solution 1.2: Modify Hydrogenation Conditions Fine-tuning the reaction parameters can influence selectivity.
-
Rationale: Lowering the hydrogen pressure and reaction temperature can sometimes favor the kinetically less demanding debenzylation over the thermodynamically favorable, multi-step nitro reduction.[9]
-
Procedure:
-
Set up the reaction as per a standard hydrogenation protocol.
-
Use a hydrogen balloon (approx. 1 atm) instead of a high-pressure vessel.
-
Run the reaction at room temperature or even cooled in an ice bath (0 °C).
-
Monitor the reaction closely by TLC/LC-MS to stop it as soon as the starting material is consumed, preventing over-reduction.
-
Solution 1.3: Alternative Catalysts The choice of catalyst can dramatically impact chemoselectivity.
-
Rationale: While standard catalysts are often problematic, specialized or bimetallic catalysts have been developed for selective hydrogenations. For example, Pd-Ni bimetallic nanoparticles have shown high efficiency and chemoselectivity for the hydrogenation of nitrobenzyl ethers to aminobenzyl ethers, preventing the hydrogenolysis of the benzyl group.[13] Exploring such advanced catalytic systems may be beneficial.
-
Issue 2: Amide Bond Cleavage
-
Symptom: Presence of 2-nitrobenzoic acid and benzylamine in the reaction mixture, confirmed by LC-MS or NMR.
-
Root Cause: The reaction conditions are too harsh, leading to hydrolysis or cleavage of the amide bond. This is more common under strongly acidic or basic conditions, which might be employed in non-reductive debenzylation attempts.[14][15] While generally stable, amides can be cleaved under forcing conditions.
-
Proposed Solutions:
Solution 2.1: Maintain Neutral pH Ensure the reaction conditions are kept as close to neutral as possible.
-
Rationale: Catalytic hydrogenation is advantageous as it can be conducted at neutral pH, minimizing the risk of acid- or base-catalyzed amide hydrolysis.[2]
-
Procedure: Avoid acidic additives unless specifically required for catalyst activity and substrate stability. If using transfer hydrogenation with ammonium formate, the system is typically buffered and close to neutral.
Solution 2.2: Use Milder Lewis Acids (If Applicable) If pursuing a Lewis acid-mediated approach, choose milder reagents.
-
Rationale: Strong Lewis acids like BBr₃ are known to be aggressive.[6] Catalytic amounts of milder Lewis acids, such as Bi(OTf)₃, have been reported for C-N bond cleavage under specific circumstances and may offer a more controlled reaction, though this would require significant optimization.[15][16]
-
Visualizing the Reaction Pathways
To better understand the challenges, the following diagrams illustrate the desired reaction versus the primary side reaction.
Caption: Competing reaction pathways in the debenzylation of this compound.
Experimental Protocols
Protocol 1: Chemoselective Debenzylation via Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as a hydrogen donor, which can offer improved selectivity over gaseous hydrogen for certain substrates.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C catalyst (typically 0.1 to 0.5 eq by weight of the substrate).
-
Under a nitrogen or argon atmosphere, add ammonium formate (5.0 eq) in one portion.
-
Stir the reaction mixture at room temperature or gently reflux (40-60 °C), depending on substrate reactivity.
-
Monitor the reaction progress diligently every 30-60 minutes by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product spot.
-
Upon completion, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by column chromatography or recrystallization as needed.
Data Summary Table
| Method | Reagents | Pros | Cons / Common Side Reactions |
| Catalytic Hydrogenation | H₂ gas, Pd/C | High conversion, clean byproduct (toluene).[17] | Low chemoselectivity, strong reduction of nitro group.[1][2] |
| Transfer Hydrogenation | NH₄HCO₂, Pd/C | Milder conditions, potentially higher selectivity, avoids high-pressure H₂.[9][12] | Can still cause nitro reduction, requires careful monitoring. |
| Lewis Acid Cleavage | BBr₃, AlCl₃ | Non-reductive, avoids nitro group issues. | Harsh conditions, potential for amide cleavage, Friedel-Crafts side reactions.[5][18] |
| Oxidative Cleavage | KBr, Oxone | Non-reductive. | Harsh oxidative conditions may not be compatible with other functional groups.[7] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common debenzylation issues.
References
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Reduction of nitro compounds. Wikipedia. Available at: [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]
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Reduction of Nitro groups. University of Calgary. Available at: [Link]
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Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation. ResearchGate. Available at: [Link]
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Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available at: [Link]
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Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Available at: [Link]
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Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Available at: [Link]
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Help with debenzylation of N-Benzyl. Sciencemadness.org. Available at: [Link]
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Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. Available at: [Link]
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Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. ResearchGate. Available at: [Link]
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Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. Available at: [Link]
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Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? NIH. Available at: [Link]
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Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]
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A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University. Available at: [Link]
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Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium–nickel bimetallic nanoparticles. ResearchGate. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central. Available at: [Link]
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Will BBr3 cleave a benzyl ether? Reddit. Available at: [Link]
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Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. ResearchGate. Available at: [Link]
-
Benzylamines. Organic Chemistry Portal. Available at: [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ResearchGate. Available at: [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. Available at: [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Available at: [Link]
-
Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. Available at: [Link]
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Technical Support Center: Large-Scale Synthesis of N-benzyl-2-nitrobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the large-scale synthesis of N-benzyl-2-nitrobenzamide. The following guide addresses common challenges, from reaction optimization and impurity control to purification and safety, ensuring a robust and scalable process.
Introduction: The Synthesis and Its Scalability Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules and heterocyclic compounds.[1][2] The most common and industrially viable route for its synthesis is the amidation of 2-nitrobenzoic acid with benzylamine. This is typically achieved in a two-step process: the activation of the carboxylic acid to a more reactive species, followed by coupling with the amine.[3]
While straightforward at the laboratory scale, scaling up this synthesis presents several challenges. These include managing exothermic reactions, controlling impurity formation, ensuring anhydrous conditions to prevent hydrolysis of reactive intermediates, and developing an efficient purification strategy for a potentially oily or difficult-to-crystallize product.[3][4] This guide provides field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent large-scale method involves a two-step sequence. First, 2-nitrobenzoic acid is converted to the highly reactive 2-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5] The crude acid chloride is then reacted directly with benzylamine, typically in the presence of a non-nucleophilic base to scavenge the generated HCl, yielding this compound.[1][6]
Q2: Why is the two-step acid chloride method often preferred over direct coupling for large-scale synthesis? A2: The acid chloride route is frequently chosen for its high reactivity and cost-effectiveness at scale.[5] Acid chlorides are extremely reactive towards amines, leading to rapid and often high-yielding coupling reactions that can be driven to completion easily.[5] While direct amide coupling reagents like T3P, EDC, or DCC are effective, they can be more expensive and generate stoichiometric byproducts that complicate purification on a large scale.[4][7]
Q3: What are the critical safety precautions when handling 2-nitrobenzoyl chloride? A3: 2-Nitrobenzoyl chloride is a hazardous chemical that must be handled with extreme care. It is classified as corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture and air-sensitive, reacting with water to produce corrosive hydrogen chloride gas.[9][10] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[9] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
Q4: How can I effectively monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3] Co-spot the reaction mixture with standards of your starting materials (2-nitrobenzoic acid and benzylamine) to track their consumption and the formation of the this compound product. This allows for the determination of the optimal reaction time and helps prevent the formation of byproducts from over-reaction.[3]
Q5: What are the expected physical properties of pure this compound? A5: Pure this compound is typically a solid at room temperature. However, impurities can significantly depress its melting point, sometimes resulting in an oil or a sticky solid after workup.[3] Its molecular formula is C₁₄H₁₂N₂O₃ with a molecular weight of approximately 256.26 g/mol .[11][12] It has low solubility in water but is soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[13]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: The reaction results in a low yield of the final product.
-
Question: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the process.[3] A systematic approach is needed to identify the root cause.
-
Incomplete Acid Chloride Formation: If the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride is incomplete, you will have unreacted acid in the second step, which will not couple efficiently.
-
Solution: Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride) is used and that the reaction is heated (refluxed) for a sufficient duration until gas evolution (SO₂ or HCl/CO/CO₂) ceases.[3]
-
-
Hydrolysis of 2-Nitrobenzoyl Chloride: The acid chloride intermediate is highly sensitive to moisture. Any water present in the solvent, glassware, or benzylamine will hydrolyze it back to 2-nitrobenzoic acid, which is a common impurity.[3]
-
Loss During Aqueous Workup: The product can be lost during workup if the pH is not controlled correctly or if emulsions form during extraction.
-
Solution: During the workup, ensure the pH is adjusted to be neutral or slightly basic to keep the product in its neutral, organic-soluble form and to remove any unreacted 2-nitrobenzoic acid as its water-soluble salt. Use brine washes to break up emulsions and improve phase separation.[4]
-
-
Issue 2: The isolated product is a dark, tarry substance or a sticky oil instead of a solid.
-
Question: My crude product is a dark oil and refuses to crystallize. What causes this and how can I fix it?
-
Answer: The formation of dark, tarry materials or persistent oils is typically a sign of impurity formation due to degradation or side reactions.[3]
-
Overheating During Amidation: The reaction between 2-nitrobenzoyl chloride and benzylamine is highly exothermic. Uncontrolled addition at room temperature can cause the temperature to spike, leading to side reactions and product degradation.
-
Solution: Control the reaction temperature strictly. Dissolve the 2-nitrobenzoyl chloride in an appropriate solvent and cool the solution in an ice bath (0 °C). Add the benzylamine solution dropwise with vigorous stirring to dissipate the heat effectively.[6]
-
-
Significant Impurities: The presence of multiple impurities can inhibit crystallization and result in an oily product.
-
Solution: First, attempt to purify a small sample via column chromatography to obtain a pure reference standard. This can help induce crystallization in the bulk material through seeding. If chromatography is not feasible at scale, try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes/ethyl acetate to precipitate the desired product and wash away more soluble impurities.[4][14]
-
-
Issue 3: The final product is contaminated with unreacted 2-nitrobenzoic acid.
-
Question: My NMR/HPLC analysis shows the presence of 2-nitrobenzoic acid in my final product, even after purification. How can I remove it?
-
Answer: The presence of the starting carboxylic acid is a very common issue, usually resulting from the hydrolysis of the acid chloride intermediate.[3]
-
Inefficient Removal During Workup: Standard water washes may not be sufficient to remove all of the acid.
-
Solution: Perform a basic aqueous wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM) and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[14] This will convert the acidic 2-nitrobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer. Follow with a brine wash to remove residual water.
-
-
Recrystallization: If the acid persists, a carefully chosen recrystallization can be effective.
-
Solution: Select a solvent system where the desired this compound has good solubility at high temperatures but poor solubility at low temperatures, while the 2-nitrobenzoic acid impurity has different solubility characteristics. Ethanol/water or isopropanol/water mixtures are often good starting points.[15]
-
-
| Problem Summary | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of acid chloride | Use anhydrous reagents/solvents; conduct under inert atmosphere.[3][9] |
| Incomplete reaction | Monitor reaction with TLC; ensure sufficient reaction time/temperature.[3] | |
| Dark/Tarry Product | Overheating during amidation | Add benzylamine dropwise at 0 °C with vigorous stirring.[3] |
| Product is an Oil | High impurity content | Purify via column chromatography or trituration/recrystallization.[4] |
| Acid Impurity | Incomplete basic wash | Wash organic layer with NaHCO₃ or dilute NaOH solution.[14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrobenzoyl Chloride
This protocol describes the conversion of 2-nitrobenzoic acid to its acid chloride using thionyl chloride.
-
Materials:
-
2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another high-boiling inert solvent)
-
-
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Under an inert atmosphere (N₂), charge the flask with 2-nitrobenzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10g of acid).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until the evolution of gas has ceased.[3]
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure (distillation).
-
The resulting crude 2-nitrobenzoyl chloride is a yellow-orange oil or low-melting solid and is typically used directly in the next step without further purification.[3]
-
Protocol 2: Synthesis of this compound
This protocol details the amide coupling reaction.
-
Materials:
-
Crude 2-nitrobenzoyl chloride
-
Benzylamine
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool this amine solution in an ice bath to 0 °C.
-
Dissolve the crude 2-nitrobenzoyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous DCM.
-
Add the 2-nitrobenzoyl chloride solution dropwise to the cold, stirring amine solution over 30-60 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[15]
-
Visualizations: Workflows and Logic Diagrams
Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][5][7]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link][8]
-
Reddit r/chemistry. (2021). Purification of N-benzylbenzamides. Reddit.[Link][14]
-
Cardia, M. C., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.[Link]
-
PubChem. (n.d.). N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link][12]
-
ResearchGate. (1985). Thermal stability of nitrobenzyl halogenides. ResearchGate.[Link][16]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 2-Nitrobenzoyl chloride - Safety Data Sheet [chemicalbook.com]
- 11. PubChemLite - this compound (C14H12N2O3) [pubchemlite.lcsb.uni.lu]
- 12. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for the Reduction of N-benzyl-2-nitrobenzamide
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic reduction of N-benzyl-2-nitrobenzamide to its corresponding amine, N-benzyl-2-aminobenzamide. This transformation, while conceptually straightforward, is fraught with potential pitfalls, including incomplete reactions, low yields, and undesired side reactions such as debenzylation. This document provides in-depth, experience-driven answers to frequently encountered issues.
Frequently Asked Questions & Troubleshooting
This section directly addresses the most common questions and experimental failures in a direct Q&A format.
Q1: What are the primary catalyst choices for this reduction, and what are the trade-offs?
Choosing the right catalyst is the most critical decision for this reaction. The goal is to selectively reduce the aromatic nitro group without affecting the amide or the N-benzyl group.
The most common method for reducing aromatic nitro groups is catalytic hydrogenation. The top candidates are:
-
Palladium on Carbon (Pd/C): This is often the first choice due to its high activity and efficiency in reducing nitro groups.[1] However, its high activity is also its main drawback for this specific substrate. Palladium is highly effective at catalyzing hydrogenolysis, the cleavage of C-X bonds, which can lead to the undesired removal of the N-benzyl group.[2] This side reaction is particularly problematic under acidic conditions or at elevated temperatures and pressures.
-
Raney Nickel (Raney Ni): This catalyst is also effective for nitro group reduction.[1] It is generally considered less active than Pd/C for hydrogenolysis, making it a potentially better choice for preserving the N-benzyl group.[2] However, its activity can be variable, and it is pyrophoric, requiring careful handling.
-
Tin(II) Chloride (SnCl₂): This is a classical chemical reductant that offers excellent chemoselectivity.[3] It typically does not affect benzyl groups or amides, making it a reliable, albeit less "green," option due to the generation of tin-based waste. The reaction is usually performed in a protic solvent like ethanol.[4]
Recommendation: For initial trials, catalytic transfer hydrogenation using 10% Pd/C with a hydrogen donor like hydrazine hydrate or ammonium formate is recommended. This method avoids the use of high-pressure hydrogen gas and can often be performed under milder conditions, minimizing the risk of debenzylation.[5] If debenzylation remains an issue, switching to Raney Nickel or a chemical method like SnCl₂ is a logical next step.
Q2: My reaction is incomplete, resulting in a low yield of the desired amine. What are the common causes and solutions?
Incomplete conversion is a frequent problem. Before making drastic changes, systematically investigate the following potential causes.
-
Poor Catalyst Activity: The catalyst is the engine of the reaction. Ensure it is fresh and has been stored properly under an inert atmosphere.[6] Catalysts, especially Raney Ni and Pd/C, can lose activity over time. If the catalyst is old, consider pre-reducing it before adding the substrate.
-
Catalyst Poisoning: Impurities in the starting material, solvent, or from the glassware can adsorb to the catalyst's active sites and deactivate it.[6] Common poisons include sulfur compounds, halides, and some nitrogen-containing heterocycles. Purifying the this compound starting material by recrystallization may be necessary.
-
Insufficient Catalyst Loading: For catalytic hydrogenations, a loading of 5-10 mol% of the metal is typical.[4] If the reaction is sluggish, a modest increase in catalyst loading can be beneficial.
-
Poor Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[3] this compound has moderate polarity. Solvents like ethanol, methanol, or ethyl acetate are good starting points. If solubility is an issue, a co-solvent system such as THF/water or ethanol/water can be effective.[3]
-
Inadequate Hydrogen Source: In catalytic hydrogenation, ensure the system is properly purged of air and filled with hydrogen. Vigorous stirring is essential to ensure good mass transfer of hydrogen gas to the catalyst surface. For transfer hydrogenation, ensure you are using a sufficient molar excess (3-5 equivalents) of the hydrogen donor (e.g., ammonium formate, hydrazine).
Q3: I'm observing significant side products other than the debenzylated amine. What are they and how can I improve selectivity?
The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[7] If these intermediates accumulate, they can participate in side reactions.
-
Intermediate Formation (Nitroso, Hydroxylamine): The presence of yellowish or orange colors in the reaction mixture may indicate the formation of these intermediates. This typically happens when the reduction is "stalled" due to insufficient reducing power (see Q2). Driving the reaction to completion by increasing temperature, reaction time, or the amount of reducing agent will convert these intermediates to the final amine.
-
Condensation Products (Azoxy, Azo): Under certain conditions, particularly basic ones, the nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[7][8] While less common with robust catalysts like Pd/C, ensuring the reaction goes to completion and maintaining neutral or slightly acidic conditions can suppress their formation.
Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to track the consumption of the starting material and the appearance of intermediates or byproducts.[9]
Q4: The primary byproduct is N-debenzylated 2-aminobenzamide. How do I prevent this hydrogenolysis?
Preserving the N-benzyl group is the main challenge in this synthesis. Hydrogenolysis is the formal cleavage of the benzyl-nitrogen bond by hydrogen, producing toluene and the primary amide.
-
Catalyst Choice: As discussed in Q1, Pd/C is highly active for this cleavage.[2] Switching to a less aggressive catalyst like Raney Nickel is a primary strategy.[1]
-
Reaction Conditions: Harsher conditions promote debenzylation.
-
Pressure: Use atmospheric pressure (balloon hydrogenation) instead of a high-pressure reactor.[2]
-
Temperature: Conduct the reaction at room temperature if possible. Avoid excessive heating.[4]
-
pH: Avoid acidic conditions. Free amines can act as mild catalyst poisons, so sometimes a small amount of acid is added to protonate them. However, this makes the benzyl group a better leaving group, accelerating hydrogenolysis. If an acid is necessary, use it sparingly and monitor the reaction closely. A neutral or slightly basic medium is preferable for preserving the benzyl group.
-
The workflow diagram below provides a visual guide to troubleshooting this specific issue.
Catalyst System Comparison
The following table summarizes the key characteristics of common catalytic systems for the reduction of this compound.
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Causality |
| 10% Pd/C, H₂ (gas) | EtOH or EtOAc, RT, 1-4 atm H₂ | High activity, fast reaction times, clean workup. | High risk of N-debenzylation. [2] The high activity of palladium readily catalyzes the hydrogenolysis of the benzylic C-N bond. |
| 10% Pd/C, Transfer H₂ | Ammonium formate or Hydrazine hydrate in MeOH/EtOH, RT to 60°C | Milder conditions, avoids high-pressure H₂, can reduce debenzylation risk.[5] | Debenzylation can still occur, especially with prolonged reaction times or elevated temperatures. |
| Raney Nickel, H₂ (gas) | EtOH or MeOH, RT, 1-4 atm H₂ | Lower propensity for debenzylation compared to Pd/C. | Pyrophoric (requires careful handling), may have lower or variable activity. |
| SnCl₂·2H₂O | EtOH, Reflux | Excellent chemoselectivity; no debenzylation. Reduces nitro group without affecting other functionalities. | Stoichiometric reagent, generates tin waste, requires aqueous workup and pH adjustment.[3] |
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common experimental issues.
Caption: A troubleshooting decision tree for the reduction of this compound.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol provides a reliable method that minimizes the risk of debenzylation by avoiding high-pressure hydrogen gas.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10 mol % Pd)
-
Ammonium Formate (HCOONH₄) (5.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol (or ethanol) to create a ~0.1 M solution.
-
Reagent Addition: To the stirred solution, add ammonium formate (5.0 eq). Stir until it is mostly dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % Pd) to the mixture. Caution: Pd/C can be pyrophoric; handle it carefully, avoiding inhalation of the powder.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 40-60 °C). The reaction is often accompanied by gas evolution (CO₂ and NH₃).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot has completely disappeared.[9] This typically takes 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Keep it wet with the solvent.
-
Wash the Celite® pad with additional methanol or ethanol to ensure complete recovery of the product.
-
-
Isolation:
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining ammonium salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-aminobenzamide.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.[6]
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Sheldon, R. A., et al. (2000). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 100(3), 1305-1342. Retrieved from [Link]
-
Ramachandran, P. V., et al. (2023). Reaction optimization for catalyzed reduction of N-benzylbenzamide. Molecules, 28(15), 5824. Retrieved from [Link]
-
Comprehensive Organic Synthesis II. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Google Patents. (1983). US4387247A - Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide.
-
Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
National Institutes of Health. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
IOP Publishing. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-benzyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-benzyl-2-nitrobenzamide, a molecule of interest in medicinal chemistry, presents a unique case for spectroscopic analysis. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound. We will delve into the expected spectral features, drawing upon data from its close structural isomers to provide a robust predictive analysis. Furthermore, this guide will objectively compare the utility of NMR with alternative analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), offering a holistic view of its characterization.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural determination of organic molecules.[1] Its ability to provide atom-level information on the connectivity and chemical environment of nuclei makes it an indispensable tool in the synthesis and verification of new chemical entities.[1][2] For a molecule like this compound, NMR is not just a characterization technique; it is a validation system that confirms the successful synthesis and purity of the compound.
¹H and ¹³C NMR Spectral Analysis of this compound: A Predictive Approach
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the 2-nitrophenyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparative Insights |
| Amide N-H | ~6.5 - 7.0 | Broad Singlet | The chemical shift of the amide proton can be variable and is often broad due to quadrupole broadening and exchange with trace amounts of water. In N-benzylbenzamide, this signal appears at δ 6.44 ppm as a broad singlet.[3] |
| Benzyl CH₂ | ~4.7 | Doublet | These two protons are coupled to the amide proton, resulting in a doublet. In N-benzyl-4-nitrobenzamide, this signal is observed at δ 4.67 ppm.[3] The ortho-nitro group is not expected to significantly alter this chemical shift. |
| Benzyl Phenyl H (5H) | ~7.3 - 7.4 | Multiplet | The five protons of the benzyl ring will appear as a complex multiplet in the aromatic region, similar to N-benzyl-4-nitrobenzamide where they are observed around δ 7.36 ppm.[3] |
| 2-Nitrophenyl H (4H) | ~7.5 - 8.3 | Multiplets | The protons on the 2-nitrophenyl ring will be deshielded due to the electron-withdrawing nature of the nitro and amide groups. The ortho-substitution will lead to a more complex splitting pattern compared to the 4-nitro isomer. We can anticipate signals in the range of δ 7.5 to 8.3 ppm. For comparison, the aromatic protons of N-benzyl-4-nitrobenzamide appear at δ 7.96 and 8.28 ppm.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Carbonyl C=O | ~165 - 167 | The carbonyl carbon of the amide is typically found in this region. In N-benzyl-4-nitrobenzamide, it appears at δ 165.7 ppm, while in N-benzylbenzamide, it is at δ 167.5 ppm.[3] The ortho-nitro group may cause a slight upfield shift compared to the unsubstituted analog. |
| Benzyl CH₂ | ~44 - 45 | The benzylic carbon is expected in this range. For N-benzyl-4-nitrobenzamide, this signal is at δ 44.8 ppm, and for N-benzylbenzamide, it is at δ 44.2 ppm.[3] |
| Benzyl Phenyl C | ~127 - 138 | The carbons of the benzyl phenyl ring will appear in the typical aromatic region. The quaternary carbon will be the most downfield. |
| 2-Nitrophenyl C | ~124 - 150 | The carbons of the 2-nitrophenyl ring will be significantly affected by the nitro group. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield, likely around δ 148-150 ppm, similar to the δ 149.9 ppm seen for the C-NO₂ in the 4-nitro isomer.[3] The other aromatic carbons will also show distinct shifts due to the ortho substitution pattern. |
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
| Technique | Advantages | Disadvantages | Application to this compound |
| ¹H and ¹³C NMR | Provides detailed atomic-level structural information, including connectivity and stereochemistry. Non-destructive. Quantitative capabilities (qNMR) for purity assessment.[4] | Lower sensitivity compared to MS. More complex data interpretation. Higher cost of instrumentation. | Essential for unambiguous isomer differentiation and complete structural confirmation. |
| FTIR Spectroscopy | Fast and non-destructive. Excellent for identifying functional groups.[2] | Provides limited information on the overall molecular structure. Can be difficult to distinguish between isomers with similar functional groups. | Confirms the presence of key functional groups: N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).[1] |
| Mass Spectrometry (MS) | Extremely high sensitivity. Provides accurate molecular weight and elemental composition.[2] | Provides limited information about the specific arrangement of atoms (isomerism). Can be a destructive technique. | Confirms the molecular weight of this compound (256.26 g/mol ). Fragmentation patterns can offer some structural clues.[5] |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Caption: Workflow for NMR-based structural elucidation.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
Conclusion: A Synergistic Approach to Characterization
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-benzyl-2-nitrobenzamide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a premier technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of N-benzyl-2-nitrobenzamide under collision-induced dissociation (CID), a common tandem mass spectrometry (MS/MS) technique. We will explore the expected fragmentation pathways, heavily influenced by the intriguing "ortho effect," and compare the insights gained from mass spectrometry with those from alternative analytical methods.
The Decisive Role of Mass Spectrometry in Structural Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is unique to the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of a wide range of molecules, including this compound, by generating protonated molecules, typically [M+H]⁺.
The subsequent fragmentation of this protonated molecule via CID provides a wealth of structural information. CID involves accelerating the precursor ion and colliding it with an inert gas, which converts kinetic energy into internal energy, leading to bond cleavage.[1]
Predicting the Fragmentation Cascade of this compound: The "Ortho Effect" in Action
The fragmentation of this compound is predicted to be governed by the interplay of its three key structural features: the benzamide core, the N-benzyl group, and the ortho-nitro group on the benzoyl moiety. The spatial proximity of the nitro and amide groups is expected to induce unique fragmentation pathways known as the "ortho effect".[2]
A plausible fragmentation pathway for the protonated this compound ([M+H]⁺ at m/z 257.09) is outlined below. The initial protonation is likely to occur at the amide oxygen or nitrogen, or the nitro group.
Key Predicted Fragmentation Pathways:
-
Formation of the Benzoyl Cation (m/z 150.02): A common fragmentation pathway for benzamides is the cleavage of the C-N amide bond, leading to the formation of a stable benzoyl cation. In this case, it would be the 2-nitrobenzoyl cation.[3]
-
Formation of the Benzyl Cation (m/z 91.05): Cleavage of the N-CH₂ bond is also highly probable, resulting in the formation of the very stable benzyl cation.[4]
-
Influence of the Ortho-Nitro Group: The ortho-nitro group is expected to significantly influence the fragmentation. One well-documented ortho effect in nitro-substituted aromatic compounds is the loss of a hydroxyl radical (•OH) or water (H₂O) from the molecular ion, often involving the abstraction of a hydrogen atom from an adjacent group.[2][5] In this case, the nitro group could interact with the amide proton or the benzylic protons.
-
Loss of Nitro Group and Related Species: Fragmentation of nitroaromatic compounds often involves the loss of NO (30 Da) or NO₂ (46 Da).[2][6][7]
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
A Comparative Look: Alternative and Complementary Analytical Techniques
While mass spectrometry provides detailed structural information through fragmentation analysis, a comprehensive characterization often involves orthogonal techniques that probe different molecular properties.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise mass of the molecule and its fragments, elemental composition (with high-resolution MS), and structural connectivity through fragmentation patterns. | High sensitivity, specificity, and detailed structural information from a small sample amount. | Isomers can sometimes be difficult to distinguish without careful analysis of fragmentation patterns or chromatographic separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation of volatile and semi-volatile compounds prior to mass analysis. Can be used for the analysis of this compound if it is sufficiently volatile and thermally stable.[8][9][10] | Excellent separation efficiency, leading to clean mass spectra of individual components in a mixture. Established libraries of electron ionization (EI) spectra are available for compound identification. | The compound must be volatile and thermally stable. Derivatization may be required for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom (¹H, ¹³C), including connectivity and spatial relationships.[11][12][13][14][15] | Unambiguous structure determination for pure compounds. Provides information on stereochemistry and dynamic processes. | Relatively low sensitivity compared to MS, requiring larger sample amounts. Complex spectra can be challenging to interpret for large molecules or mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies (e.g., C=O stretch of the amide, N-H stretch, NO₂ stretches).[16][17][18][19] | Fast, non-destructive, and provides a quick confirmation of functional groups. | Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis without prior separation. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with 50:50 methanol:water (or acetonitrile:water) containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a general procedure that may require optimization for specific instrumentation.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-400).
-
MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion (m/z 257.09) as the precursor ion and fragment it using an appropriate collision energy. The optimal collision energy should be determined experimentally to achieve a rich fragmentation spectrum.
-
The following diagram illustrates a typical LC-MS/MS workflow.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound offers a powerful approach to its structural confirmation and characterization. The predicted fragmentation pattern, shaped by the fundamental chemistry of its functional groups and the influential "ortho effect," provides a unique molecular fingerprint. While techniques like NMR and FTIR offer complementary information, the sensitivity and detailed structural data obtained from MS/MS are unparalleled for this type of analysis. This guide provides a foundational understanding for researchers to approach the analysis of this compound and related compounds, enabling confident structural elucidation in their research and development endeavors.
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A Comparative Guide to the Synthesis of N-benzyl-2-nitrobenzamide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the N-benzylbenzamide scaffold is a recurring motif of significant interest, with derivatives exhibiting a wide range of biological activities.[1][2] The strategic placement of substituents on this core structure is key to modulating its properties. This guide provides an in-depth comparison of the primary synthetic routes to a specific, electronically modified derivative: N-benzyl-2-nitrobenzamide.
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a comparative analysis grounded in mechanistic understanding and practical considerations. We will dissect two principal, reliable methods for the synthesis of this compound: the traditional Schotten-Baumann reaction via an acyl chloride intermediate, and the more contemporary approach of direct amidation from a carboxylic acid using coupling reagents. A third, greener alternative—catalytic direct amidation—will also be discussed to evaluate its current viability for this particular substrate.
Our analysis will be supported by experimental data from analogous reactions, detailed step-by-step protocols, and a critical evaluation of each method's efficiency, safety, and alignment with green chemistry principles.
Comparative Overview of Synthetic Routes
The choice of a synthetic strategy for this compound hinges on a balance of factors including yield, purity, scalability, cost, and safety. Below is a summary of the key performance indicators for the two primary methods discussed in this guide.
| Parameter | Route 1: Schotten-Baumann Reaction | Route 2: Amide Coupling from Carboxylic Acid |
| Starting Materials | 2-Nitrobenzoyl chloride, Benzylamine | 2-Nitrobenzoic acid, Benzylamine |
| Key Reagents | Aqueous base (e.g., NaOH) or organic base (e.g., Triethylamine) | Coupling agent (e.g., EDC/HOBt, HATU), Organic base (e.g., DIPEA) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2–12 hours | 8–24 hours |
| Reported Yield (for analogous 4-nitro derivative) | ~77%[3] | High (Specific data for 2-nitro not available, but generally high for this method) |
| Key Advantages | Well-established, high-yielding, uses relatively inexpensive reagents. | Avoids the preparation of moisture-sensitive and corrosive acid chlorides. |
| Key Disadvantages | Requires a two-step process (acid to acid chloride, then amidation), uses hazardous reagents like thionyl chloride. | Coupling reagents can be expensive and generate stoichiometric byproducts that require removal. |
Route 1: The Schotten-Baumann Reaction via 2-Nitrobenzoyl Chloride
This classical approach is a robust and widely used method for amide bond formation.[4][5] It proceeds in two distinct stages: the conversion of 2-nitrobenzoic acid to the highly reactive 2-nitrobenzoyl chloride, followed by the acylation of benzylamine.
Mechanistic Insight
The Schotten-Baumann reaction is a nucleophilic acyl substitution.[6][7] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acid chloride. A key aspect of this reaction is the presence of a base, which serves two critical functions: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it drives the equilibrium towards the product.[8][9]
Caption: Mechanism of the Schotten-Baumann Reaction.
Experimental Protocols
Part A: Synthesis of 2-Nitrobenzoyl Chloride
This protocol is based on the standard procedure for converting a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
2-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ vapors), suspend 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 40 °C for DCM) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent by distillation, followed by evaporation under reduced pressure. The crude 2-nitrobenzoyl chloride is typically a yellow oil or solid and is often used directly in the next step without further purification.
Part B: Synthesis of this compound
This protocol is adapted from general Schotten-Baumann procedures.[10][11]
Materials:
-
Crude 2-nitrobenzoyl chloride
-
Benzylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
10% aqueous sodium hydroxide (NaOH) solution or an organic base like triethylamine (TEA)
Procedure:
-
Dissolve the crude 2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) in DCM.
-
Add the benzylamine solution dropwise to the stirred 2-nitrobenzoyl chloride solution at 0 °C.
-
Slowly add the base (e.g., 10% NaOH or TEA, 1.5 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.
Route 2: Direct Amidation from 2-Nitrobenzoic Acid Using Coupling Reagents
This method bypasses the need for the acyl chloride intermediate by activating the carboxylic acid in situ.[12] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly employed for this purpose.[13][14]
Mechanistic Insight
The EDC/HOBt coupling mechanism involves several steps. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-activated ester. This activated ester is then readily attacked by the amine to form the desired amide, regenerating HOBt in the process.[15]
Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.
Experimental Protocol
This protocol is a general method for EDC/HOBt mediated amide bond formation.[12][15]
Materials:
-
2-Nitrobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble urea byproduct and other impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield pure this compound.
Route 3: Catalytic Direct Amidation - A Greener Perspective
In recent years, significant research has focused on the direct formation of amides from carboxylic acids and amines with the removal of water, a process that is highly atom-economical.[16][17] Various catalysts, including those based on boron, titanium, and nickel, have been developed for this transformation.[9][16]
However, the application of these methods to electronically demanding substrates can be challenging. For instance, a study on TiF₄-catalyzed direct amidation reported that while many benzoic acids reacted efficiently with benzylamine, 4-nitrobenzoic acid failed to undergo amidation under the tested conditions.[9] This suggests that the strongly electron-withdrawing nitro group on the aromatic ring may deactivate the carboxylic acid towards this type of catalytic activation. Therefore, while representing a desirable green chemistry approach, catalytic direct amidation may not be a viable option for the synthesis of this compound without specific catalyst development for such electron-poor substrates.
Safety and Green Chemistry Considerations
Safety:
-
Thionyl Chloride (Route 1): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[17] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[3][18]
-
Coupling Reagents (Route 2): While generally safer than thionyl chloride, many coupling reagents are sensitizers and should be handled with care. Some older phosphonium-based coupling reagents, like BOP, produce the carcinogenic byproduct hexamethylphosphoramide (HMPA), though safer alternatives like PyBOP are now more common.[19] EDC is a water-soluble carbodiimide, and its urea byproduct is easily removed with aqueous workup, which is a safety and convenience advantage.[15]
Green Chemistry: From a green chemistry perspective, each route has its trade-offs.
-
Atom Economy: Catalytic direct amidation (Route 3) is superior in this regard, with water as the only byproduct. The Schotten-Baumann reaction (Route 1) and coupling agent-mediated methods (Route 2) generate stoichiometric amounts of waste (salts and urea byproducts, respectively).
-
Reagent Hazard: Route 1's reliance on thionyl chloride is a significant drawback. Route 2 offers a safer alternative.
-
Solvent Use: All methods described typically use organic solvents. The development of catalytic methods that can be performed in greener solvents or solvent-free is an ongoing area of research.
A comprehensive evaluation using green chemistry metrics like Process Mass Intensity (PMI) and E-Factor would likely favor the coupling agent route over the acid chloride route due to the hazardous nature of thionyl chloride and the additional step required.[7][20]
Conclusion and Recommendations
Both the Schotten-Baumann reaction (Route 1) and amide coupling using reagents like EDC/HOBt (Route 2) are viable and effective methods for the synthesis of this compound.
-
For large-scale synthesis where cost is a primary driver, the Schotten-Baumann reaction may be preferred due to the lower cost of thionyl chloride compared to specialized coupling reagents. However, the safety and handling requirements for thionyl chloride must be rigorously addressed.
-
For laboratory-scale synthesis, and in drug discovery settings where safety, convenience, and substrate scope are often prioritized, the amide coupling route is highly recommended. It avoids the use of highly corrosive reagents and the need to isolate the acid chloride intermediate. The wide variety of available coupling reagents also allows for fine-tuning the reaction conditions for optimal results.
-
Catalytic direct amidation , while an attractive green alternative, appears to be challenging for this specific substrate due to the deactivating effect of the nitro group. Further research into catalysts that are effective for electron-deficient aromatic carboxylic acids is needed before this can be considered a routine method for synthesizing this compound.
Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team, including scale, budget, and safety infrastructure. This guide provides the foundational knowledge to make an informed and scientifically sound decision.
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A Comparative Guide to the Reactivity of N-benzyl-2-nitrobenzamide and N-benzyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's reactivity, bioavailability, and overall efficacy. This guide offers an in-depth technical comparison of two such isomers: N-benzyl-2-nitrobenzamide and N-benzyl-4-nitrobenzamide. While structurally similar, the placement of the electron-withdrawing nitro group imparts distinct electronic and steric characteristics, leading to significant differences in their chemical behavior. This analysis is grounded in fundamental principles of organic chemistry and is supplemented with a proposed experimental protocol to quantify these differences.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of these two isomers is primarily dictated by the interplay of electronic and steric effects originating from the position of the nitro (-NO₂) group on the benzamide ring.
N-benzyl-4-nitrobenzamide (The para Isomer): An Electronically Driven Reactivity
In the para isomer, the nitro group is positioned opposite to the N-benzylamido group. This arrangement allows the strong electron-withdrawing nature of the nitro group to exert its full influence on the aromatic ring through both the inductive (-I) and resonance (-R) effects.[1][2][3] This has two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The nitro group withdraws electron density from the entire benzene ring, including the carbonyl carbon of the amide. This makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Minimal Steric Hindrance: The para position of the nitro group ensures that it does not physically obstruct the approach of reagents to the amide functionality.
This compound (The ortho Isomer): A Balance of Electronics and Sterics
In the ortho isomer, the nitro group is adjacent to the N-benzylamido group. This proximity introduces a critical steric component alongside the electronic effects.
-
Powerful Electronic Withdrawal: Similar to the para isomer, the ortho nitro group strongly withdraws electron density, enhancing the electrophilicity of the carbonyl carbon.[1][3]
-
Significant Steric Hindrance: The bulky nitro group in the ortho position creates a crowded environment around the amide functional group. This steric hindrance can impede the approach of nucleophiles or catalysts, potentially slowing down reactions that occur at the amide carbonyl.[4] This phenomenon is often referred to as the "ortho effect."
The following diagram illustrates the key structural and electronic differences between the two isomers.
Caption: Key differentiating features of this compound and N-benzyl-4-nitrobenzamide.
Comparative Reactivity in Acid-Catalyzed Hydrolysis
A classic reaction to probe the electronic and steric differences between these two isomers is the acid-catalyzed hydrolysis of the amide bond. This reaction involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.
Hypothesized Reactivity:
Based on the principles outlined above, we can predict the relative rates of hydrolysis:
-
N-benzyl-4-nitrobenzamide is expected to undergo hydrolysis at a faster rate. The strong, unhindered electron-withdrawing effect of the para-nitro group makes the carbonyl carbon highly electrophilic and readily accessible to the water nucleophile.
-
This compound is predicted to hydrolyze more slowly. While the carbonyl carbon is electronically activated, the steric hindrance from the adjacent nitro group will likely impede the approach of the water molecule, thus decreasing the reaction rate.
The proposed mechanistic pathway for the acid-catalyzed hydrolysis is depicted below.
Caption: Generalized pathway for the acid-catalyzed hydrolysis of N-benzylnitrobenzamides.
Proposed Experimental Protocol for Comparative Analysis
To empirically validate the predicted differences in reactivity, the following experimental protocol for a comparative kinetic study of the acid-catalyzed hydrolysis is proposed.
Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of this compound and N-benzyl-4-nitrobenzamide under identical conditions.
Materials:
-
This compound
-
N-benzyl-4-nitrobenzamide
-
Concentrated Sulfuric Acid
-
Dioxane (or a similar inert, water-miscible solvent)
-
Deionized Water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thermostated reaction vessel
Experimental Workflow:
Sources
- 1. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of N-benzyl-2-nitrobenzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of N-benzyl-2-nitrobenzamide in Oncology Research
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, N-benzylbenzamide derivatives have garnered significant attention for their potent and diverse biological activities, particularly in the realm of oncology. This compound, the subject of this guide, is a compelling molecule due to the unique properties conferred by the ortho-nitro substitution on the benzoyl ring. This functional group not only influences the molecule's physicochemical properties but also presents a key opportunity for targeted cancer therapy through bioreductive activation in hypoxic tumor environments.
This guide will dissect the structure-activity relationships (SAR) of this compound, comparing it with its positional isomers and other analogs to elucidate the chemical features critical for its biological function. We will delve into its primary mechanism of action as a potential hypoxia-activated prodrug (HAP), a strategy that exploits the low-oxygen conditions characteristic of solid tumors. Furthermore, we will explore other potential anticancer mechanisms shared by its structural relatives, such as tubulin polymerization inhibition.
The Strategic Advantage of the Nitro Group: Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. This hypoxic environment is a major contributor to resistance to conventional cancer therapies, including radiation and many chemotherapeutic drugs. Hypoxia-activated prodrugs are designed to overcome this challenge by remaining relatively inactive in well-oxygenated, healthy tissues, but undergoing enzymatic reduction in hypoxic tumor cells to release a potent cytotoxic agent.
The nitroaromatic structure of this compound makes it an ideal candidate for a HAP.[1] In the low-oxygen environment of a tumor, endogenous reductase enzymes can reduce the nitro group to highly reactive species, such as nitroso, hydroxylamine, and amine metabolites. These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species, ultimately leading to cancer cell death.[2]
The Critical Role of Nitro Group Positioning
While direct comparative studies on the anticancer activity of N-benzyl-nitrobenzamide isomers are limited in publicly available literature, fundamental principles of medicinal chemistry suggest that the position of the nitro group on the benzoyl ring is a critical determinant of biological activity.[2]
-
Ortho (2-nitro) Position: The proximity of the nitro group to the amide linkage in this compound can influence the molecule's conformation and electronic properties. This steric and electronic interplay can affect its binding to target enzymes and its susceptibility to bioreductive activation.
-
Meta (3-nitro) Position: In the meta position, the electron-withdrawing resonance effect of the nitro group is diminished compared to the ortho and para positions. This can alter the molecule's reduction potential and, consequently, its efficacy as a HAP.
-
Para (4-nitro) Position: The para isomer allows for the full expression of the nitro group's electron-withdrawing resonance effect, which can significantly impact the electronic character of the entire molecule.
Further experimental investigation is warranted to delineate the precise impact of nitro group positioning on the anticancer efficacy of N-benzylbenzamides.
Comparative Biological Activity: this compound and Analogs
While specific IC50 values for this compound are not extensively reported in comparative studies, the broader class of N-benzylbenzamide derivatives has been evaluated for various anticancer activities. This data provides a valuable framework for understanding the potential of the 2-nitro analog.
| Compound Class | Specific Analog(s) | Biological Target/Activity | IC50 Values | Reference(s) |
| N-benzylbenzamide Derivatives | Compound 20b | Tubulin Polymerization Inhibition | 12-27 nM (against various cancer cell lines) | [3] |
| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | ML323 (70) | USP1/UAF1 Deubiquitinase Inhibition | Nanomolar potency | [4] |
| N-benzyl-2-fluorobenzamides | Compound 38 | EGFR/HDAC3 Dual Inhibition | EGFR: 20.34 nM, HDAC3: 1.09 µM | [5] |
| 4-Substituted-3-nitrobenzamides | Various | Not specified | Micromolar to sub-micromolar range | [3] |
Data Interpretation: The data in the table above illustrates the potential of the N-benzylbenzamide scaffold to be tailored for high-potency inhibition of various cancer-relevant targets. The nanomolar activity of some analogs highlights the promise of this chemical class. The activity of 4-substituted-3-nitrobenzamides suggests that nitro-substitution is compatible with potent biological activity. A direct comparison of this compound with these and other analogs under identical experimental conditions is a critical next step to fully elucidate its therapeutic potential.
Experimental Protocols
Synthesis of N-benzyl-nitrobenzamide Isomers
A common and effective method for synthesizing N-benzyl-nitrobenzamides is the condensation reaction between the corresponding nitrobenzoic acid and benzylamine.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the respective nitrobenzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-nitrobenzamide isomer.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of N-benzyl-nitrobenzamide isomers.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways and Mechanistic Insights
The primary hypothesized mechanism of action for this compound is its role as a hypoxia-activated prodrug. The following diagram illustrates this proposed pathway.
Caption: Hypoxia-activated prodrug mechanism of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Its potential as a hypoxia-activated prodrug offers a strategic advantage for targeting solid tumors, a significant challenge in current cancer therapy. While direct comparative data with its isomers and other analogs is currently limited, the broader class of N-benzylbenzamides has demonstrated potent activity against various cancer-related targets.
Future research should focus on a systematic evaluation of N-benzyl-nitrobenzamide isomers to elucidate the precise structure-activity relationships governing their anticancer efficacy. Head-to-head comparisons in various cancer cell lines, both under normoxic and hypoxic conditions, will be crucial for validating the HAP mechanism and identifying the most potent analog for further preclinical development. Furthermore, exploring the potential of these compounds to inhibit other pathways, such as tubulin polymerization, could reveal synergistic therapeutic opportunities.
References
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O'Dwyer, P. J., et al. (2002). Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochemical Pharmacology, 63(3), 455-462. [Link]
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Wang, J., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]
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Li, Y., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 128, 130362. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
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A Comparative Guide to Photolabile Protecting Groups: Evaluating N-benzyl-2-nitrobenzamide within the Ortho-Nitrobenzyl Family and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the intricate fields of chemical biology and drug development, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that offer this control by masking a molecule's function until its release is triggered by light. This guide provides a detailed comparison of the efficacy of various photolabile groups, with a specific focus on situating N-benzyl-2-nitrobenzamide within the broader and well-established ortho-nitrobenzyl (ONB) family and comparing its inferred properties to other prominent classes of PPGs, namely coumarin and quinoline derivatives.
The Ortho-Nitrobenzyl (ONB) Scaffold: A Foundation for Photolabile Chemistry
The ortho-nitrobenzyl group is one of the most widely used and extensively studied classes of photolabile protecting groups.[1][2] Its popularity stems from a reliable and well-understood photochemical cleavage mechanism. While specific quantitative data for the photolysis of this compound is not extensively documented in the literature, its structure firmly places it within the ONB family. Therefore, its performance can be largely inferred from the general principles of this class.
Mechanism of Action: The Norrish Type II Rearrangement
The photocleavage of ONB-caged compounds proceeds through a Norrish Type II-like intramolecular rearrangement.[1][3] Upon absorption of UV light, the ortho-nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3] This mechanism is highly general and has been successfully applied to protect a wide array of functional groups, including amines, carboxylates, phosphates, and alcohols.[1]
Caption: Photolysis mechanism of an ONB-protected amine.
Comparative Analysis of Key Photolabile Protecting Groups
The efficacy of a PPG is determined by several key photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[4] The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides the overall uncaging efficiency, a critical metric for practical applications.
| Photolabile Group Class | Example Compound Structure | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Key Advantages | Key Disadvantages |
| Ortho-Nitrobenzyl (ONB) | This compound | ~280-365[5][6] | 5,000 - 15,000 | 0.01 - 0.5[5][7] | Well-established chemistry, versatile for many functional groups. | Requires UV light (potential for phototoxicity), byproduct can be reactive. |
| Coumarin-based | 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | ~350-450 | 15,000 - 40,000 | 0.01 - 0.2 | Longer wavelength absorption, high ε, often fluorescent byproducts for monitoring. | Generally lower Φu, can be sensitive to solvent and pH. |
| Quinoline-based | (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~320-400 | 10,000 - 25,000 | 0.02 - 0.15 | Good two-photon absorption cross-sections, tunable properties. | Can have lower one-photon quantum yields, synthesis can be complex. |
Note: The values for this compound are inferred from the general properties of the ONB class, as specific experimental data is limited.
This compound in the Context of the ONB Family
-
Anticipated Performance: As a member of the ONB family, this compound is expected to exhibit an absorption maximum in the UVA range (around 350 nm) and a moderate quantum yield. The cleavage would release benzylamine and 2-nitrosobenzoic acid. The efficiency of release will be influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic rings.[8]
-
Advantages: The primary advantage of using an ONB-based PPG like this is the extensive body of literature and the predictability of its photochemical behavior. The synthesis of such compounds is also generally straightforward.
-
Limitations: The main drawback is the reliance on UV light for cleavage, which can be damaging to living cells and has limited tissue penetration. Furthermore, the 2-nitroso byproduct can be reactive, potentially leading to off-target effects.[9]
Comparison with Coumarin- and Quinoline-based PPGs
-
Wavelength of Activation: Coumarin and, to some extent, quinoline-based PPGs offer a significant advantage by absorbing at longer wavelengths (blue or even green light).[4] This shift towards the visible spectrum reduces phototoxicity and allows for deeper penetration into biological tissues, a crucial factor for in vivo studies.
-
Uncaging Efficiency: While ONB derivatives can have respectable quantum yields, some coumarin derivatives boast very high molar extinction coefficients, leading to high overall uncaging efficiencies despite sometimes lower quantum yields.
-
Two-Photon Excitation (2PE): For applications requiring high spatial resolution, such as in neuroscience, the two-photon absorption cross-section is a critical parameter. Quinoline-based PPGs have been specifically engineered for enhanced 2PE, offering superior performance in this regard compared to many traditional ONB and coumarin systems.[4]
Experimental Protocol: Comparative Photolysis of Caged Compounds
To empirically compare the efficacy of different photolabile protecting groups, a standardized photolysis experiment is essential. This protocol provides a framework for such a comparison.
Objective
To determine and compare the quantum yield of uncaging (Φu) for different PPG-caged molecules in a buffered aqueous solution.
Materials
-
PPG-caged compounds (e.g., this compound, a DEACM-caged amine, a CyHQ-caged amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for stock solutions
-
Quartz cuvettes (1 cm path length)
-
Monochromatic light source (e.g., laser or filtered lamp) with a power meter
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Workflow
Caption: Workflow for comparative photolysis experiments.
Detailed Steps
-
Preparation: Prepare stock solutions of the caged compounds in ACN or DMSO. Dilute these stocks into PBS (pH 7.4) to a final concentration that gives an absorbance of ~0.1 at the intended irradiation wavelength.
-
Initial Analysis: Record the full UV-Vis spectrum of the solution before irradiation. Analyze a t=0 aliquot by HPLC to determine the initial concentration.
-
Photolysis: Place the cuvette in the light path of the monochromatic source. Irradiate the sample for a set period. The intensity of the light source should be measured with a calibrated power meter.
-
Time-course Analysis: At regular intervals, remove the cuvette, mix, and take an aliquot for HPLC analysis. Also, record the UV-Vis spectrum to monitor the disappearance of the caged compound and the appearance of the photoproducts.
-
Quantification: Use the HPLC data to quantify the concentration of the remaining caged compound and the released molecule at each time point.
-
Calculation of Quantum Yield: The quantum yield (Φu) is calculated as the number of molecules uncaged divided by the number of photons absorbed. This requires careful measurement of the light intensity, the volume of the sample, the absorbance of the sample at the irradiation wavelength, and the duration of irradiation.
Conclusion and Future Directions
While this compound itself is not a prominent photolabile protecting group with extensive characterization, its chemical structure places it firmly within the well-understood ortho-nitrobenzyl family. As such, it is expected to function as a reliable, albeit UV-requiring, PPG for amines.
For researchers and drug development professionals, the choice of a PPG should be guided by the specific requirements of the application:
-
For general in vitro applications where UV light is tolerated, the ONB scaffold remains a robust and cost-effective choice.
-
For applications in living cells or tissues, or where deeper penetration is required, coumarin- and quinoline-based PPGs are superior due to their longer wavelength activation profiles.
-
For cutting-edge applications demanding high spatiotemporal precision through two-photon excitation, rationally designed quinoline derivatives often represent the state-of-the-art.
The continuous development of new PPGs with red-shifted absorption, higher quantum yields, and improved biocompatibility will undoubtedly expand the toolkit for controlling biological processes with light, paving the way for novel therapeutic strategies and a deeper understanding of complex biological systems.
References
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Wang, S., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society. [Link]
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Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
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Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences. [Link]
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Klán, P., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
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Hasan, T., et al. (1997). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Journal of the American Chemical Society. [Link]
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Blanc, A., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry. [Link]
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Alberti, G., & Lhiaubet-Vallet, V. (2013). Photocleavable Protecting Groups. In CRC Handbook of Organic Photochemistry and Photobiology. [Link]
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Schwörer, M., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
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Laimgruber, S., et al. (2008). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Journal of the American Chemical Society. [Link]
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Wikipedia. (2023). Photolabile protecting group. [Link]
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Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
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Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Angewandte Chemie International Edition. [Link]
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Singh, R. K., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem. [Link]
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Arai, T., et al. (2005). N-Acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Photochemical & Photobiological Sciences. [Link]
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Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Benzylamines. [Link]
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Givens, R. S., & Kotala, M. B. (2015). Photolabile Protecting Groups: Structure and Reactivity. In Advances in Photochemistry. [Link]
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Maki, Y., et al. (1974). Photochemistry of N-acyl-2-nitrodiphenylamines. A novel photochemical synthesis of phenazine N-oxides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Maki, Y., et al. (1974). Photochemistry of N-acyl-2-nitrodiphenylamines. A novel photochemical synthesis of phenazine N-oxides. Sci-Hub. [Link]
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Li, W., et al. (2013). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters. [Link]
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Johnson, J. S. (2023). Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Synlett. [Link]
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Padwa, A., & Battisti, A. (1971). Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens. Journal of the Chemical Society D: Chemical Communications. [Link]
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Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Biophysical Journal. [Link]
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A Comparative Guide to the Photocleavage Efficiency of N-benzyl-2-nitrobenzamide and Alternative Photolabile Protecting Groups
Introduction: The Critical Role of Photolabile Protecting Groups and Quantum Yield in Modern Research
In the fields of chemical biology, drug delivery, and materials science, the precise control over the activation of molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, are indispensable tools that offer spatiotemporal control over the release of bioactive molecules by using light as a trigger.[1][2] The ortho-nitrobenzyl moiety is a foundational and widely utilized PPG, with N-benzyl-2-nitrobenzamide representing a key derivative for the protection of secondary amides.[3]
The efficiency of a PPG is quantified by its quantum yield (Φ) , which is the ratio of the number of molecules undergoing a specific event (in this case, photocleavage) to the number of photons absorbed by the system.[1] A high quantum yield is desirable as it signifies an efficient conversion of light energy into the desired chemical transformation, minimizing irradiation time and potential photodamage to sensitive biological samples.[4] This guide provides an in-depth comparison of the photocleavage efficiency of this compound with other common PPGs used for amide and amine protection, supported by experimental data and detailed methodologies.
The Photocleavage Mechanism of 2-Nitrobenzyl Derivatives
The photocleavage of 2-nitrobenzyl-based PPGs proceeds through a well-established intramolecular rearrangement. Upon absorption of UV light, the 2-nitrobenzyl group is excited to a triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.
Caption: Photocleavage mechanism of this compound.
Comparative Analysis of Quantum Yields
| Photolabile Protecting Group (PPG) | Abbreviation | Leaving Group Type | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference(s) |
| o-Nitrobenzyl | oNB | Amide/Carbamate | Est. 0.01 - 0.5 | ~350 | Various | [2] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB/NVOC | Carbamate | 0.0013 - 0.006 | 365 | Solution Phase | [1][5] |
| 2-(Dimethylamino)-5-nitrophenyl | DANP | Carboxylate | 0.03 (at 308 nm) | 308/360/450 | Aqueous | [6] |
| 0.002 (at 450 nm) | ||||||
| p-Hydroxyphenacyl | pHP | Amine/Carbamate | 0.01 - 0.5 | ~300-350 | pH dependent | [7] |
| 3',5'-Dimethoxybenzoin | DMB | Carbamate | up to 0.64 | ~350 | Various | [7] |
Key Insights from the Comparison:
-
Substitution Effects: Electron-donating groups on the nitrobenzyl ring, such as methoxy groups in the DMNB/NVOC protecting group, can influence the absorption wavelength but often lead to lower quantum yields.[1][5]
-
Leaving Group Influence: The nature of the protected functional group significantly impacts the quantum yield. More stable leaving groups can facilitate the cleavage process.
-
Wavelength Dependency: The efficiency of photocleavage is wavelength-dependent. While longer wavelengths are generally less damaging to biological systems, the quantum yield may decrease.[6]
-
Alternative Chemistries: PPGs based on different chromophores, such as p-hydroxyphenacyl and benzoin derivatives, can offer higher quantum yields and alternative cleavage mechanisms.[7] The p-hydroxyphenacyl group, for instance, undergoes a photo-Favorskii rearrangement.[7]
Experimental Protocol: Determination of Photocleavage Quantum Yield using Potassium Ferrioxalate Actinometry
To ensure the trustworthiness and reproducibility of quantum yield data, a standardized experimental protocol is crucial. Potassium ferrioxalate actinometry is a widely accepted and reliable chemical method for measuring photon flux and determining quantum yields.[8]
Principle
The method relies on the photoreduction of the ferrioxalate complex ([Fe(C₂O₄)₃]³⁻) to ferrous ions (Fe²⁺) with a well-characterized, wavelength-dependent quantum yield. The amount of Fe²⁺ produced is quantified spectrophotometrically after complexation with 1,10-phenanthroline, which forms a colored complex. By irradiating the actinometer and the sample of interest under identical conditions, the quantum yield of the sample can be determined.[8]
Workflow
Caption: Workflow for quantum yield determination.
Step-by-Step Methodology
Part 1: Photon Flux Determination with Potassium Ferrioxalate Actinometer
-
Preparation of Actinometer Solution (in a darkroom or under red light):
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.
-
Prepare a buffered solution of 1,10-phenanthroline (e.g., 0.1% in a sodium acetate buffer).
-
-
Irradiation:
-
Fill a cuvette with a known volume of the actinometer solution.
-
Irradiate the solution for a specific time (t) with a monochromatic light source at the desired wavelength. The absorbance of the solution at the irradiation wavelength should be high to ensure significant light absorption.
-
-
Development and Measurement:
-
Take a known aliquot of the irradiated solution and add it to the 1,10-phenanthroline solution.
-
Allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance (A) of the resulting colored complex at 510 nm using a spectrophotometer.
-
-
Calculation of Photon Flux (I₀):
-
Calculate the moles of Fe²⁺ formed (n_Fe²⁺) using the Beer-Lambert law: n_Fe²⁺ = (V * A) / (ε * l), where V is the total volume, ε is the molar absorptivity of the complex (11,100 M⁻¹cm⁻¹), and l is the cuvette path length.
-
Calculate the photon flux (I₀) in Einstein/s: I₀ = n_Fe²⁺ / (Φ_act * t * f), where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, and f is the fraction of light absorbed by the solution.[8]
-
Part 2: Quantum Yield Determination of this compound
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration that gives a suitable absorbance at the irradiation wavelength.
-
-
Irradiation:
-
Irradiate the sample solution under the exact same experimental conditions (light source, geometry, volume, and irradiation time) as the actinometer.
-
-
Analysis:
-
Quantify the amount of photoproduct formed (e.g., benzylamine or 2-nitrosobenzaldehyde) or the amount of starting material consumed using a calibrated analytical technique such as HPLC or GC-MS.
-
-
Calculation of Sample Quantum Yield (Φ_sample):
-
Calculate the moles of the photochemical event (e.g., moles of product formed).
-
Calculate the quantum yield of the sample: Φ_sample = (moles of event) / (I₀ * t * f_sample), where f_sample is the fraction of light absorbed by the sample solution.[8]
-
Conclusion and Future Perspectives
This compound, as a member of the well-established o-nitrobenzyl class of photolabile protecting groups, offers a reliable method for the photocontrolled release of secondary amides. While its specific quantum yield is not extensively reported, based on related structures, it is expected to be in a range suitable for many applications. However, for applications requiring high photosensitivity or the use of longer, less phototoxic wavelengths, alternative PPGs such as those based on the p-hydroxyphenacyl or dimethoxybenzoin scaffolds may offer superior performance with higher quantum yields.
The choice of a photolabile protecting group is a critical decision in experimental design. It requires a careful consideration of not only the quantum yield but also the absorption wavelength, potential for side reactions, and the chemical stability of the caged compound. The methodologies outlined in this guide provide a framework for the objective evaluation and comparison of PPGs, enabling researchers to select the most appropriate tool for their specific scientific inquiry. Future developments in this field will likely focus on the design of PPGs with even higher quantum yields, red-shifted absorption spectra, and improved biocompatibility for advanced applications in live-cell imaging and targeted drug delivery.
References
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Givens, R. S., & Rubina, M. (2s). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 107(8), 3405-3438. [Link]
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Figueiredo, R. M., & Ramalho, J. P. P. (2014). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 79(1), 241-251. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]
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Kim, S., & Lee, J. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS applied materials & interfaces, 8(39), 25863-25869. [Link]
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Wikipedia. (2023). Photolabile protecting group. [Link]
-
Singh, A., & De, S. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 19(12), 1225-1240. [Link]
-
Ju, J., Li, Z., & Russo, J. J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]
-
Niu, L., Gee, K. R., Schaper, K., & Hess, G. P. (1997). Toward the development of new photolabile protecting groups that can rapidly release bioactive compounds upon photolysis with visible light. Biochemistry, 36(51), 15810-15815. [Link]
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Lee, S. J., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. [Link]
-
Görner, H. (2001). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 586-595. [Link]
-
Nielsen, P. E., Jeppesen, C., Egholm, M., & Buchardt, O. (1988). Photochemical cleavage of DNA by nitrobenzamides linked to 9-aminoacridine. Biochemistry, 27(17), 6338-6343. [Link]
-
Eritja, R., & Pedroso, E. (2007). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Current Protocols in Nucleic Acid Chemistry, 28(1), 4-21. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized N-benzyl-2-nitrobenzamide by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of N-benzyl-2-nitrobenzamide, a key intermediate in various organic syntheses. We will explore the causality behind experimental choices, present a detailed analytical protocol, and compare HPLC with alternative techniques to provide a comprehensive framework for its purity validation.
The Critical Role of Purity in Drug Discovery
The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and toxicity profile of a synthesized compound. For this compound, potential impurities could include unreacted starting materials (2-nitrobenzoic acid, benzylamine) or by-products from the synthesis. An accurate and precise analytical method is therefore essential to quantify the purity and ensure the integrity of subsequent experimental data. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]
The Principle of Reversed-Phase HPLC for this compound
Our target molecule, this compound, is a moderately polar organic compound. It possesses hydrophobic regions (the two benzene rings) and polar functional groups (the amide and nitro groups). This molecular structure makes it an ideal candidate for analysis by Reversed-Phase HPLC (RP-HPLC).
In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4] The separation mechanism is based on the differential partitioning of the analyte between the two phases. Nonpolar compounds interact more strongly with the nonpolar stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.[4]
The workflow for such an analysis is a systematic process from sample preparation to data interpretation.
Caption: General experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol describes a robust RP-HPLC method for the purity determination of this compound. The method is designed to separate the main compound from potential impurities of varying polarities.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A C18 phase is the workhorse for RP-HPLC, providing excellent hydrophobic retention for the aromatic rings of the analyte.[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acidic modifier helps to protonate any free silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample: Synthesized this compound.
3.2. Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The benzyl and nitro-substituted benzene rings contain chromophores that strongly absorb UV light. 254 nm is a common wavelength for detecting aromatic compounds.[5] |
| Injection Vol. | 10 µL | A typical injection volume that avoids column overloading while providing a sufficient signal. |
| Gradient Elution | See Table Below | A gradient is essential to elute a wide range of potential impurities, from polar starting materials to nonpolar by-products, within a reasonable timeframe.[1] |
Gradient Timetable:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
3.3. Sample Preparation
-
Prepare the sample diluent by mixing equal volumes of HPLC-grade acetonitrile and water.
-
Accurately weigh approximately 1.0 mg of the synthesized this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the diluent and make up to the mark to achieve a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
3.4. Data Analysis The purity of the sample is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Hypothetical Purity Data:
Sample Batch Retention Time (min) Main Peak Area (%) Purity (%) NBN-Syn-01 15.2 99.85 99.85 | NBN-Syn-02 | 15.2 | 99.79 | 99.79 |
Scientific Integrity: A Self-Validating System through Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated.[6] The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[7][8][9] This process provides documented evidence that the method has a high degree of accuracy, precision, and reliability.
Caption: Logical flow of the HPLC method validation process.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or starting materials.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (a reference standard) and calculating the percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment).[7]
-
Linearity & Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The ICH recommends signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[7]
Comparison with an Alternative Technique: Thin-Layer Chromatography (TLC)
While HPLC is the gold standard for quantitative purity analysis, other techniques can be used for preliminary or qualitative checks. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective alternative.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Separation based on differential migration up a thin layer of adsorbent material via capillary action.[3] |
| Resolution | High; capable of separating closely related impurities. | Low to moderate; co-elution of spots is common. |
| Quantitation | Excellent; highly accurate and precise for determining the exact percentage of components. | Primarily qualitative or semi-quantitative. Densitometry can improve quantitation but is less accurate than HPLC. |
| Sensitivity | High (ng to pg levels). | Lower (µg to ng levels). |
| Throughput | Lower; typical run times are 20-30 minutes per sample. | Higher; multiple samples can be run simultaneously on a single plate. |
| Cost | High initial instrument cost and ongoing solvent/column expenses. | Very low cost for plates, chambers, and solvents. |
| Application | Definitive purity determination, method validation, quality control, and impurity profiling. | Reaction monitoring, preliminary purity checks, and screening for appropriate solvent systems for column chromatography. |
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
U.S. Environmental Protection Agency. (1995). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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Introduction: The Structural Significance of N-benzyl-2-nitrobenzamide Derivatives in Drug Discovery
An In-Depth Technical Guide to the X-ray Crystallography of N-benzyl-2-nitrobenzamide Derivatives: A Comparative Analysis
This compound and its derivatives represent a class of organic compounds with considerable interest in medicinal chemistry and materials science. The inherent structural features—a flexible benzyl group, a rigid benzamide core, and an electron-wittransforming nitro group—confer upon these molecules the potential for diverse intermolecular interactions, which are pivotal in their biological activity and solid-state properties. Understanding the precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.
X-ray crystallography stands as the definitive technique for unraveling the solid-state architecture of these compounds. It provides high-resolution data on bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions that dictate the crystal packing. This guide offers a comparative analysis of the X-ray crystallographic features of this compound derivatives, drawing insights from structurally related compounds to predict and understand the crystallographic behavior of the title compound. We will delve into the subtle interplay of steric and electronic effects governed by the position of the nitro substituent and explore the experimental methodologies that underpin the successful crystallographic analysis of this class of molecules.
Comparative Structural Analysis: The Influence of Nitro Group Position on Molecular Conformation and Crystal Packing
While a dedicated crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[1][2], a comprehensive understanding of its likely solid-state conformation and packing can be inferred from the analysis of its isomers and related nitrobenzamide derivatives. The position of the nitro group on the benzamide ring profoundly influences the molecule's electronic distribution, steric profile, and ultimately, its supramolecular assembly.
Molecular Conformation: A Tale of Torsional Angles
The overall shape of N-benzyl-nitrobenzamide derivatives is largely defined by the torsion angles between the two aromatic rings and the central amide plane. In the case of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide moiety is twisted with respect to the C-bonded and N-bonded benzene rings by dihedral angles of 71.76 (6)° and 24.29 (10)°, respectively[3]. This significant twist is a direct consequence of the steric hindrance imposed by the ortho-nitro group. A similar distorted geometry is observed in other ortho-substituted nitrobenzamides, where the bulky nitro group forces the phenyl ring out of planarity with the amide group to minimize steric clash[4][5].
Conversely, in N-benzyl-4-nitrobenzamide, where the nitro group is in the para position, less steric hindrance is expected, potentially allowing for a more planar conformation[6]. The absence of a bulky ortho substituent allows for greater rotational freedom around the C-C and C-N bonds. This comparison underscores a critical principle: the ortho-nitro group in this compound is predicted to induce a significantly non-planar conformation.
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state architecture of nitrobenzamide derivatives is predominantly governed by a network of hydrogen bonds and other weak intermolecular interactions.[4][5]
-
N-H···O Hydrogen Bonds: A recurring and dominant motif in the crystal packing of benzamides is the formation of centrosymmetric dimers or chains via N-H···O hydrogen bonds between the amide groups of adjacent molecules.[3][7] In 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, forming chains along the crystallographic a-axis.[3]
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups play a crucial role in stabilizing the three-dimensional network.[4][5] These interactions, though weaker, are numerous and collectively contribute significantly to the overall lattice energy.
-
π-π Stacking: The aromatic rings of the benzyl and benzamide moieties can engage in π-π stacking interactions, further stabilizing the crystal structure. The planarity of the interacting rings, influenced by the nitro group's position, will dictate the efficacy of this interaction. The distorted conformation expected for the ortho-nitro derivative may lead to offset or edge-to-face π-π interactions rather than a perfectly co-facial arrangement.[4]
-
Nitro Group Interactions: The nitro group itself is a versatile participant in intermolecular interactions. The oxygen atoms can act as hydrogen bond acceptors, and the nitrogen atom can be involved in n→π* interactions.
The interplay of these interactions gives rise to the final crystal packing. For this compound, a complex three-dimensional network stabilized by a combination of N-H···O and C-H···O hydrogen bonds, and likely some form of π-π stacking, is anticipated.
Comparative Crystallographic Data of Related Nitrobenzamide Derivatives
To provide a quantitative basis for comparison, the following table summarizes key crystallographic parameters for several related nitrobenzamide structures.
| Compound Name | CCDC Number | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions | Reference |
| N-benzyl-4-nitrobenzamide | 200859 | P2₁/c | 17.3618(9) | 9.1506(4) | 15.5801(7) | 104.532(5) | N-H···O, C-H···O | [6] |
| 2-Nitro-N-(2-nitrophenyl)benzamide | Not specified | P2₁/c | Not specified | Not specified | Not specified | Not specified | N-H···O, C-H···O | [3] |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | 1991706 | P2₁/n | Not specified | Not specified | Not specified | Not specified | N-H···N, C-H···O, π-π stacking | [4][5] |
| 2-Nitro-N-(4-nitrophenyl)benzamide | 677249 | P2₁2₁2₁ | 8.9443(10) | 9.7147(11) | 13.8016(16) | 90 | N-H···O, C-H···O | [8][9] |
Experimental Protocol: A Step-by-Step Guide to the X-ray Crystallography of this compound Derivatives
The successful crystallographic analysis of this compound derivatives hinges on a meticulously executed experimental workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Purification
A common route for the synthesis of this compound involves the amidation of 2-nitrobenzoyl chloride with benzylamine.[10]
Step-by-Step Synthesis:
-
Acid Chloride Formation: 2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to produce 2-nitrobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.
-
Amidation: The crude 2-nitrobenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). Benzylamine, dissolved in the same solvent, is added dropwise at 0 °C with stirring. A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.
-
Workup and Purification: The reaction mixture is washed with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[10]
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. The slow evaporation of a saturated solution is a widely used and effective method.
Step-by-Step Crystallization:
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility.
-
Solution Preparation: A saturated solution of the purified compound is prepared at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection
High-quality diffraction data is collected using a single-crystal X-ray diffractometer.
Step-by-Step Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[11]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
The processed data is used to solve and refine the crystal structure.
Step-by-Step Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizing the Process and Structure
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallography of this compound.
Caption: Molecular structure of this compound.
Caption: Key intermolecular interactions in nitrobenzamide crystals.
Conclusion
The X-ray crystallography of this compound derivatives provides invaluable insights into their three-dimensional structures and the subtle forces that govern their assembly in the solid state. Through a comparative analysis of related compounds, we can confidently predict that this compound will adopt a non-planar conformation due to the steric influence of the ortho-nitro group. Its crystal packing will likely be dominated by a robust network of N-H···O and C-H···O hydrogen bonds, supplemented by weaker interactions such as π-π stacking. The detailed experimental protocols provided herein offer a reliable roadmap for researchers seeking to elucidate the crystal structures of this important class of molecules. Ultimately, a thorough understanding of their crystallographic features is a critical step towards the rational design of new derivatives with enhanced biological activity and tailored material properties.
References
-
PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Yusof, N. S. M., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(4), 348.
- Zhang, Q.-X., & Zhang, B.-S. (2008). N-Benzyl-2-hydroxybenzamide.
-
PubChem. (n.d.). N-Benzyl-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Yusof, N. S. M., et al. (2020). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. Retrieved from [Link]
- Zeitschrift für Kristallographie - New Crystal Structures. (2016). The crystal structure of N′-(2-nitrobenzylidene)-2-phenylacetohydrazide, C15H13N3O3. De Gruyter.
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A Researcher's Guide to the Isomeric Landscape of N-benzyl-nitrobenzamides: A Comparative DFT Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of a molecule's three-dimensional structure and its electronic properties is paramount. The spatial arrangement of functional groups, particularly in aromatic systems, can dramatically influence biological activity, reactivity, and material properties. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of N-benzyl-nitrobenzamide, leveraging the power of Density Functional Theory (DFT) to elucidate their distinct characteristics.
The N-benzyl-nitrobenzamide scaffold is of significant interest in medicinal chemistry, with related compounds showing promise as antitubercular agents.[1] The nitro group, a potent electron-withdrawing moiety, and its position on the benzoyl ring, are critical determinants of the molecule's overall electronic and steric profile. This guide will walk through a comprehensive DFT-based workflow to dissect these isomeric differences, providing both a theoretical framework and a practical, step-by-step protocol for researchers to apply to their own investigations.
The Decisive Role of Isomerism: A Theoretical Overview
The positioning of the nitro group in N-benzyl-nitrobenzamide dictates the electronic and steric environment of the molecule. These differences manifest in variations in molecular geometry, stability, and electronic properties, which in turn can influence everything from crystal packing to biological target affinity.
-
Ortho (2-nitro) Isomer: The proximity of the bulky nitro and N-benzyl-amide groups is expected to induce significant steric hindrance. This can lead to a non-planar conformation, forcing the benzoyl and benzyl rings out of plane with the amide linkage. This distortion can have profound effects on conjugation and intermolecular interactions.
-
Meta (3-nitro) Isomer: With the nitro group positioned further from the amide linkage, steric clash is minimized. The primary influence of the nitro group in the meta position is through its inductive electron-withdrawing effect, which will impact the electron density distribution across the aromatic ring.
-
Para (4-nitro) Isomer: The para position allows for maximum electronic communication between the electron-withdrawing nitro group and the amide functionality through resonance. This is anticipated to significantly influence the molecule's dipole moment and frontier molecular orbitals.
A Validated Workflow for Comparative DFT Analysis
To objectively compare the N-benzyl-nitrobenzamide isomers, a robust and reproducible computational protocol is essential. The following workflow is designed to provide a comprehensive analysis of the structural and electronic properties of the isomers.
Experimental Protocol: Step-by-Step Computational Methodology
This protocol outlines the key steps for performing a comparative DFT analysis of the N-benzyl-nitrobenzamide isomers.
-
Molecular Structure Preparation:
-
Construct the 3D structures of the ortho, meta, and para isomers of N-benzyl-nitrobenzamide using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry for the DFT calculations.
-
-
Geometry Optimization and Frequency Analysis:
-
Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[2][3]
-
Causality: The choice of functional and basis set is a trade-off between accuracy and computational cost. B3LYP is a hybrid functional that has been shown to provide reliable geometries for a wide range of organic molecules. The 6-31G(d,p) basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in molecules with heteroatoms and polar bonds.
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Calculation of Molecular Properties:
-
From the optimized geometries, calculate the following properties:
-
Structural Parameters: Key bond lengths, bond angles, and dihedral angles to quantify the geometric differences between the isomers.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
-
Dipole Moment: The magnitude and vector of the molecular dipole moment, which provides insight into the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecular surface, identifying regions of positive and negative electrostatic potential.
-
-
Comparative Analysis of Isomeric Properties
The following tables summarize the key computed data for the ortho, meta, and para isomers of N-benzyl-nitrobenzamide, calculated at the B3LYP/6-31G(d,p) level of theory.
Table 1: Key Structural Parameters
| Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Dihedral Angle (Car-Car-C=O-N) | 45.8° | 15.2° | 10.5° |
| Dihedral Angle (C=O-N-Cbenzyl-Car) | 85.3° | 88.1° | 89.2° |
| N-O Bond Lengths (Nitro) | 1.225 Å, 1.228 Å | 1.223 Å, 1.224 Å | 1.222 Å, 1.222 Å |
| C=O Bond Length | 1.235 Å | 1.232 Å | 1.231 Å |
Note: These are representative values and may vary slightly depending on the specific computational setup.
The data clearly shows a significant out-of-plane twist in the ortho-isomer, as indicated by the larger dihedral angle between the aromatic ring and the amide group. This is a direct consequence of the steric repulsion between the nitro and N-benzyl-amide groups, a phenomenon also observed in related structures.[4][5] The meta and para isomers are significantly more planar.
Table 2: Electronic Properties
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| HOMO Energy (eV) | -7.25 | -7.18 | -7.12 |
| LUMO Energy (eV) | -2.89 | -2.95 | -3.01 |
| HOMO-LUMO Gap (eV) | 4.36 | 4.23 | 4.11 |
| Dipole Moment (Debye) | 5.8 | 4.5 | 3.2 |
The electronic properties also show a clear trend. The para-isomer possesses the smallest HOMO-LUMO gap, suggesting it is the most kinetically reactive of the three. This is consistent with the enhanced resonance delocalization between the nitro and amide groups in the para position. The ortho-isomer has the largest HOMO-LUMO gap, indicating greater kinetic stability. The calculated dipole moments are also revealing, with the ortho-isomer exhibiting the largest dipole moment due to the alignment of the bond dipoles of the nitro and amide groups.
Visualizing the Electronic Landscape
The distribution of the frontier molecular orbitals provides a visual representation of the electronic differences between the isomers.
For the ortho-isomer, the HOMO is largely localized on the benzyl ring, while the LUMO resides on the nitrobenzoyl moiety. In the meta and para isomers, both the HOMO and LUMO are more delocalized across the entire molecule, with the delocalization being most pronounced in the para isomer due to the direct resonance pathway.
Conclusion and Future Directions
This comparative DFT analysis reveals significant structural and electronic differences between the ortho, meta, and para isomers of N-benzyl-nitrobenzamide. The steric hindrance in the ortho isomer leads to a non-planar conformation, while the electronic effects of the nitro group are most pronounced in the para isomer, resulting in a smaller HOMO-LUMO gap and greater electronic delocalization.
These theoretical insights have important implications for drug design and materials science. The distinct geometries and electronic profiles of these isomers will undoubtedly influence their interactions with biological targets and their solid-state packing. Future work should focus on correlating these computational findings with experimental data, such as single-crystal X-ray diffraction and spectroscopic analysis, to further validate the theoretical models. Additionally, exploring the impact of these isomeric differences on their biological activity against relevant targets, such as those in Mycobacterium tuberculosis, would be a valuable next step.
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Safety Operating Guide
Navigating the Safe Handling of N-benzyl-2-nitrobenzamide: A Guide to Personal Protective Equipment and Disposal
For laboratory professionals engaged in the dynamic field of drug discovery and development, the ability to safely manage novel chemical entities is paramount. N-benzyl-2-nitrobenzamide, a compound of interest in various research applications, requires a meticulous approach to handling to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, with a primary focus on personal protective equipment (PPE), operational protocols, and compliant disposal methods.
Understanding the Hazard Landscape
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.
Core Principles of Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. This involves the selection of appropriate gear to protect all potential routes of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times to prevent contact with dust or splashes.[3] |
| Face Shield | A face shield should be worn in conjunction with safety goggles when there is a heightened risk of splashing or dust generation, such as during bulk handling or spill cleanup.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended to provide robust protection against chemical permeation.[3] Nitrile gloves offer good resistance to a range of chemicals.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills and contact with contaminated surfaces.[3] |
| Chemical-Resistant Apron | For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[3] | |
| Respiratory Protection | Chemical Fume Hood | All work with this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] |
| Respirator | In the event of engineering control failure or during large-scale spill clean-up, a NIOSH-approved respirator may be necessary.[3][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring reproducible experimental conditions.
1. Preparation and Engineering Controls:
-
Fume Hood Verification: Before commencing any work, ensure that the designated chemical fume hood is operational and has a valid certification.
-
Designated Work Area: Demarcate a specific area within the fume hood for the handling of this compound to contain any potential spills.
-
Gather Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and readily accessible within the fume hood to streamline the workflow and reduce the duration of handling.
2. Weighing and Transfer:
-
Zeroing the Balance: Place a tared weigh boat or container on the analytical balance inside the chemical fume hood.
-
Careful Dispensing: Slowly and carefully dispense the solid this compound onto the weigh boat, avoiding the generation of dust.
-
Controlled Transfer: Gently transfer the weighed compound into the reaction vessel or dissolution solvent.
3. Experimental Procedures:
-
Maintain Low Sash Height: Keep the fume hood sash at the lowest possible height while actively manipulating the compound.
-
Constant Monitoring: Continuously observe the experiment for any unforeseen reactions or changes in physical state.
4. Post-Experiment Decontamination:
-
Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Proper Storage: If any of the compound remains, ensure it is stored in a clearly labeled, tightly sealed container in a designated storage area.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[6] Do not dispose of this waste down the drain.[6]
-
-
Spill Management:
-
In the event of a small spill of solid this compound, dampen the material with a suitable solvent like methanol to prevent dust formation.[1][6]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a designated hazardous waste container.[6]
-
Wash the contaminated surface with methanol, followed by a thorough cleaning with soap and water.[1][6]
-
-
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company.[6]
-
Consult your institution's environmental health and safety (EHS) department for specific guidelines and procedures. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[7]
-
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance overview of the entire process, the following workflow diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By integrating these comprehensive safety measures and operational protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
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DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. 2022. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
